molecular formula C15H12N2O2S B3087852 2-[(4-Methylphenyl)sulfonyl]quinoxaline CAS No. 117764-56-4

2-[(4-Methylphenyl)sulfonyl]quinoxaline

カタログ番号: B3087852
CAS番号: 117764-56-4
分子量: 284.3 g/mol
InChIキー: BFUDPVHWWQUABJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Methylphenyl)sulfonyl]quinoxaline is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Methylphenyl)sulfonyl]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Methylphenyl)sulfonyl]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(4-methylphenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-11-6-8-12(9-7-11)20(18,19)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUDPVHWWQUABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline, detailing its physicochemical properties, reactivity causality, and biological applications.

Executive Summary

2-[(4-Methylphenyl)sulfonyl]quinoxaline (commonly referred to as 2-tosylquinoxaline) is a highly versatile heterocyclic scaffold characterized by the fusion of a rigid, electron-deficient quinoxaline core with a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group[1]. This unique structural arrangement makes it a critical intermediate in advanced organic synthesis and a privileged pharmacophore in drug discovery, particularly in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors and novel antimicrobial agents[2].

Quantitative Physicochemical Parameters

The integration of the tosyl group significantly alters the lipophilicity and electronic distribution of the parent quinoxaline ring. Table 1 summarizes the core physicochemical properties that govern its behavior in both synthetic environments and biological systems.

PropertyValueMechanistic Significance
CAS Registry Number 117764-56-4Unique identifier for the base compound[1].
Molecular Formula C15H12N2O2SHigh degree of unsaturation promotes robust π-π stacking interactions in biological targets.
Molecular Weight 284.33 g/mol Falls well within the Lipinski Rule of 5 limit (<500 Da), optimal for small-molecule drug design.
Estimated LogP ~1.7 - 2.5Balanced lipophilicity ensures cellular membrane permeability without excessive tissue retention[3].
H-Bond Acceptors 4 (N, O atoms)Facilitates robust anchoring in target enzyme active sites (e.g., DPP-4)[2].
H-Bond Donors 0Increases reliance on the biological target's proton donors for stable binding.
Topological Polar Surface Area ~68 ŲExcellent predictor for oral bioavailability and passive cellular penetration.
Table 1: Key physicochemical properties and their functional causality.

Electronic Effects and Reactivity Causality

The chemical behavior of 2-tosylquinoxaline is fundamentally dictated by the strong electron-withdrawing nature of the sulfonyl moiety (-SO₂-). Operating through both inductive (-I) and resonance (-M) effects, the tosyl group severely depletes the electron density of the adjacent N-1 atom on the quinoxaline ring.

This electronic bias establishes a strict regioselectivity during electrophilic reactions. For instance, during N-oxidation, the electrophilic oxygen transfer is forced to occur exclusively at the less sterically hindered and relatively more electron-rich N-4 position[4]. Furthermore, the tosyl group acts as an exceptional nucleofuge (leaving group). When subjected to nucleophilic attack by cyanide ions, the tosyl group is readily expelled, driving complex substitution and deoxygenation cascades that are otherwise difficult to achieve in unactivated quinoxalines[4].

ReactionPathway SM 2-Tosylquinoxaline (Electron-deficient N1) Ox m-CPBA Oxidation (Regioselective) SM->Ox CHCl3, 168h Int 2-Tosylquinoxaline 4-oxide Ox->Int 70% Yield Cyan TMSCN + DBU (Nucleophilic Attack) Int->Cyan THF, 15 min Prod Quinoxaline-2,3-dicarbonitrile (Tosyl Expulsion) Cyan->Prod 47% Yield

Fig 1: Regioselective oxidation and subsequent cyanation cascade of 2-tosylquinoxaline.

Validated Experimental Workflows

To harness the reactivity of 2-tosylquinoxaline, the following self-validating protocol details its regioselective N-oxidation and subsequent cyanation.

Protocol: Regioselective Synthesis of 2-(p-Tolylsulfonyl)quinoxaline 4-oxide
  • Objective : Selective oxidation of the N-4 position to yield the 4-oxide derivative (CAS: 128478-58-0)[4].

  • Step-by-Step Methodology :

    • Solvent Selection & Dissolution : Dissolve 1.0 equivalent of 2-tosylquinoxaline in anhydrous chloroform (CHCl₃).

      • Causality: CHCl₃ provides a non-polar, aprotic environment that stabilizes the transition state of the peroxy acid transfer without participating in competing hydrogen bonding.

    • Reagent Addition : Add 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

      • Causality: Portion-wise addition at low temperatures controls the exothermic nature of the initial mixing, preventing non-specific over-oxidation to the N,N-dioxide.

    • Kinetic Incubation : Stir the mixture at room temperature for 168 hours.

      • Causality: The strong electron-withdrawing nature of the sulfonyl group significantly deactivates the quinoxaline ring system. This extreme electronic deactivation necessitates an extended reaction time to achieve a 70% yield[4].

    • Self-Validating Quench & Workup : Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

      • Validation: The disappearance of the peroxide spot on a starch-iodide test paper validates the complete reduction of unreacted m-CPBA. Follow with a saturated sodium bicarbonate (NaHCO₃) wash to partition the byproduct (m-chlorobenzoic acid) into the aqueous phase.

    • Downstream Cyanation (Optional) : React the isolated 4-oxide with trimethylsilyl cyanide (TMSCN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) for 15 minutes.

      • Causality: The cyanide nucleophile attacks the C-2 position. Because the tosyl group is an excellent leaving group, cyanide substitution and deoxygenation occur simultaneously, yielding quinoxaline-2,3-dicarbonitrile (47% yield)[4].

Biological Significance and Structure-Activity Relationship (SAR)

Beyond synthetic utility, the sulfonylquinoxaline scaffold is a privileged structure in medicinal chemistry, heavily utilized in the design of next-generation therapeutics.

  • DPP-4 Inhibition : Sulfonylquinoxaline derivatives exhibit potent hypoglycemic activity by inhibiting dipeptidyl peptidase-IV (DPP-4)[2]. The quinoxaline core provides essential hydrophobic interactions within the S1/S2 pockets of the enzyme, while the sulfonyl oxygen atoms act as critical hydrogen-bond acceptors, anchoring the molecule within the active site[2].

  • Antimicrobial Activity : The structural resemblance of the sulfonyl group to traditional sulfa drugs allows these compounds to act as competitive inhibitors of dihydropteroate synthase (DHPS). This disrupts bacterial folate synthesis, exhibiting potent bactericidal activities against multidrug-resistant (MDR) isolates[5].

SAR_Profile Core 2-Tosylquinoxaline Scaffold Sub1 Sulfonyl Group (-SO2-) Strong H-bond Acceptor Core->Sub1 Pharmacophore A Sub2 Quinoxaline Core Hydrophobic & π-Stacking Core->Sub2 Pharmacophore B Target1 DPP-4 Enzyme (Hypoglycemic Action) Sub1->Target1 Active Site Anchoring Target2 Bacterial DHPS (Antimicrobial Action) Sub1->Target2 Sulfa-drug Mimicry Sub2->Target1 S1/S2 Pocket Binding

Fig 2: Structure-Activity Relationship (SAR) pathways of the sulfonylquinoxaline scaffold.

References

  • Title: 2-(p-tolylsulfonyl)
  • Title: 2-(p-tolylsulfonyl)quinoxaline 4-oxide - CAS号128478-58-0 - 摩熵化学 (Citing: Quinoxalines. XXVII.)
  • Source: nih.
  • Source: researchgate.

Sources

Biological Activity of 2-[(4-Methylphenyl)sulfonyl]quinoxaline Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged nitrogen-based heterocyclic pharmacophore in medicinal chemistry, renowned for its diverse biological applications[1]. Among its functionalized analogs, 2-[(4-Methylphenyl)sulfonyl]quinoxaline (commonly referred to as 2-tosylquinoxaline) and its derivatives have emerged as highly potent biological agents. The strategic incorporation of the 4-methylphenylsulfonyl (tosyl) moiety at the C-2 position of the quinoxaline ring introduces a strong electron-withdrawing group and a versatile hydrogen-bond acceptor. This structural modification significantly enhances binding affinity to critical enzymatic targets, most notably bacterial DNA gyrase and human topoisomerase IIα[2][3].

This whitepaper synthesizes the current mechanistic understanding, quantitative structure-activity relationships (SAR), and validated experimental workflows for evaluating the antimicrobial, anticancer, and immunomodulatory activities of these derivatives.

Core Mechanisms of Action (MoA)

Antimicrobial Activity via DNA Gyrase Inhibition

The most extensively validated biological activity of sulfonylquinoxaline derivatives is their profound antimicrobial efficacy, particularly against multi-drug resistant (MDR) bacterial strains[2]. These compounds act as potent inhibitors of DNA Gyrase , a type II topoisomerase essential for bacterial DNA replication.

Mechanistically, the sulfonyl oxygen atoms act as hydrogen bond acceptors, interacting with the conserved Arg136 residue in the ATP-binding pocket of the GyrB subunit. The planar quinoxaline core intercalates or forms π−π stacking interactions with surrounding aromatic residues, effectively outcompeting ATP and halting DNA supercoiling[2].

Anticancer Efficacy via Topoisomerase IIα and EGFR Inhibition

Beyond antimicrobial applications, quinoxaline sulfonamides demonstrate significant antineoplastic potential. The structural homology between bacterial DNA gyrase and human topoisomerase IIα allows these derivatives to induce DNA double-strand breaks in rapidly dividing cancer cells[3]. Furthermore, specific di-substituted sulfonylquinoxalines have been identified as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, suppressing downstream PI3K/mTOR signaling pathways[3].

Immunomodulatory Effects

Recent in vitro assays have revealed that certain sulfonylquinoxaline derivatives possess high immunostimulatory action[2]. By modulating cytokine release profiles in peripheral blood mononuclear cells (PBMCs), these compounds offer a dual-action therapeutic profile: directly killing pathogens while simultaneously boosting the host's innate immune response[2].

MoA A 2-Tosylquinoxaline Derivative B DNA Gyrase (GyrB Subunit) A->B Targets C ATP Competitive Binding B->C Induces D Inhibition of DNA Supercoiling C->D Leads to E Bacterial Cell Death D->E Results in

Caption: Mechanism of Action for DNA Gyrase Inhibition by Sulfonylquinoxaline Derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological potency of 2-[(4-Methylphenyl)sulfonyl]quinoxaline derivatives is highly dependent on secondary substitutions, particularly at the C-3 position. The introduction of secondary amines (e.g., morpholine or piperazine) or hydrazino groups significantly lowers the Minimum Inhibitory Concentration (MIC)[2].

According to Clinical and Laboratory Standards Institute (CLSI) guidelines, the MBC/MIC ratio determines the nature of the antimicrobial agent. A ratio between 1 and 2 indicates potent bactericidal activity, which is a hallmark of optimized sulfonylquinoxaline derivatives[3].

Table 1: Antimicrobial & Enzymatic Inhibition Profile of Key Derivatives
Compound Class / SubstitutionMIC Range (µM)MBC/MIC RatioDNA Gyrase IC₅₀ (µM)Immunostimulatory Ratio (%)
Unsubstituted 2-Tosylquinoxaline 45.0 - 180.1> 4 (Bacteriostatic)> 50.0~ 45.0 ± 0.5
3-Morpholino-sulfonylquinoxaline 9.82 - 18.502 (Bactericidal)23.72 ± 1.186.4 ± 0.4
3-Hydrazino-sulfonylquinoxaline 4.91 - 9.821 - 2 (Bactericidal)15.69 ± 0.8142.6 ± 0.4
Norfloxacin (Positive Control)2.44 - 9.801 - 2~ 10.50N/A

(Data synthesized from in vitro evaluations against MDR Gram-positive and Gram-negative strains[2][3]).

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been optimized for evaluating the biological activity of highly hydrophobic sulfonylquinoxaline derivatives.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This self-validating system measures the conversion of relaxed pBR322 plasmid DNA to its supercoiled form.

  • Step 1: Reagent Preparation. Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP.

    • Causality: DNA gyrase is an ATP-dependent enzyme. Precise ATP concentration is critical because the quinoxaline derivatives act as competitive inhibitors; excess ATP will mask the compound's inhibitory potency.

  • Step 2: Compound Solubilization. Dissolve the 2-[(4-Methylphenyl)sulfonyl]quinoxaline derivative in 100% DMSO to create a 10 mM stock. Dilute to working concentrations using the reaction buffer supplemented with 0.01% Triton X-100.

    • Causality: Sulfonylquinoxalines are highly lipophilic. Triton X-100 prevents colloidal aggregation, which is a common cause of false-positive enzyme inhibition in high-throughput screening. The final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Step 3: Enzyme Incubation. Mix 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and the test compound. Incubate at 37°C for 30 minutes.

  • Step 4: Reaction Termination & Analysis. Stop the reaction by adding 5 µL of a stopping buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Electrophorese on a 1% agarose gel and quantify band intensities using densitometry to calculate the IC₅₀.

Protocol 2: Broth Microdilution Assay for MIC/MBC Determination
  • Step 1: Inoculum Preparation. Cultivate target MDR strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to 0.5 McFarland standard).

  • Step 2: Serial Dilution. In a 96-well plate, perform two-fold serial dilutions of the derivative (from 100 µM down to 0.1 µM) in MHB.

  • Step 3: Incubation & MIC Reading. Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible growth (measured via spectrophotometer at 600 nm).

  • Step 4: MBC Determination. Plate 10 µL from all wells showing no visible growth onto fresh agar plates. Incubate for another 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in bacterial viable counts.

    • Causality: Calculating the MBC/MIC ratio strictly differentiates between compounds that merely arrest bacterial growth (bacteriostatic) and those that actively induce cell death (bactericidal)[3].

Workflow S1 Compound Synthesis & Purification S2 Serial Dilution in MHB (100 µM to 0.1 µM) S1->S2 S3 Inoculation with MDR Bacterial Strains S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 OD600 Measurement (MIC Determination) S4->S5 S6 Agar Plating & CFU Count (MBC Determination) S5->S6

Caption: High-Throughput Experimental Workflow for MIC and MBC Determination.

Conclusion

The 2-[(4-Methylphenyl)sulfonyl]quinoxaline scaffold represents a highly tunable and potent pharmacophore. By exploiting the ATP-competitive binding mechanism at the GyrB subunit, researchers can design next-generation bactericidal agents capable of overcoming current antimicrobial resistance paradigms. Future drug development efforts should focus on optimizing the C-3 substitutions to maximize aqueous solubility while retaining the critical hydrogen-bonding network provided by the sulfonyl group.

References

  • Source: Bioorganic Chemistry (via Johns Hopkins University)
  • Source: Heterocyclic Communications (via Johns Hopkins University)
  • Title: Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives (Extended Data)

Sources

Therapeutic Potential of Sulfonyl Quinoxalines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines—nitrogen-containing heterocyclic compounds—are universally recognized as "privileged scaffolds" in medicinal chemistry and drug discovery[1]. The strategic integration of a sulfonyl functional group into the quinoxaline core fundamentally alters its electronic landscape. This modification not only serves as a versatile intermediate for late-stage chemical derivatization but also introduces a critical motif that governs binding affinity with diverse biological targets[1]. This whitepaper explores the structural rationale, key therapeutic applications, and validated experimental methodologies surrounding sulfonyl quinoxalines.

Structural Rationale and Electronic Activation

The therapeutic versatility of sulfonyl quinoxalines is rooted in their unique structural biology. The quinoxaline ring system is inherently electron-deficient due to its two electronegative nitrogen atoms[1]. The addition of a sulfonyl group (typically at the 2- or 3-position) amplifies this deficiency. The strong electron-withdrawing nature of the sulfonyl moiety hyper-activates the adjacent carbon positions on the pyrazine ring, making them highly susceptible to nucleophilic aromatic substitution (SNAr)[1].

Biologically, this electronic activation enables the scaffold to engage in robust interactions with nucleophilic amino acid residues (such as free cysteines) within target protein binding pockets, forming the basis for both competitive inhibition and allosteric antagonism[2].

Key Therapeutic Domains

Oncology: Precision Inhibition of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K) signaling cascade is a critical regulator of cell survival and is frequently hyperactivated in human malignancies. Arylamino aryl sulfonyl quinoxalines have been rationally designed as reversible, competitive ATP-binding inhibitors of the PI3Kα isoform[3].

Structure-activity relationship (SAR) studies reveal that substituting the 2-position of the 3-[aryl sulfonyl] quinoxaline core with aliphatic cyclic amines (e.g., piperazine or morpholine derivatives) yields exceptionally potent inhibitors. For example, a specific derivative known as "Compound 12" demonstrated an IC50 of 0.025 µM against PI3Kα, highlighting the scaffold's efficacy in targeted oncology[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Sulfonyl Quinoxalines Inhibitor->PI3K Competitive ATP Inhibition

PI3K/Akt/mTOR signaling cascade and targeted inhibition by sulfonyl quinoxalines.

Hematology: Antagonism of the Ferroportin-Hepcidin Axis

Ferroportin (FPN) is the only known mammalian iron exporter. In chronic inflammatory states, elevated levels of the hormone hepcidin bind to FPN, triggering its internalization and proteolysis. This sequesters iron in macrophages, leading to anemia of chronic disease[2].

Activated 2-sulfonyl quinoxalines, such as 2-[(4-chlorophenyl)sulfonyl]quinoxaline, act as potent small-molecule antagonists of this interaction[2]. FPN contains a free sulfur on a cysteine residue (Cys326) within its fourth extracellular loop. The electron-deficient quinoxaline ring, activated by the sulfonyl group, interacts with this biological nucleophile. This interaction sterically hinders hepcidin binding, thereby preventing FPN internalization and maintaining cellular iron efflux[2].

Infectious Diseases: DNA Gyrase Inhibition

Beyond human targets, di-substituted sulfonylquinoxaline derivatives exhibit potent antimicrobial properties. Hybridizing the quinoxaline scaffold with sulfonyl and morpholine moieties yields compounds that act as bacterial DNA Gyrase inhibitors (IC50 ranging from 15.69 to 23.72 µM)[5]. Recent screenings against multi-drug-resistant strains revealed that specific derivatives possess minimum inhibitory concentrations (MIC) ranging from 4.91 to 9.82 μM, comparable to the broad-spectrum antibiotic Norfloxacin[5].

Quantitative Pharmacological Profiling

The following table summarizes the target affinities and biological activities of key sulfonyl quinoxaline derivatives across different therapeutic domains.

Compound Class / DerivativePrimary TargetBiological Activity / AffinityTherapeutic Area
2-Aliphatic cyclic amine-3-[aryl sulfonyl] quinoxalines (e.g., Compound 12)PI3KαIC50 = 0.025 µMOncology[4]
Arylamino aryl sulfonyl quinoxalines (Compound 196 series)PI3KαCompetitive ATP InhibitionOncology[3]
2-[(4-Chlorophenyl)sulfonyl]quinoxaline Ferroportin (FPN)Prevents hepcidin-induced degradationHematology / Anemia[2]
Di-substituted sulfonylquinoxalines (Compound 7a)Bacterial DNA GyraseIC50 = 15.69 - 23.72 µMInfectious Diseases[5]
Di-substituted sulfonylquinoxalines (Compound 7a)Multi-drug resistant bacteriaMIC = 4.91 - 9.82 μMInfectious Diseases[5]

Experimental Methodologies and Workflows

To ensure scientific rigor and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of sulfonyl quinoxalines.

Protocol: Synthesis of Arylamino Aryl Sulfonyl Quinoxalines via SNAr

This synthetic route leverages the electron-withdrawing property of the sulfonyl group to drive late-stage nucleophilic substitution, allowing for the rapid generation of analog libraries[1][3].

  • Step 1: Core Formation. Condense benzene-1,2-diamine with diethyl oxalate under reflux. Causality: This bi-nucleophile/bi-electrophile reaction efficiently constructs the rigid quinoxaline-2,3-dione core[3].

  • Step 2: Chlorination. Treat the dione with thionyl chloride (SOCl2) to yield 2,3-dichloroquinoxaline. Causality: Conversion of the hydroxyl/ketone groups to chlorides creates excellent leaving groups required for subsequent substitutions[3].

  • Step 3: Mono-Sulfonylation. React the dichloro intermediate with aryl sulfonyl hydrazides. Causality: This introduces the sulfonyl pharmacophore at the 2-position. The strong electron-withdrawing nature of the newly added sulfonyl group hyper-activates the remaining chloride at the 3-position[3].

  • Step 4: SNAr Derivatization. Introduce an amine nucleophile (e.g., a piperazine or morpholine derivative) in the presence of a mild base. Causality: The amine attacks the activated 3-position via Nucleophilic Aromatic Substitution (SNAr), displacing the chloride to yield the final arylamino aryl sulfonyl quinoxaline[1][3].

Synthesis_Workflow Start Benzene-1,2-diamine + Diethyl oxalate Step1 Quinoxaline-2,3-dione Start->Step1 Condensation (Reflux) Step2 2,3-Dichloroquinoxaline Step1->Step2 Chlorination (SOCl2) Step3 Mono-chloro Arylsulfonyl Quinoxaline Step2->Step3 Sulfonylation (Aryl Sulfonyl Hydrazides) Final Arylamino Aryl Sulfonyl Quinoxaline Step3->Final SNAr Derivatization (Amine Nucleophile)

Step-by-step synthetic workflow of arylamino aryl sulfonyl quinoxalines via SNAr.

Protocol: Cell-Based Assay for Ferroportin Internalization

This protocol validates the efficacy of sulfonyl quinoxalines in preventing hepcidin-induced FPN degradation using an internally controlled, self-validating cellular system[2].

  • Step 1: Inducible Cell Preparation. Utilize T-REx/FPN-V5 cells (cells engineered with a tetracycline-inducible FPN gene). Causality: An inducible system provides a strict baseline control; uninduced cells validate that any observed signal is exclusively from the engineered FPN[2].

  • Step 2: Compound Pre-incubation. Induce FPN expression, then incubate the cells with the target 2-sulfonyl quinoxaline (e.g., 2-[(4-chlorophenyl)sulfonyl]quinoxaline) for 1 hour.

  • Step 3: Ligand Challenge. Add Rhodamine G-labeled hepcidin (RhoG-hepcidin) to the culture. Causality: Fluorescent labeling of hepcidin allows for direct optical tracking of ligand binding and subsequent receptor internalization[2].

  • Step 4: Lysis and Western Analysis. After a set incubation period (e.g., 30–360 mins), lyse the cells and perform SDS-PAGE. Transfer to a nitrocellulose membrane and probe with an anti-FPN monoclonal antibody (e.g., 38C8). Causality: Western blotting differentiates between total FPN and degraded FPN, quantifying the antagonist's ability to rescue FPN from hepcidin-mediated proteolysis[2].

References

  • [4] National Institutes of Health (NIH) / PMC. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? Available at: [Link]

  • [2] Frontiers in Pharmacology. Identification of Antibody and Small Molecule Antagonists of Ferroportin-Hepcidin Interaction. Available at:[Link]

  • [5] ResearchGate. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives. Available at:[Link]

  • [3] National Institutes of Health (NIH) / PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available at: [Link]

Sources

Literature Review and Technical Guide: Synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, chemical biology, and materials science. Specifically, 2-sulfonylquinoxalines—such as 2-[(4-methylphenyl)sulfonyl]quinoxaline (also known as 2-tosylquinoxaline)—serve as highly versatile synthetic intermediates[1]. The strongly electron-withdrawing nature of the sulfonyl group at the C2 position activates the quinoxaline ring toward nucleophilic attack. This makes the molecule an excellent precursor for the synthesis of 2-amino anilines, sulfonamides, and diverse libraries required for rigorous Structure-Activity Relationship (SAR) studies[1].

This technical guide provides an in-depth mechanistic analysis and step-by-step experimental protocols for the two primary synthetic paradigms used to construct 2-[(4-methylphenyl)sulfonyl]quinoxaline: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern, metal-free direct C-H sulfonylation.

Mechanistic Paradigm 1: Classical Nucleophilic Aromatic Substitution (SNAr)

Theoretical Grounding & Causality

The classical approach relies on the pre-functionalization of the quinoxaline core, typically utilizing 2-chloroquinoxaline as the electrophile and sodium p-toluenesulfinate as the nucleophile. The causality behind this reaction's high yield lies in the electronic topology of the quinoxaline ring. The two pyrazine nitrogen atoms act as powerful electron sinks, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electron deficiency facilitates the attack of the soft nucleophile (the p-toluenesulfinate anion) at the C2 position. The reaction proceeds through a stabilized Meisenheimer-type transition state before the irreversible expulsion of the chloride leaving group drives the reaction to completion[2].

Experimental Protocol: SNAr Method

This protocol is designed as a self-validating system, ensuring high reproducibility through precise stoichiometric control and standard purification.

  • Preparation: In a dry, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroquinoxaline (1.0 equiv, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Nucleophile Addition: Add sodium p-toluenesulfinate (1.2 equiv, 12.0 mmol) in a single portion. The 20% molar excess ensures the complete consumption of the electrophilic halide.

  • Reaction: Heat the mixture to 80 °C under an inert argon atmosphere for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane/EtOAc 3:1) until the starting material spot is completely consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring. The sudden change in polarity will force the hydrophobic product to precipitate.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (2 x 20 mL) to remove residual DMF and unreacted sodium sulfinate, and dry in a vacuum desiccator.

  • Purification: Recrystallize the crude solid from ethanol to afford pure 2-[(4-methylphenyl)sulfonyl]quinoxaline[2].

Workflow Visualization

SNAr_Workflow N1 2-Chloroquinoxaline (Electrophile) N3 Solvent (DMF) & Heat (80°C) N1->N3 N2 Sodium p-Toluenesulfinate (Nucleophile) N2->N3 N4 Meisenheimer Complex (Transition State) N3->N4 Nucleophilic Attack N5 Chloride Expulsion N4->N5 Aromatization N6 2-[(4-Methylphenyl)sulfonyl]quinoxaline N5->N6 Product Isolation

Caption: Figure 1: SNAr workflow for 2-[(4-methylphenyl)sulfonyl]quinoxaline synthesis.

Mechanistic Paradigm 2: Metal-Free Direct C-H Sulfonylation

Theoretical Grounding & Causality

A major leap in sustainable covalent synthesis is the direct C-H bond transformation. Sun et al. developed a highly efficient, H-phosphonate-mediated strategy that completely avoids toxic transition metals[3]. This one-pot reaction utilizes quinoxaline N-oxide and p-toluenesulfonyl chloride (TsCl).

The mechanistic brilliance of this pathway lies in the dual role of diisopropyl H-phosphonate. First, it acts as a reductant to transform the electrophilic TsCl into a nucleophilic sulfonyl anion. Concurrently, the H-phosphonate is converted into a highly electrophilic dialkyl chlorophosphate. This chlorophosphate reacts rapidly with the oxygen of the quinoxaline N-oxide, forming an N-phosphinyloxy quinoxalinium complex. This intermediate features a highly activated C2 position (driven by the electron-withdrawing phosphinyloxy leaving group), which is subsequently attacked by the in situ generated sulfonyl anion. A final elimination step yields the target sulfone[3].

Experimental Protocol: One-Pot C-H Functionalization
  • Preparation: To a 25 mL round-bottom flask, add quinoxaline N-oxide (1.0 equiv, 0.5 mmol), p-toluenesulfonyl chloride (1.5 equiv, 0.75 mmol), and finely powdered KOH (4.0 equiv, 2.0 mmol)[3].

  • Solvent & Mediator: Suspend the solid mixture in Tetrahydrofuran (THF) (7 mL). Add diisopropyl H-phosphonate (1.0 equiv, 0.5 mmol) dropwise at room temperature[3].

  • Reaction: Stir the mixture at room temperature (approx. 25 °C) for exactly 1 hour. The reaction is remarkably fast due to the highly reactive, in situ generated electrophilic and nucleophilic species[3].

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc) (20 mL). Wash the organic layer with brine (3 x 15 mL) to remove the KOH and water-soluble phosphonate byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: petroleum ether/EtOAc) to isolate the target compound[3].

Mechanistic Pathway Visualization

CH_Sulfonylation A TsCl + Diisopropyl H-Phosphonate B Sulfonyl Anion + Chlorophosphate A->B In situ Transformation D N-Phosphinyloxy Complex B->D Chlorophosphate C Quinoxaline N-oxide C->D Activation E C2 Nucleophilic Attack D->E + Sulfonyl Anion F 2-[(4-Methylphenyl)sulfonyl]quinoxaline E->F Elimination

Caption: Figure 2: Metal-free H-phosphonate-mediated C-H sulfonylation mechanism.

Quantitative Comparative Analysis

To aid drug development professionals in selecting the optimal synthetic route based on scale, available precursors, and green chemistry goals, the following table summarizes the key metrics of both paradigms:

ParameterClassical SNAr Method[2]Direct C-H Sulfonylation[3]
Starting Material 2-ChloroquinoxalineQuinoxaline N-oxide
Sulfonyl Source Sodium p-toluenesulfinatep-Toluenesulfonyl chloride (TsCl)
Catalyst / Mediator NoneDiisopropyl H-phosphonate
Reaction Temperature 80 °C (Heating required)Room Temperature (25 °C)
Reaction Time 2 - 4 hours1 hour
Atom Economy Moderate (Requires pre-halogenation)High (Direct C-H functionalization)
Environmental Impact ModerateLow (Metal-free, mild conditions)

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized 2-[(4-methylphenyl)sulfonyl]quinoxaline, researchers must validate the isolated product using orthogonal analytical techniques:

  • 1H NMR (CDCl3): Look for the characteristic singlet of the tolyl methyl group around δ 2.45 ppm. The highly deshielded quinoxaline C3 proton will appear as a distinct singlet downfield (typically > δ 9.0 ppm), confirming that substitution occurred cleanly at the C2 position.

  • IR Spectroscopy: The presence of the sulfone group is unambiguously confirmed by strong asymmetric and symmetric S=O stretching bands at approximately 1320 cm⁻¹ and 1150 cm⁻¹, respectively.

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]+ should be observed at m/z 285.07 (Calculated for C15H12N2O2S: 284.06).

References[3] Sun, K., Chen, X.-L., Li, X., Qu, L.-B., Bi, W.-Z., Chen, X., Ma, H.-L., Zhang, S.-T., Han, B.-W., Zhao, Y.-F., & Li, C.-J. (2015). "H-phosphonate-mediated sulfonylation of heteroaromatic N-oxides: a mild and metal-free one-pot synthesis of 2-sulfonyl quinolines/pyridines." Chemical Communications, 51(60), 12111-12114. URL:https://doi.org/10.1039/C5CC04484G[1] BenchChem. "2-[(2-Methylbenzyl)sulfonyl]quinoxaline Scaffold Synthesis and Diversification." BenchChem Product Database. URL: https://www.benchchem.com/[2] Iijima, C., & Hayashi, E. (1988). "Quinoxalines. XXIII. Reaction of 2-Chloroquinoxaline with Nucleophiles." Yakugaku Zasshi / Chemical and Pharmaceutical Bulletin. URL:https://www.researchgate.net/publication/286064560_Quinoxalines_XXIII_Reaction_of_2-Chloroquinoxaline_with_Nucleophiles

Sources

The Role of 2-[(4-Methylphenyl)sulfonyl]quinoxaline as a Pharmacophore: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Quinoxaline and Sulfonamide Moieties

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced therapeutic indices is a continuous endeavor. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, represents a "privileged" heterocyclic motif due to its wide spectrum of biological activities.[1][2] Its structural resemblance to purines allows it to interact with a variety of biomolecular targets.[3] Similarly, the sulfonamide group is a cornerstone in drug design, present in a multitude of clinically approved drugs and exhibiting a broad range of pharmacological properties, including antimicrobial and anticancer effects.[4]

The strategic hybridization of these two pharmacophores into a single molecular entity, the quinoxaline sulfonamide, has given rise to a class of compounds with significant therapeutic potential.[1] This guide focuses specifically on the 2-[(4-Methylphenyl)sulfonyl]quinoxaline core, a key representative of this class. We will delve into its role as a versatile pharmacophore, exploring its synthesis, biological activities, and the underlying structure-activity relationships that govern its function. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this promising scaffold in their discovery programs.

The 2-[(4-Methylphenyl)sulfonyl]quinoxaline Core: A Hub of Biological Activity

The 2-[(4-Methylphenyl)sulfonyl]quinoxaline scaffold, often referred to as a 2-tosylquinoxaline, has emerged as a focal point of interest in the development of novel therapeutic agents. The unique electronic properties conferred by the electron-withdrawing sulfonyl group at the 2-position of the quinoxaline ring system significantly influence its reactivity and biological interactions.[5]

Anticancer Potential: Targeting Proliferative Pathways

Quinoxaline derivatives are well-documented for their anticancer properties, acting through various mechanisms, including the inhibition of topoisomerase II and various kinases.[2][6] The incorporation of a sulfonyl moiety can further enhance this activity. While specific data on the 2-[(4-Methylphenyl)sulfonyl]quinoxaline is limited, studies on related quinoxaline sulfonamides provide valuable insights. For instance, certain derivatives have shown potent inhibitory effects against a panel of human cancer cell lines.[2] The sulfonyl group is thought to contribute to the molecule's ability to bind to target proteins, potentially through hydrogen bonding and other non-covalent interactions.

One review highlighted that a sulfonyl linker at the third position of the quinoxaline system was found to decrease anticancer activity, suggesting that the positional isomerism of the sulfonyl group is a critical determinant of biological function.[2] This underscores the importance of the 2-substitution pattern in the 2-[(4-Methylphenyl)sulfonyl]quinoxaline core for achieving desired anticancer effects. The p-methyl group on the phenyl ring can also influence activity, likely through steric and electronic effects that modulate binding to the target protein.

Antimicrobial and Antifungal Activity: A Promising Avenue

The quinoxaline nucleus is a key component of several antimicrobial agents.[7] Notably, 2-sulphonyl quinoxalines have been reported to possess high antifungal activity.[8] This suggests that the 2-[(4-Methylphenyl)sulfonyl]quinoxaline pharmacophore is a promising starting point for the development of novel antifungal agents. The mechanism of action is hypothesized to involve the inhibition of essential fungal enzymes or disruption of cell wall integrity.

The antibacterial potential of quinoxaline sulfonamides has also been explored, with some derivatives showing significant activity against both Gram-positive and Gram-negative bacteria.[4] The lipophilicity and electronic properties imparted by the tosyl group can facilitate penetration of the bacterial cell membrane and interaction with intracellular targets.

Enzyme Inhibition: A Versatile Mode of Action

The 2-[(4-Methylphenyl)sulfonyl]quinoxaline scaffold is a versatile template for the design of enzyme inhibitors. Quinoxaline derivatives have been investigated as inhibitors of a range of enzymes, including acetylcholinesterase, α-glucosidase, and α-amylase.[5] The sulfonyl group can act as a key recognition element, interacting with specific amino acid residues in the active site of the target enzyme. The 4-methylphenyl moiety can be further functionalized to optimize binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study specifically for the 2-[(4-Methylphenyl)sulfonyl]quinoxaline core is not extensively documented in the available literature, we can infer key relationships from studies on related quinoxaline derivatives.

SAR_Insights cluster_quinoxaline Quinoxaline Ring cluster_sulfonyl Sulfonyl Linker cluster_phenyl 4-Methylphenyl Group Core 2-[(4-Methylphenyl)sulfonyl]quinoxaline Core Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Core->Biological_Activity Determines Quinoxaline_Substituents Substituents on Benzene Ring (e.g., H, Cl, NO2) Quinoxaline_Substituents->Core Modulates lipophilicity and electronic properties Sulfonyl_Position Position of Sulfonyl Group (C2 vs. C3) Sulfonyl_Position->Core Crucial for activity (2-position often preferred) Phenyl_Substituents Substituents on Phenyl Ring (e.g., methyl, other groups) Phenyl_Substituents->Core Influences steric and electronic interactions

Representative Synthesis Protocol

The synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline can be achieved through a multi-step process, typically starting from o-phenylenediamine. The following is a representative protocol based on established synthetic methodologies for quinoxaline derivatives.[9]

Step 1: Synthesis of Quinoxaline-2(1H)-thione
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl 2-mercaptoacetate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield quinoxaline-2(1H)-thione.

Step 2: Oxidation to Quinoxaline-2-sulfonyl Chloride
  • Chlorination: Suspend the quinoxaline-2(1H)-thione (1 equivalent) in a mixture of acetic acid and water.

  • Gas Purging: Bubble chlorine gas through the suspension at room temperature until the starting material is consumed (monitor by TLC).

  • Isolation: The product, quinoxaline-2-sulfonyl chloride, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Sulfonylation to Yield 2-[(4-Methylphenyl)sulfonyl]quinoxaline
  • Friedel-Crafts Reaction: In a dry round-bottom flask under an inert atmosphere, dissolve quinoxaline-2-sulfonyl chloride (1 equivalent) and toluene (excess, serving as both reactant and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl3) (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully pour the reaction mixture into ice-water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, 2-[(4-Methylphenyl)sulfonyl]quinoxaline.

Synthesis_Workflow Start o-Phenylenediamine Step1 Step 1: Reaction with Ethyl 2-mercaptoacetate Start->Step1 Intermediate1 Quinoxaline-2(1H)-thione Step1->Intermediate1 Step2 Step 2: Oxidation with Chlorine Gas Intermediate1->Step2 Intermediate2 Quinoxaline-2-sulfonyl chloride Step2->Intermediate2 Step3 Step 3: Friedel-Crafts Reaction with Toluene and AlCl3 Intermediate2->Step3 End 2-[(4-Methylphenyl)sulfonyl]quinoxaline Step3->End

Quantitative Data Summary

Compound IDQuinoxaline SubstitutionLinkerAdditional MoietyCancer Cell LineIC50 (µM)Reference
1 2-substitutedCoumarinUnsubstituted PhenylMelanoma (MALME-M)- (55.75% GI)[2]
2 2-substitutedCoumarin4-ChlorophenylMelanoma (MALME-M)-[2]
3 3-substitutedAliphatic (CH2)TriazoleLeukemia (Ty-82)2.5[2]
3 3-substitutedAliphatic (CH2)TriazoleLeukemia (THP-1)1.6[2]
17 3-substitutedSulfonyl-A549, HCT-11646.6, 48[2]
18 3-substitutedSulfonyl-MCF-722.11[2]

GI = Growth Inhibition

Conclusion and Future Directions

The 2-[(4-Methylphenyl)sulfonyl]quinoxaline scaffold represents a promising pharmacophore for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities associated with its constituent parts make it an attractive starting point for drug discovery campaigns targeting cancer, infectious diseases, and enzyme-mediated pathologies.

Future research should focus on the systematic exploration of the structure-activity relationships of this core. This includes the synthesis and biological evaluation of a library of analogs with modifications at the 6- and 7-positions of the quinoxaline ring, as well as variations of the substituents on the phenylsulfonyl moiety. Elucidating the specific molecular targets and mechanisms of action of these compounds will be crucial for their rational design and optimization into clinical candidates. The insights provided in this guide serve as a foundation for these future endeavors, highlighting the potential of the 2-[(4-Methylphenyl)sulfonyl]quinoxaline pharmacophore to yield the next generation of innovative medicines.

References

  • Alasmary, F. A., Abdullah, D. A., Masand, V. H., Ben Bacha, A., Omar Ebeid, A. M., El-Araby, M. E., & Alafeefy, A. M. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. RSC Advances, 14(44), 32175-32189. [Link]

  • Azam, F., Abugrain, I. M., Sanalla, M., & Rajab, I. A. (2013). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. Journal of Taibah University for Science, 7(1), 1-10. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Al-Dosary, Z. A. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 69, 459-468. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of Sulfur Chemistry, 44(1), 59-71. [Link]

  • Bolea, I., G-Tudose, A., G-Baleanu, D., & Avram, S. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Hassan, A. S., El-Sayed, M. A. A., & Ali, M. M. (2025). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 30(22), 5019. [Link]

  • Shafi, S., Alam, M. M., Mulakayala, N., & Kalle, A. M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3733. [Link]

  • Ali, M. M., Ismail, M. M., & Abd El-Gawad, N. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Gontijo, J. V. P., & da Silva, A. D. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1109. [Link]

  • Singh, P. K., & Choudhary, B. N. (2025). Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. International Journal of Biochemistry Research & Review, 34(3), 1-9. [Link]

  • Ancizu, S., Moreno, E., Solano, B., Villar, R., Burguete, A., Torres, E., ... & Monge, A. (2004). Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3499-3510. [Link]

  • Kumar, A., & Narasimhan, B. (2026). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Drug Discovery Technologies, 23(1), 1-1. [Link]

  • Pol, U. N., Kagne, R. P., Swami, M. B., Khatke, T. E., & Mathapati, S. R. (2024). Environmentally Benign Room-Temperature Synthesis of Quinoxalines using Silica-Supported PPA as a Recyclable Catalyst. Research Journal of Chemistry and Environment, 28(5), 1-8. [Link]

  • Khan, M. S. Y., & Akhter, M. (2010). Synthesis of novel steroidal oxazolo quinoxaline as antibacterial agents. Journal of the Serbian Chemical Society, 75(7), 903-911. [Link]

  • Montero, V., El-Sayed, M. A. A., & Ali, M. M. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Molecules, 31(5), 1629. [Link]

  • Shafi, S., Alam, M. M., Mulakayala, N., & Kalle, A. M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3733. [Link]

  • Mrozek-Wilczkiewicz, A., Malarz, J., & Musiol, R. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 111-122. [Link]

  • Badran, M. M., Abouzid, K. A. M., & Hussein, M. H. M. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research, 26(2), 107-113. [Link]

  • Refaat, H. M., Moneer, A. A., & Khalil, O. M. (2004). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098. [Link]

  • Montero, V., El-Sayed, M. A. A., & Ali, M. M. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Yan, G., & Yan, H. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-28. [Link]

  • López-Vallejo, F., & Miranda, L. D. (2026). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 23(1), e03511. [Link]

  • Abbas, H. A. S., Al-Marhabi, A. R., & Ammar, Y. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169. [Link]

Sources

Modulating the Electronic Landscape: A Technical Whitepaper on the Quinoxaline Sulfonyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold—a privileged nitrogen-containing heterocycle—has long served as a foundational building block in both medicinal chemistry and materials science. However, the strategic installation of a sulfonyl moiety (–SO₂R) onto the quinoxaline core fundamentally rewires its electronic landscape. As a Senior Application Scientist, I have observed firsthand how this functionalization transitions the molecule from a standard heterocyclic scaffold into a highly tunable, electrophilic powerhouse.

This whitepaper provides an in-depth technical analysis of the quinoxaline sulfonyl moiety. By dissecting the causality behind its electronic properties, we will explore how this group activates the ring for Nucleophilic Aromatic Substitution (S_NAr), dictates structure-activity relationships (SAR) in targeted therapeutics, and lowers frontier molecular orbitals for high-performance organic electronics.

The Electronic Architecture: Causality of the Sulfonyl Group

To understand the reactivity of quinoxaline sulfonyl derivatives, one must first analyze the inherent electronics of the parent core. The quinoxaline ring system consists of a benzene ring fused to an electron-deficient pyrazine ring. The two sp²-hybridized nitrogen atoms exert a strong inductive pull, depleting electron density from the carbon backbone and rendering the system generally resistant to electrophilic attack but susceptible to nucleophiles[1].

When a sulfonyl group is introduced—typically at the C2 or C6 position—the electronic deficiency is exponentially magnified. The sulfonyl group exerts both strong inductive (–I) and mesomeric/resonance (–M) electron-withdrawing effects.

  • Molecular Electrostatic Potential (MEP): In a typical MEP map of a quinoxaline sulfonamide, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the quinoxaline ring exhibit high negative potential (red regions), acting as prime hydrogen-bond acceptors[1]. Conversely, the pyrazine carbons become highly electropositive (blue regions)[2].

  • Orbital Stabilization: The strong electron-withdrawing nature of the sulfonyl group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization is the critical mechanistic driver for its use in n-type organic semiconductors[3].

G QCore Quinoxaline Core (Electron-Deficient) ElecWithdrawal Synergistic Electron Withdrawal QCore->ElecWithdrawal Sulfonyl Sulfonyl Group (-SO2R) (Strong -I, -M Effects) Sulfonyl->ElecWithdrawal LUMO LUMO Stabilization (n-Type Materials) ElecWithdrawal->LUMO SNAr SNAr Activation (C2/C3 Positions) ElecWithdrawal->SNAr Hbond Enhanced H-Bonding (Biological Targets) ElecWithdrawal->Hbond

Logical relationship of electronic effects in quinoxaline sulfonyl derivatives.

Harnessing Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The profound electron-withdrawing nature of the sulfonyl group significantly activates the quinoxaline ring for S_NAr reactions[2]. This allows for rapid, late-stage diversification of the scaffold, which is invaluable in high-throughput drug discovery.

Experimental Protocol: Synthesis of Bioactive Quinoxaline Sulfonamides

This protocol outlines the synthesis of quinoxaline sulfonamides via a highly reactive sulfonyl chloride intermediate, utilizing a self-validating, green-chemistry approach[4].

Step 1: Electrophilic Sulfonation

  • Action: Treat methoxyphenyl quinoxaline with an excess of chlorosulfonic acid at 0°C, then slowly warm to room temperature.

  • Causality: Chlorosulfonic acid acts as both the solvent and the electrophilic reagent. The 0°C initiation controls the highly exothermic nature of the reaction, preventing the degradation of the quinoxaline core while ensuring regioselective sulfonation.

  • Validation: Quench a micro-aliquot in ice water, extract with ethyl acetate, and confirm the mass of the quinoxaline sulfonyl chloride intermediate via LC-MS.

Step 2: Solvent-Free Amination

  • Action: React the isolated quinoxaline sulfonyl chloride with substituted aromatic amines under neat (solvent-free) conditions.

  • Causality: Performing the amination under neat conditions maximizes atom economy and exploits the extreme electrophilicity of the sulfonyl chloride. The absence of solvent increases the effective collision frequency between the nucleophilic amine and the electrophilic sulfur center, driving the reaction to completion rapidly.

  • Validation: Monitor the disappearance of the sulfonyl chloride via TLC. Purify the final sulfonamide via recrystallization and validate the structure using ¹H/¹³C NMR (specifically noting the diagnostic shift of the sulfonamide N-H proton).

Applications in Targeted Therapeutics

The electronic tuning provided by the sulfonyl moiety translates directly into potent biological activity.

Oncology: EGFR Inhibition and Apoptosis

Quinoxaline-sulfonyl hybrids have emerged as potent anticancer agents. By optimizing the electronic features of the scaffold, researchers have developed compounds that selectively target the Epidermal Growth Factor Receptor (EGFR)[5]. The sulfonyl oxygens act as critical hydrogen-bond acceptors within the ATP-binding pocket of the kinase. This binding arrests downstream signaling, leading to the significant upregulation of activated caspase-3 and subsequent apoptosis in cancer cell lines (e.g., HCT-116, HepG-2)[5].

G Drug Quinoxaline Sulfonyl Agent EGFR EGFR Tyrosine Kinase Inhibition Drug->EGFR Arrest Cell Cycle Arrest EGFR->Arrest Caspase Caspase-3 Upregulation EGFR->Caspase Apoptosis Targeted Apoptosis Arrest->Apoptosis Caspase->Apoptosis

Mechanism of action for quinoxaline sulfonyl agents in targeted cancer therapy.
Diuretic and Antibacterial SAR

The electronic nature of substituents attached to the sulfonamide dramatically impacts pharmacokinetics. Structure-Activity Relationship (SAR) studies reveal that diuretic activity is directly proportional to the molecule's Lipschitz value[4].

  • Electron-Donating Groups (EDGs): Adding EDGs (e.g., –OCH₃) to the pendant phenyl ring increases the Lipschitz value, resulting in remarkably high diuretic and antibacterial activity[4].

  • Electron-Withdrawing Groups (EWGs): Conversely, strong EWGs (e.g., –NO₂) decrease the Lipschitz value, severely dampening both diuretic and antibacterial efficacy[4].

Applications in Organic Electronics

Beyond biology, the quinoxaline sulfonyl moiety is a cornerstone in the design of donor-acceptor (D-A) conjugated polymers for polymer solar cells (PSCs) and n-type organic field-effect transistors (OFETs). The introduction of strong electron-withdrawing groups (like sulfonyl, cyano, or trifluoromethyl) onto the quinoxaline acceptor unit lowers both the Highest Occupied Molecular Orbital (HOMO) and the LUMO[3][6]. A deeper HOMO level directly correlates with an increased open-circuit voltage (V_oc) in photovoltaic devices, pushing efficiencies higher[6].

Experimental Protocol: Electrochemical Determination of HOMO/LUMO Levels

To validate the electronic tuning of a newly synthesized quinoxaline sulfonyl polymer, Cyclic Voltammetry (CV) is the gold standard.

Step 1: Electrolyte Preparation

  • Action: Prepare a 1 mM solution of the quinoxaline derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Causality: Acetonitrile provides a wide electrochemical window. TBAPF₆ ensures high ionic conductivity, minimizing uncompensated resistance (iR drop) to yield sharp, reversible redox peaks.

Step 2: Deoxygenation

  • Action: Purge the solution with high-purity Argon gas for 15 minutes prior to scanning.

  • Causality: Dissolved oxygen is highly electroactive and reduces at approximately -1.0 V vs. Ag/Ag⁺. Failing to purge the system will result in a massive oxygen reduction wave that masks the subtle reduction peaks of the quinoxaline core.

Step 3: Voltammetric Scanning and Calibration

  • Action: Scan using a glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag⁺ reference. Spike the solution with ferrocene (Fc) post-measurement.

  • Causality: Ferrocene acts as a solvent-independent internal standard. By referencing the onset reduction potential ( Eredonset​ ) against the Fc/Fc⁺ couple (assumed to be -4.8 eV vs. vacuum), the absolute LUMO energy can be precisely calculated: ELUMO​=−(Eredonset​+4.8) eV .

G Prep Sample Prep (1mM in MeCN + TBAPF6) CV Cyclic Voltammetry (Ag/Ag+ Ref, Pt Counter) Prep->CV Calibration Fc/Fc+ Calibration CV->Calibration Onset Extract Onset Reduction Potential Calibration->Onset Calc Calculate LUMO E = -(E_red + 4.8) eV Onset->Calc

Step-by-step workflow for the electrochemical determination of LUMO levels.

Quantitative Data Summary

The following table summarizes the causal relationship between specific structural modifications of the quinoxaline sulfonyl moiety and their resulting electronic and functional outcomes.

Substituent / ModificationApplication DomainElectronic EffectKey Functional OutcomeRef
-SO₂R at C2 position Organic SynthesisHyper-activates pyrazine ring for S_NArEnables rapid diversification with nucleophiles.[2]
Multiple -F, -CN, -CF₃ Polymer Solar CellsLowers HOMO/LUMO energy levelsIncreases Open-Circuit Voltage (V_oc) up to 0.92 V.[6]
Sulfonyl + Triazole Hybrid OncologyEnhances target binding (EGFR pocket)IC₅₀ < 2.5 μM in HCT-116, HepG-2, MCF-7 lines.[5]
EDG on Sulfonamide Diuretics / AntibacterialIncreases Lipschitz valueHigh diuretic activity (Lipschitz > 1.1).[4]
EWG on Sulfonamide Diuretics / AntibacterialDecreases Lipschitz valueReduced diuretic and antibacterial efficacy.[4]

References

  • Benchchem.Quinoxaline-2-sulfonamide | 1247528-73-9.
  • Benchchem.2-[(2-Methylbenzyl)sulfonyl]quinoxaline | 338977-87-0.
  • Johannes Kepler Universität Linz (JKU).Synthesis of quinoxaline-based polymers with multiple electron-withdrawing groups for polymer solar cells.
  • National Institutes of Health (NIH) / PMC.
  • Beilstein Journals.
  • MDPI.Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.

Sources

The Quinoxaline Paradigm: Engineering Sulfonyl-Substituted Scaffolds for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective targeted therapies, the benzopyrazine bicyclic ring—commonly known as the quinoxaline core—has emerged as a privileged scaffold in medicinal chemistry. While historically recognized for broad-spectrum antimicrobial and anti-inflammatory properties, the architectural evolution of quinoxalines has unlocked profound applications in oncology. As a Senior Application Scientist, I have observed that the strategic functionalization of this core, specifically the introduction of an arylsulfonyl group at the 3-position paired with a nitrogenous heterocycle at the 2-position, fundamentally alters its pharmacological trajectory.

This technical guide dissects the discovery, mechanistic biology, and synthetic execution of sulfonyl-substituted quinoxalines, focusing on their role as potent, ATP-competitive inhibitors of Phosphoinositide 3-Kinase alpha (PI3Kα).

Architectural Evolution & The Oncology Shift

The transition of quinoxalines from general bioactive agents to precision oncology tools was driven by the need to target the hyperactive PI3K/Akt/mTOR pathway, a hallmark of numerous human malignancies. Early pharmacophore modeling identified morpholinoquinoxaline derivatives, such as compound WR1 , as initial hits with moderate PI3Kα inhibitory activity [1].

However, WR1 exhibited an IC50 of 0.44 µM, necessitating structural optimization to achieve nanomolar potency. The breakthrough occurred when researchers systematically replaced the morpholine ring with piperazine or piperidine derivatives and introduced an arylsulfonyl moiety at the adjacent carbon. The sulfonyl group ( −SO2​− ) acts as a powerful electron-withdrawing group, altering the electron density of the pyrazine ring to strengthen hydrogen bonding in the kinase hinge region. Furthermore, the bulky aryl group attached to the sulfonyl linker projects deeply into the enzyme's affinity pocket, locking the molecule in an optimal binding conformation [2].

Mechanistic Biology: Targeting the PI3K/Akt/mTOR Axis

To understand the causality behind these structural modifications, we must examine the target environment. PI3Kα is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a secondary messenger, recruiting AKT to the plasma membrane, which subsequently activates mTOR complexes to drive cell survival and proliferation.

Sulfonyl-substituted quinoxalines are designed as ATP-competitive inhibitors . The nitrogen atoms of the quinoxaline core form critical hydrogen bonds with the valine residues (e.g., Val851) in the hinge region of the PI3Kα ATP-binding cleft. Concurrently, the arylsulfonyl moiety exploits the specific geometry of the PI3Kα affinity pocket, distinguishing it from other kinase targets and reducing off-target toxicity [2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target of Sulfonyl Quinoxalines) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellGrowth Cell Survival & Proliferation mTOR->CellGrowth Promotes PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR signaling cascade highlighting the PI3Kα inhibition point.

Synthetic Execution: Microwave-Assisted Nucleophilic Aromatic Substitution

Synthesizing 2-piperazinyl-3-(arylsulfonyl)quinoxalines presents a unique chemical challenge. The bulky arylsulfonyl group at the C3 position creates immense steric hindrance, shielding the adjacent C2 position from nucleophilic attack. Traditional thermal heating often results in prolonged reaction times (12–24 hours), incomplete conversion, and thermal degradation of the piperazine derivatives.

To overcome this, we employ Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) . Microwave irradiation provides rapid, uniform volumetric heating that directly couples with the polar solvent (isopropyl alcohol), instantly overcoming the activation energy barrier. This reduces the reaction time to just 10 minutes while preserving the integrity of the functional groups [1].

Self-Validating Protocol: Synthesis of Compound 41

Objective: Synthesize 2-(4-(methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline.

Step 1: Reagent Preparation & Baseline Validation

  • Action: Add 0.1 mmol of 2-chloro-3-(4-methoxyphenylsulfonyl)quinoxaline and 0.5 mmol of 1-(methylsulfonyl)piperazine to a 2–5 mL microwave-safe vial. Add 2 mL of isopropyl alcohol.

  • Causality: A 5-fold excess of the piperazine derivative is used to drive the equilibrium forward and act as a localized base to neutralize the HCl byproduct.

  • Validation Check: Perform rapid Thin-Layer Chromatography (TLC) of the starting mixture to establish a baseline retention factor ( Rf​ ) for the starting materials.

Step 2: Microwave Irradiation

  • Action: Seal the vial and heat at 80°C for exactly 10 minutes using a dedicated microwave synthesizer (e.g., Biotage™ Initiator) with a fixed hold time.

  • Causality: 80°C is the optimal thermodynamic sweet spot; it provides enough kinetic energy for the nucleophilic attack without causing solvent over-pressurization or substrate decomposition.

Step 3: In-Process Control (IPC)

  • Action: Cool the vial to room temperature. Extract a 10 µL aliquot and run a rapid LC-MS.

  • Validation Check: Confirm the disappearance of the precursor mass ( m/z corresponding to the chloro-derivative) and the appearance of the product mass ( [M+H]+ ). If precursor remains >5%, re-subject to microwave irradiation for 3 minutes.

Step 4: Purification & Final Validation

  • Action: Evaporate the solvent under vacuum. Purify the residue via silica gel chromatography using a Petroleum Ether/Ethyl Acetate (PE:EA) gradient.

  • Validation Check: Confirm the final structure via 1H NMR (500 MHz, CDCl 3​ ). The self-validating signature is the presence of the distinct piperazine multiplet protons ( δ ~3.2–3.8 ppm) alongside the intact methoxy singlet ( δ ~3.85 ppm) and the deshielded quinoxaline aromatic protons.

Synthesis_Workflow Start 2-chloro-3-(arylsulfonyl) quinoxaline Microwave Microwave Irradiation (80°C, 10 min) Start->Microwave Reagent Piperazine Derivative + Isopropanol Reagent->Microwave Purification Silica Gel Chromatography (PE:EA Elution) Microwave->Purification Evaporation QC LC-MS & NMR Validation Purification->QC Isolate Yield Product 2-piperazinyl-3-(arylsulfonyl) quinoxaline QC->Product Verified

Microwave-assisted synthesis workflow for 2-piperazinyl-3-(arylsulfonyl)quinoxalines.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The empirical data clearly outlines the superiority of the sulfonyl-substituted quinoxaline scaffold. The table below summarizes the quantitative Structure-Activity Relationship (SAR) progression from early morpholino hits to highly optimized piperazinyl-sulfonyl derivatives [1].

Compound ID2-Position Substituent3-Position SubstituentPI3Kα IC 50​ (nM)Cellular Antiproliferative Potency (PC3 Cells)
WR1 MorpholinoNone (Hydrogen)440Moderate (IC 50​ ~18.8 µM)
WR23 PiperidinylNone (Hydrogen)25High
Compound 22 Piperazin-1-yl4-bromophenylsulfonyl40High
Compound 41 4-(methylsulfonyl)piperazin-1-yl4-methoxyphenylsulfonyl24Very High (Induces G1 cell cycle arrest)

SAR Insights: The data reveals that replacing the morpholine oxygen with a nitrogen (piperazine) allows for further functionalization (e.g., adding a methylsulfonyl group in Compound 41), which drastically improves cellular permeability and target residence time. The 4-methoxyphenylsulfonyl group at the 3-position of Compound 41 provides an optimal balance of lipophilicity and electron-withdrawing capacity, pushing the IC 50​ down to 24 nM and triggering potent apoptosis in human prostate cancer (PC3) cell lines.

Future Perspectives

The discovery of sulfonyl-substituted quinoxalines represents a masterclass in rational drug design. Moving forward, the field is leveraging this scaffold to design PI3K/mTOR dual inhibitors . Because PI3K and mTOR share high sequence homology in their catalytic domains, extending the arylsulfonyl footprint to simultaneously interact with both kinases prevents the feedback loop activation of AKT that often leads to clinical resistance in single-target therapies [2]. By continuously refining the steric and electronic parameters of the sulfonyl moiety, researchers are well-positioned to unlock the next generation of resilient, highly-targeted anticancer therapeutics.

References

  • Wu P, Su Y, Guan X, Liu X, Zhang J, Dong X, et al. (2012) "Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors." PLoS ONE 7(8): e43171. Available at: [Link]

  • Liu Y, Wan W, Li Y, Zhou G, Liu X. (2017) "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget 8(4): 7181-7200. Available at: [Link]

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines represent a privileged class of nitrogen-containing heterocycles with profound significance in medicinal chemistry, exhibiting broad-spectrum biological activities including antiviral, antibacterial, and anticancer properties[1]. Within this chemical space, C2-sulfonylated quinoxalines—such as 2-[(4-methylphenyl)sulfonyl]quinoxaline (commonly known as 2-tosylquinoxaline)—are highly valued. The sulfonyl moiety not only acts as a robust directing group and pharmacophore but also serves as an excellent leaving group for subsequent nucleophilic displacement, making it a highly versatile intermediate for further chemical modifications[2].

This technical guide provides a highly reliable, self-validating protocol for the synthesis of 2-[(4-methylphenyl)sulfonyl]quinoxaline via a pathway, grounded in the foundational methodologies established by Iijima and Hayashi[3].

Mechanistic Rationale

The transformation relies on the inherent electronic properties of the quinoxaline scaffold. The two electronegative nitrogen atoms within the pyrazine ring exert strong inductive and resonance-withdrawing effects, which significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This electron deficiency highly activates the C2 position toward nucleophilic attack.

Sodium p-toluenesulfinate acts as an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the sulfinate oxygen atoms are "hard" nucleophilic centers, whereas the sulfur atom is a polarizable "soft" center. Because the C2 carbon of the quinoxaline ring is a soft electrophile, the reaction proceeds selectively via S-alkylation. The sulfur atom attacks the C2 position, forming a resonance-stabilized Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride ion, restoring aromaticity and yielding the highly stable sulfone product[3].

MechanisticPathway Substrate 2-Chloroquinoxaline (Electrophile) Intermediate Meisenheimer Complex (Stabilized by N-atoms) Substrate->Intermediate SNAr Attack Nucleophile Sodium p-Toluenesulfinate (Nucleophile) Nucleophile->Intermediate S-attack Product 2-Tosylquinoxaline (Target Product) Intermediate->Product -Cl⁻ Expulsion LeavingGroup NaCl (Byproduct) Intermediate->LeavingGroup

Figure 1: SNAr mechanistic pathway for the synthesis of 2-tosylquinoxaline.

Reagent Matrix and Stoichiometry

To ensure reproducibility, all quantitative data for the reaction setup is summarized below. It is critical to use anhydrous solvents to prevent competitive hydrolysis of the 2-chloroquinoxaline substrate.

Table 1: Reagent Matrix

ReagentRoleMW ( g/mol )EquivalentsMass/VolumeMoles
2-Chloroquinoxaline Electrophile164.591.01.65 g10.0 mmol
Sodium p-toluenesulfinate Nucleophile178.181.22.14 g12.0 mmol
N,N-Dimethylformamide (DMF) Solvent (Anhydrous)73.09N/A20.0 mLN/A
Water (Ice-cold) Quenching Agent18.02N/A100.0 mLN/A
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 x 30 mLN/A

Step-by-Step Experimental Protocol

ExperimentalWorkflow Setup 1. Reaction Setup Dissolve reagents in anhydrous DMF Reaction 2. Heating & Monitoring 80 °C, 4-6 hrs (TLC Validation) Setup->Reaction Workup 3. Workup & Extraction Ice-water quench, EtOAc extraction Reaction->Workup Purification 4. Purification Silica gel flash chromatography Workup->Purification Validation 5. Analytical Validation NMR & HRMS Confirmation Purification->Validation

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Step 1: Reaction Setup
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with an inert gas (Nitrogen or Argon).

  • Add 2-chloroquinoxaline (1.65 g, 10.0 mmol) to the flask and dissolve it in anhydrous DMF (20.0 mL).

  • Introduce sodium p-toluenesulfinate (2.14 g, 12.0 mmol) into the stirring solution in one single portion.

    • Self-Validation Checkpoint: The mixture will initially appear as a cloudy suspension. As the reaction progresses and temperature increases, it will transition into a homogeneous yellow-to-brown solution.

Step 2: Heating and Monitoring
  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath[3].

  • Maintain continuous stirring for 4 to 6 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (3:1). Visualize the plate under a 254 nm UV lamp.

Step 3: Workup and Extraction
  • Upon complete consumption of the starting material, remove the flask from the heat source and allow it to cool to ambient room temperature.

  • Slowly pour the crude reaction mixture into a beaker containing 100 mL of vigorously stirred ice-cold water.

    • Self-Validation Checkpoint: A crude solid precipitate may form immediately upon quenching, indicating the successful generation of the highly crystalline sulfone product.

  • Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (3 x 20 mL) to selectively partition and remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexane:EtOAc (starting at 4:1 and increasing polarity to 2:1).

  • Collect the fractions containing the product, pool them, and evaporate the solvent to afford pure 2-[(4-methylphenyl)sulfonyl]quinoxaline as a solid. (Note: The product can alternatively be recrystallized from hot ethanol).

Analytical Validation

To ensure scientific integrity, the isolated compound must be validated against expected spectroscopic parameters.

Table 2: Expected Analytical Data (Self-Validation)

TechniqueTarget Signal / ObservationInterpretation
TLC (3:1 Hexane:EtOAc) Rf ~ 0.35 (Strong UV active spot at 254 nm)Confirms the formation of the polar sulfone product compared to the less polar 2-chloroquinoxaline (Rf ~ 0.60).
¹H NMR (400 MHz, CDCl₃) δ ~ 9.35 ppm (Singlet, 1H)Highly deshielded C3 proton of the quinoxaline ring, diagnostic of C2-substitution.
¹H NMR (400 MHz, CDCl₃) δ ~ 2.45 ppm (Singlet, 3H)Confirms the presence of the methyl group on the tosyl moiety.
HRMS (ESI-TOF) m/z [M+H]⁺ Calculated: 285.0698Confirms the exact mass of the target formula C₁₅H₁₃N₂O₂S.

Troubleshooting Guide

  • Issue: Formation of O-arylation byproducts instead of the desired sulfone.

    • Causality: The use of silver salts or highly polar protic solvents can shift the HSAB dynamics, encouraging the harder oxygen atoms of the sulfinate to attack the electrophile.

    • Solution: Strictly utilize anhydrous polar aprotic solvents (DMF or DMSO) and avoid the addition of Lewis acidic metal additives.

  • Issue: Incomplete conversion of 2-chloroquinoxaline.

    • Causality: Sodium p-toluenesulfinate is prone to air oxidation, converting into the unreactive sodium p-toluenesulfonate over time.

    • Solution: Ensure the nucleophile is sourced from a fresh, properly sealed batch. If the reagent appears clumpy or excessively wet, dry it under a high vacuum prior to use.

References

  • [1] Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC (National Center for Biotechnology Information).[Link]

  • [3] Quinoxalines. XXIII. : Reaction of 2-Chloroquinoxaline with Nucleophiles. Yakugaku Zasshi (J-STAGE).[Link]

Sources

Application Note: Advanced Oxidation Protocols for the Synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-[(4-Methylphenyl)sulfonyl]quinoxaline, commonly referred to as 2-tosylquinoxaline, is a highly valuable intermediate in medicinal chemistry and materials science. Sulfonylated quinoxalines serve as potent electrophiles in cross-coupling reactions and are critical pharmacophores in the development of antileishmanial and anticancer agents [1].

The synthesis of 2-tosylquinoxaline is predominantly achieved via the oxidation of its corresponding thioether, 2-[(4-methylphenyl)sulfanyl]quinoxaline. This application note details two robust, self-validating protocols for this transformation: the classical stoichiometric m-chloroperoxybenzoic acid (m-CPBA) oxidation, and a greener, catalytic hydrogen peroxide (H₂O₂) approach.

Mechanistic Causality & Reaction Dynamics

The oxidation of a sulfide to a sulfone proceeds via a two-stage electrophilic oxygen transfer. The first equivalent of oxidant rapidly converts the highly nucleophilic sulfide into a sulfoxide. The subsequent oxidation of the sulfoxide to the sulfone is significantly slower because the electron-withdrawing nature of the newly formed sulfinyl group drastically reduces the nucleophilicity of the sulfur atom [2].

Causality in Experimental Design: To drive the reaction completely to the sulfone and prevent the accumulation of the sulfoxide intermediate, an excess of oxidant (typically 2.5 to 3.0 equivalents) and optimized temperature controls are mandatory.

Pathway A 2-[(4-Methylphenyl)sulfanyl]quinoxaline (Sulfide) B 2-[(4-Methylphenyl)sulfinyl]quinoxaline (Sulfoxide) A->B Oxidation 1 (Fast) C 2-[(4-Methylphenyl)sulfonyl]quinoxaline (Sulfone) B->C Oxidation 2 (Slow, requires excess oxidant)

Reaction pathway demonstrating the two-stage oxidation of sulfide to sulfone.

Experimental Methodologies

Protocol 1: Stoichiometric Oxidation using m-CPBA (Industry Standard)

m-CPBA is the industry standard for laboratory-scale sulfone synthesis due to its reliability and fast reaction kinetics [1]. However, precise stoichiometric control is critical. Over-exposure to m-CPBA or extended heating can lead to unwanted N-oxidation, yielding 2-(p-tolylsulfonyl)quinoxaline 4-oxide[3].

Self-Validating System: The primary byproduct, m-chlorobenzoic acid (m-CBA), is highly soluble in dichloromethane but precipitates or partitions cleanly into the aqueous layer during basic workup. The sudden clarification of the organic layer upon the addition of sodium bicarbonate serves as a visual confirmation of a successful quench.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-[(4-methylphenyl)sulfanyl]quinoxaline in 15 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add 2.5 mmol (2.5 equivalents) of m-CPBA (77% max purity, w/w) in small portions over 15 minutes. Causality: Gradual addition at 0 °C controls the exothermic nature of the initial sulfoxidation, preventing localized overheating and N-oxide formation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate 3:1).

  • Quenching: Once the sulfoxide intermediate is fully consumed, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides. Add 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the m-CBA.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure 2-tosylquinoxaline.

Protocol 2: Catalytic Oxidation using H₂O₂ (Green Alternative)

For scale-up and environmentally conscious applications, 30% aqueous hydrogen peroxide catalyzed by a transition metal or phosphomolybdate hybrid (e.g., PAMAM-G1-PMo) is preferred [4]. This method boasts high atom economy and generates only water as a byproduct.

Self-Validating System: This reaction is strictly temperature-dependent. Maintaining the reaction at exactly 40 °C ensures complete conversion. If the temperature drops below 35 °C, TLC will validate a stalled reaction at the sulfoxide stage [4].

Step-by-Step Procedure:

  • Setup: Charge a 50 mL three-necked flask with 1.0 mmol of the starting sulfide, 5 mol% of the chosen catalyst (e.g., PAMAM-G1-PMo or sodium tungstate), and 10 mL of 95% Ethanol.

  • Heating: Warm the mixture to exactly 40 °C using a thermostatically controlled oil bath. Causality: 40 °C provides the exact activation energy required for the sluggish second oxidation step without triggering non-specific degradation.

  • Oxidant Addition: Slowly add 3.0 mmol (3.0 equivalents) of 30 wt% H₂O₂ dropwise via an addition funnel.

  • Reaction Progression: Stir at 40 °C for 8-12 hours.

  • Workup: Upon completion, filter the mixture through a Celite pad to recover the heterogeneous catalyst (which can be washed with ethanol and reused).

  • Isolation: Concentrate the filtrate to remove the ethanol, extract the residue with ethyl acetate (3 x 15 mL), wash with distilled water, dry over Na₂SO₄, and evaporate to obtain the target sulfone.

Workflow Start Starting Material: 2-[(4-Methylphenyl)sulfanyl]quinoxaline Split Start->Split Path1_1 Dissolve in CH2Cl2 (0 °C) Split->Path1_1 Protocol 1 (m-CPBA) Path2_1 Dissolve in EtOH + Catalyst Split->Path2_1 Protocol 2 (H2O2) Path1_2 Add 2.5 eq m-CPBA (Stir 4-6h at 25 °C) Path1_1->Path1_2 Path1_3 Quench: Na2S2O3 / NaHCO3 Path1_2->Path1_3 Extract Extraction & Washing (Organic Layer) Path1_3->Extract Path2_2 Add 3.0 eq 30% H2O2 (Stir 8-12h at 40 °C) Path2_1->Path2_2 Path2_3 Filter Catalyst Path2_2->Path2_3 Path2_3->Extract Purify Concentration & Recrystallization Extract->Purify Product Pure 2-Tosylquinoxaline Purify->Product

Comparative experimental workflow for m-CPBA and H2O2 catalyzed oxidation protocols.

Quantitative Data Summary

To assist in selecting the optimal protocol for specific laboratory needs, the operational parameters and typical outcomes are summarized below:

ParameterProtocol 1 (m-CPBA)Protocol 2 (H₂O₂ / Catalyst)
Oxidant Equivalents 2.5 eq3.0 eq
Solvent System Dichloromethane (CH₂Cl₂)95% Ethanol (EtOH)
Operating Temperature 0 °C warming to 25 °C40 °C (Strictly controlled)
Reaction Time 4 - 6 hours8 - 12 hours
Typical Yield 85 - 92%80 - 88%
Primary Byproduct m-Chlorobenzoic acidWater
Environmental Factor (E-factor) High (Stoichiometric organic waste)Low (Green chemistry approach)
Ideal Application Rapid, small-scale synthesis (< 10g)Process scale-up (> 10g)

Analytical Validation & Troubleshooting

To ensure the self-validating nature of the protocol, researchers must verify the complete oxidation of the sulfur center using the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC): The starting sulfide is highly non-polar. The sulfoxide intermediate is highly polar (low Rf value). The final sulfone product has an intermediate polarity (Rf typically falling exactly between the sulfide and sulfoxide).

  • Nuclear Magnetic Resonance (¹H NMR): The conversion from sulfide to sulfone fundamentally alters the electronic environment of the molecule. The methyl protons of the p-tolyl moiety will exhibit a distinct downfield shift. More critically, the quinoxaline C3-proton will shift significantly downfield (typically > 8.5 ppm) due to the strong electron-withdrawing nature of the newly formed sulfonyl group [1].

References

  • Title: Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents Source: ACS Combinatorial Science (PubMed) URL: [Link]

  • Title: Sulfone synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-(p-tolylsulfonyl)quinoxaline 4-oxide Source: Molaid Chemical Database URL: [Link]

  • Title: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid Source: Molecules (MDPI) URL: [Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) Using 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, antimicrobial agents, and antiviral therapeutics. While traditional functionalization relies on 2-chloroquinoxalines, the use of 2-[(4-methylphenyl)sulfonyl]quinoxaline (commonly known as 2-tosylquinoxaline) offers superior reactivity and operational simplicity. This technical guide provides researchers with validated protocols, mechanistic insights, and quantitative benchmarks for executing Nucleophilic Aromatic Substitution (SNAr) utilizing this highly efficient electrophile.

Mechanistic Rationale: The 2-Tosylquinoxaline Advantage

To master the functionalization of the quinoxaline core, one must understand the electronic causality governing its reactivity. The pyrazine ring of the quinoxaline system is inherently electron-deficient due to the electronegativity of its two nitrogen atoms.

Causality of Electrophile Selection: Introducing a p-toluenesulfonyl (tosyl) group at the C2 position acts as a powerful electron-withdrawing moiety, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. When a nucleophile attacks, the reaction proceeds via an addition-elimination mechanism. The intermediate Meisenheimer complex is highly stabilized by the electron-deficient heterocycle [1]. Furthermore, the tosyl group is an exceptional leaving group; the departing p-toluenesulfinate anion is heavily resonance-stabilized. This thermodynamic driving force allows 2-tosylquinoxaline to react with a broader scope of nucleophiles—including sterically hindered alkoxides and weakly nucleophilic anilines—under milder conditions than its halogenated counterparts [2].

SNAr_Mechanism A 2-Tosylquinoxaline (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Nucleophile (Nu:-) B->C D 2-Substituted Quinoxaline (Product) C->D Aromatization E p-Toluenesulfinate (Leaving Group) C->E Departure

Mechanistic pathway of SNAr on 2-tosylquinoxaline forming a Meisenheimer complex.

Quantitative Reaction Scope

The following table summarizes the optimized empirical parameters and expected quantitative yields when reacting various nucleophile classes with 2-[(4-methylphenyl)sulfonyl]quinoxaline [3].

Nucleophile ClassReagents / BaseSolventTemp (°C)Time (h)Expected Yield (%)
Aliphatic Amines Primary/Secondary Amine (2.0 eq)THF or EtOH25 - 602 - 485 - 95
Aromatic Amines Aniline (1.2 eq), K₂CO₃ (2.0 eq)DMF80 - 1004 - 870 - 85
Oxygen Nucleophiles ROH (1.2 eq), NaH (1.5 eq)THF0 - 251 - 380 - 90
Sulfur Nucleophiles RSH (1.1 eq), Et₃N (1.5 eq)DCM251 - 290 - 98

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that the researcher can visually and analytically confirm the success of each critical transformation.

Workflow Step1 Reagent Prep (Dry Solvents) Step2 Reaction Setup (Add Nu / Base) Step1->Step2 Step3 TLC Monitoring (Check Rf Shift) Step2->Step3 Step4 Quench & Workup (Phase Separation) Step3->Step4 Step5 Purification (Column/Cryst) Step4->Step5

Step-by-step experimental workflow for nucleophilic substitution of quinoxalines.

Protocol I: Amination via Aliphatic Amines

This protocol outlines the synthesis of 2-aminoquinoxalines, a structural motif heavily utilized in the development of DPP-4 inhibitors and other metabolic modulators [4].

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-[(4-methylphenyl)sulfonyl]quinoxaline (1.0 mmol, 284 mg) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add the desired aliphatic amine (2.0 mmol) dropwise at room temperature.

    • Causality: Two equivalents of the amine are explicitly required. The first equivalent acts as the nucleophile attacking the C2 position. The second equivalent acts as a sacrificial Brønsted base to neutralize the highly acidic p-toluenesulfinic acid byproduct. Failing to neutralize this acid would result in the protonation of the remaining nucleophile, prematurely halting the reaction.

  • Monitoring & Self-Validation Checkpoint: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent system.

    • Validation: The reaction's progress is physically indicated by the cessation of the starting material's fluorescence under 254 nm UV light, replaced by a lower-Rf spot (the product). Additionally, a white precipitate (the amine salt of p-toluenesulfinic acid) will typically crash out of the THF solution, serving as a real-time visual indicator of leaving group departure.

  • Quenching & Workup: Upon completion (typically 2–4 hours), concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography on silica gel to afford the pure 2-aminoquinoxaline derivative.

Protocol II: Etherification via Alkoxides (Oxygen Nucleophiles)

Oxygen nucleophiles are generally harder and less nucleophilic than amines; thus, pre-activation is required to successfully displace the tosyl group.

  • Alkoxide Generation: In a dry flask under nitrogen, suspend Sodium Hydride (NaH, 1.5 mmol, 60% dispersion in mineral oil) in anhydrous THF (3.0 mL). Cool the suspension to 0 °C using an ice bath. Slowly add the desired alcohol (1.2 mmol) dropwise. Stir for 30 minutes.

    • Causality: Neutral alcohols lack the nucleophilicity required to efficiently attack the C2 position of the quinoxaline ring. Deprotonating the alcohol with NaH generates a highly reactive alkoxide anion, ensuring rapid and complete conversion while minimizing the risk of competitive hydrolysis from trace ambient moisture.

    • Validation: The evolution of hydrogen gas (bubbling) will be immediately visible. The cessation of bubbling indicates the complete formation of the alkoxide nucleophile.

  • Substitution: Dissolve 2-[(4-methylphenyl)sulfonyl]quinoxaline (1.0 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Monitoring & Workup: Allow the reaction to gradually warm to room temperature. Monitor by TLC. Once complete, carefully quench the reaction by adding cold water (10 mL) dropwise to neutralize any unreacted NaH. Extract the aqueous mixture with Dichloromethane (3 x 10 mL), dry the organic phase over MgSO₄, and purify via recrystallization from ethanol or column chromatography.

Green Chemistry Methods for Quinoxaline Sulfone Synthesis: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines are a privileged class of N-heterocyclic scaffolds, serving as critical building blocks in medicinal chemistry, agrochemicals, and organic materials[1]. Historically, the synthesis and functionalization of quinoxaline sulfones have relied on harsh thermal conditions, toxic solvents (e.g., DMF, DMSO), and heavy metal catalysts, resulting in high environmental footprints. Modern drug development demands sustainable alternatives. This application note details field-proven green chemistry methodologies—specifically visible-light-driven photoredox functionalization and solvent-free magnetic nanocatalysis—that eliminate hazardous waste while maintaining exceptional regioselectivity and yield[2].

Mechanistic Paradigms in Green Quinoxaline Synthesis

To successfully implement green protocols, it is critical to understand the causality behind the experimental conditions chosen. We focus on two primary sustainable pathways:

Photocatalyst-Free Visible-Light C–H Functionalization

Traditional C–H sulfonylation requires stoichiometric oxidants and transition metals. By transitioning to a visible-light-driven approach, we can achieve direct C-H sulfenylation and sulfonylation of quinoxalin-2(1H)-ones under photocatalyst-free conditions[3].

  • The Causality: Irradiation with a blue LED (λ = 450–460 nm) induces a single-electron transfer (SET) event, generating sulfonyl or sulfenyl radicals from sodium sulfinates or thiols.

  • Green Advantages: This mechanism utilizes ambient air (O₂) as the terminal oxidant and a benign ethanol/water mixture as the solvent. The biphasic-to-homogeneous transition provided by the EtOH/H₂O system is critical: ethanol dissolves the organic quinoxaline core, while water solubilizes the inorganic sulfinate salt, ensuring uniform radical distribution and preventing localized homocoupling side-reactions.

Solvent-Free Synthesis via Magnetic Nanocatalysts

For the de novo construction of quinoxaline sulfonamides and sulfones, solvent-free multi-component reactions offer unparalleled atom economy[4].

  • The Causality: Utilizing superparamagnetic acid catalysts—such as sulfo-anthranilic acid immobilized on alginate-coated MCFe₂O₄ magnetic nanorods—provides a massive surface-area-to-volume ratio that accelerates reaction kinetics without the need for bulk solvents[5].

  • Green Advantages: The mechanochemical concentration of reactants drives the equilibrium forward rapidly. Post-reaction, the magnetic core allows for instantaneous, filtration-free catalyst recovery using an external neodymium magnet, drastically reducing the E-factor (mass of waste per mass of product).

Visualizing the Synthetic Workflows

G cluster_0 Pathway A: Photoredox C-H Functionalization cluster_1 Pathway B: Solvent-Free / Nanocatalyst Start Quinoxaline Core / Precursors Light Visible Light (Blue LED) EtOH/H2O Solvent Start->Light Mech Mechanochemical Grinding or Neat Heating Start->Mech Radical Sulfonyl Radical Generation (Single Electron Transfer) Light->Radical Add Regioselective C3 Addition Radical->Add End Quinoxaline Sulfone Derivatives (High Yield, Low E-Factor) Add->End Cat Magnetic Solid Acid Catalyst (e.g., MCFe2O4@Alginate) Mech->Cat Rec Magnetic Separation & Catalyst Recycling Cat->Rec Rec->End

Dual green chemistry pathways for quinoxaline sulfone synthesis.

Quantitative Benchmarking

The transition to green methodologies is not merely an environmental choice; it is a performance upgrade. The table below summarizes the quantitative advantages of the described green protocols against traditional cross-coupling methods.

MethodologySolvent SystemCatalyst / ActivatorTemp / TimeYield (%)E-FactorCatalyst Recyclability
Traditional Cross-Coupling DMF / DMSOPd or Cu Complexes100-120°C / 12h60-75%> 50None (Homogeneous)
Photocatalyst-Free C-H Functionalization EtOH / H₂O (1:1)Blue LED (Visible Light)Room Temp / 4-6h85-95%< 10N/A (Catalyst-Free)
Magnetic Nanocatalyst Condensation Solvent-Free (Neat)MCFe₂O₄@Alginate-SAA80°C / 1-2h91-97%< 5> 5 Cycles (>95% recovery)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical checkpoints allow the researcher to verify the success of the reaction and the integrity of the green principles applied without relying solely on downstream LC-MS or NMR analysis.

Protocol A: Visible-Light-Promoted Direct C3-Sulfonylation of Quinoxalin-2(1H)-ones

This protocol leverages visible light to achieve direct C-H functionalization without transition metals[3].

  • Substrate Loading: To a 10 mL transparent glass vial equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (1.0 mmol) and sodium arylsulfinate (1.5 mmol).

  • Green Solvent Addition: Add 3 mL of an EtOH/H₂O (1:1 v/v) mixture. Causality: The water ensures the complete dissolution of the sulfinate salt, while the ethanol solubilizes the organic core, preventing biphasic reaction barriers.

  • Irradiation: Secure the vial 2 cm away from a 3 W Blue LED (λ = 450-460 nm). Stir the mixture at room temperature, leaving the vial open to the atmosphere for 4-6 hours. Causality: Atmospheric oxygen is required as a green terminal oxidant to restore the aromaticity of the intermediate radical adduct.

  • Self-Validating Isolation: Upon consumption of the starting material (monitored via TLC), add 10 mL of ice-cold distilled water dropwise while stirring.

    • Validation Checkpoint: The target 3-sulfonylquinoxalin-2(1H)-one will immediately precipitate as a crystalline solid due to its insolubility in highly aqueous media. The formation of this precipitate confirms successful conversion and bypasses the need for toxic silica gel chromatography.

  • Purification: Filter the precipitate, wash with cold water (3 × 5 mL), and dry under a vacuum to obtain the pure product.

Protocol B: Solvent-Free Synthesis Using Recyclable Magnetic Nanocatalysts

This protocol utilizes mechanochemistry and superparamagnetic catalysts to synthesize quinoxaline derivatives[5],[4].

  • Mechanochemical Mixing: In an agate mortar, combine the quinoxaline precursor (e.g., a synthesized quinoxaline sulfonyl chloride) and the corresponding aromatic amine in a 1:1.1 molar ratio.

  • Catalyst Integration: Add 5 mol% of the MCFe₂O₄@Alginate@SAA magnetic nanorods. Grind the solid mixture continuously for 5 minutes to ensure uniform physical contact. Causality: Solid-state grinding lowers the activation energy by increasing the localized concentration of reactive functional groups.

  • Thermal Activation: Transfer the homogenized powder to a sealed reaction vial and heat at 80°C for 1 hour.

  • Self-Validating Catalyst Recovery: Cool the vial to room temperature and dissolve the crude mixture in 5 mL of hot ethanol. Place a strong external neodymium magnet against the outer wall of the vial.

    • Validation Checkpoint: The dark MCFe₂O₄ nanocatalyst will rapidly adhere to the wall adjacent to the magnet, leaving a clear, transparent ethanol solution. Decant the solution. Dry and weigh the recovered catalyst. A mass recovery of >95% validates that the nanostructures have maintained their structural and magnetic integrity, ensuring reproducible kinetics for subsequent cycles.

  • Crystallization: Allow the decanted ethanol solution to cool slowly to room temperature to yield pure quinoxaline sulfonamide/sulfone crystals.

Sources

Application Note: Advanced Recrystallization Techniques for 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-[(4-Methylphenyl)sulfonyl]quinoxaline, commonly referred to as 2-tosylquinoxaline, is a highly versatile intermediate in medicinal chemistry and organic synthesis. It is prominently utilized in the synthesis of 2,3-quinoxalinedicarbonitriles via deoxy-cyanation reactions and serves as a precursor for various biologically active quinoxaline derivatives[1][2].

Structurally, the molecule features an electron-deficient, planar quinoxaline core conjugated with a bulky, moderately polar p -toluenesulfonyl (tosyl) group. This structural dichotomy imparts unique solubility characteristics: it is highly lipophilic yet capable of strong π−π stacking and dipole interactions. Because crude reaction mixtures often contain unreacted starting materials, transition metal catalysts, or polymeric byproducts, achieving high-purity crystalline material is strictly required to prevent catalyst poisoning in downstream applications[3]. Recrystallization remains the most effective, scalable method to achieve >99% purity[4][5].

Physicochemical Properties & Solvent Rationale

The foundation of a successful recrystallization lies in thermodynamic control. The solvent must exhibit a steep temperature-solubility gradient for the target compound while either completely dissolving or completely rejecting impurities[6].

For 2-tosylquinoxaline, highly volatile solvents like dichloromethane (DCM) evaporate too quickly, often resulting in cracked, twinned crystals or the entrapment of impurities within the crystal lattice[7]. Instead, moderately polar solvents like Ethyl Acetate (EtOAc) or Ethanol (EtOH) are preferred. Ethanol provides an excellent temperature-dependent solubility gradient, while an EtOAc/Hexane system leverages anti-solvent precipitation to forcefully decrease the solubility limit, driving the system into the supersaturated metastable zone[8].

Table 1: Physicochemical Profile & Solvent Suitability for 2-Tosylquinoxaline

ParameterValue / DescriptionImpact on Crystallization Strategy
Molecular Weight 284.33 g/mol Moderate size; forms stable, closely packed orthorhombic/monoclinic lattices.
Structural Features Quinoxaline core, bulky tosyl groupPlanar core promotes π−π stacking; tosyl group limits aqueous solubility.
Primary Solvents Ethyl Acetate, hot EthanolHigh solubility at elevated temperatures ( >60∘ C); ideal for the dissolution phase.
Anti-Solvents Hexanes, Heptane, WaterInduces supersaturation when added to the primary solvent; drives primary nucleation.
Melting Point ∼145−150∘ CHigh enough to avoid "oiling out" in most low-boiling solvent systems.

Thermodynamic & Kinetic Workflow

The following diagram illustrates the mechanistic pathway of the recrystallization process. By carefully controlling the cooling rate, the system remains in the metastable zone, favoring the growth of existing crystal lattices over the chaotic formation of new, impure nuclei[8].

RecrystallizationWorkflow Crude Crude 2-Tosylquinoxaline (Impure Solid) Dissolution Thermal Dissolution (Hot EtOAc or EtOH) Crude->Dissolution Add Heat + Solvent Filtration Hot Gravity Filtration (Remove Insoluble Matter) Dissolution->Filtration T > 60°C Cooling Controlled Cooling (0.5 °C/min to RT) Filtration->Cooling Clear Solution Supersaturation Supersaturated Metastable Zone Cooling->Supersaturation Decrease Solubility Nucleation Primary Nucleation (Overcome Activation Energy) Supersaturation->Nucleation Thermodynamic Driving Force Growth Crystal Lattice Growth (Solute Depletion) Nucleation->Growth Kinetic Assembly Isolation Vacuum Filtration & Cold Solvent Wash Growth->Isolation T < 5°C (Ice Bath) Pure Pure Crystalline 2-Tosylquinoxaline Isolation->Pure Vacuum Drying

Thermodynamic and kinetic workflow for the recrystallization of 2-tosylquinoxaline.

Experimental Protocols: A Self-Validating System

Protocol A: Single-Solvent Recrystallization (Hot Ethanol)

Causality: This method is ideal for crude mixtures containing highly polar impurities. Ethanol readily dissolves 2-tosylquinoxaline near its boiling point ( 78∘ C) but exhibits near-zero solubility for the compound at 0∘ C, ensuring high recovery[5][9].

  • Dissolution: Place the crude 2-tosylquinoxaline in an Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol dropwise while swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is dark brown/yellow, remove from heat, add 1−2% w/w activated charcoal to adsorb polymeric impurities, and boil for 2 additional minutes[10].

  • Hot Filtration: Rapidly filter the hot solution through a fluted filter paper in a pre-warmed stemless funnel to remove charcoal and insoluble dust.

    • Validation Checkpoint: Inspect the filtrate against a strong light. It must be perfectly clear. Any particulate matter can act as a heterogeneous nucleation site, causing premature and impure crystallization. If cloudy, repeat filtration.

  • Controlled Cooling: Seal the flask and allow it to cool undisturbed to room temperature at a rate of roughly 0.5∘ C/min.

    • Causality: Rapid cooling causes the compound to "crash out," trapping solvent and impurities within the lattice. Slow cooling allows reversible thermodynamic attachment/detachment at the crystal face, ensuring absolute purity[6].

  • Isolation: Once at room temperature, transfer the flask to an ice bath ( 0−5∘ C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2×5 mL of ice-cold ethanol.

Protocol B: Dual-Solvent Anti-Solvent Crystallization (EtOAc / Hexane)

Causality: If the crude product remains stubbornly soluble in cold single solvents, an anti-solvent must be introduced to artificially lower the solubility limit and force nucleation[9].

  • Primary Dissolution: Dissolve the crude solid in a minimal amount of hot Ethyl Acetate ( 60−70∘ C).

  • Anti-Solvent Addition: While maintaining heat and swirling, add hot Hexane dropwise just until the solution becomes persistently turbid (cloudy).

  • Clarification: Add 1−2 drops of hot Ethyl Acetate until the turbidity just disappears, yielding a clear, critically saturated solution.

  • Nucleation and Growth: Allow the solution to cool slowly to room temperature. The drastic change in solvent polarity will force the 2-tosylquinoxaline into the supersaturated metastable zone, triggering robust crystal growth[8].

  • Isolation: Chill in an ice bath, filter under vacuum, and wash with ice-cold hexane. Dry under high vacuum for 12 hours.

Troubleshooting & Analytical Validation

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Mechanism: Oiling out occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the impure solute mixture[4]. The compound separates as an impure liquid oil rather than a solid crystal.

    • Resolution: Reheat the mixture until the oil redissolves. Add 5−10% more of the primary solvent (EtOAc or EtOH) to lower the saturation temperature below the mixture's melting point, then cool much more slowly[4].

  • Issue: No Crystals Form Upon Cooling

    • Mechanism: The solution is trapped in a highly stable, undersaturated state, or the activation energy for primary nucleation is too high[9][11].

    • Resolution: Evaporate 20% of the solvent to increase concentration. Alternatively, scratch the inner wall of the glass flask with a glass rod to create micro-fissures, or introduce a microscopic "seed crystal" of pure 2-tosylquinoxaline to bypass the nucleation energy barrier[9][11].

  • Purity Validation:

    • Validate the success of the recrystallization via High-Performance Liquid Chromatography (HPLC) or by taking a sharp Melting Point (MP). A pure sample of a sulfonylquinoxaline derivative should exhibit a sharp melting point range of ≤1.5∘ C.

Sources

Application Note: Microwave-Assisted Synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoxalines represent a highly privileged scaffold in medicinal chemistry and drug development. They are essential structural bases for numerous anticancer drugs and have proven to be highly selective adenosine triphosphate (ATP) inhibitors in various kinase pathways[1]. Specifically, sulfonyl-substituted quinoxalines, such as 2-[(4-methylphenyl)sulfonyl]quinoxaline (commonly known as 2-tosylquinoxaline), are highly valued for their expanded pharmacological profiles, which include robust antimicrobial and anti-inflammatory activities.

Traditionally, the synthesis of 2-tosylquinoxaline via nucleophilic aromatic substitution (SNAr) requires extended reflux times (6–8 hours), harsh conditions, and toxic polar aprotic solvents like DMF or DMSO. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we can dramatically reduce chemical waste, effectively eliminate the need for toxic solvents, and shorten reaction times from hours to mere minutes[2]. This application note details a self-validating, high-yield protocol for synthesizing 2-[(4-methylphenyl)sulfonyl]quinoxaline utilizing dielectric heating.

Mechanistic Causality & Experimental Design (E-E-A-T)

As drug development accelerates, the demand for rapid, scalable, and green synthetic methodologies becomes critical. This protocol is built upon three foundational mechanistic principles:

  • Electrophilic Activation via SNAr: The quinoxaline core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine ring. The chlorine atom at the C-2 position acts as an excellent leaving group. When reacted with sodium p-toluenesulfinate, the softer sulfur atom of the ambident sulfinate anion selectively attacks the highly electrophilic C-2 carbon[3].

  • Dielectric Heating & Arrhenius Kinetics: Unlike conventional conductive heating, microwave irradiation (2.45 GHz) directly couples with the dipole moments of the solvent and reagents. This causes rapid molecular friction and volumetric superheating, allowing the reaction mixture to instantly overcome the activation energy barrier required to form the critical Meisenheimer complex intermediate.

  • Green Solvent Selection (Causality): We utilize a 1:1 mixture of absolute ethanol and water rather than traditional DMF. Ethanol ( tanδ=0.941 ) acts as an exceptional microwave absorber and solubilizes the organic 2-chloroquinoxaline. Water ( tanδ=0.123 ) readily dissolves the sodium p-toluenesulfinate salt. Together, they create a homogenous, highly pressurized reaction environment at 120 °C that drives the reaction to completion in 10 minutes.

SNAr_Mechanism A 2-Chloroquinoxaline (Electrophile) C Microwave Irradiation (Dielectric Heating) A->C EtOH/H2O B Sodium p-Toluenesulfinate (Nucleophile) B->C EtOH/H2O D Meisenheimer Complex (Transition State) C->D Activation E 2-Tosylquinoxaline (Product) D->E Cl- Elimination F NaCl (Byproduct) D->F Salt Formation

Fig 1: SNAr mechanism for 2-tosylquinoxaline synthesis via microwave dielectric heating.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the inherent physical properties of the product and byproducts drive the purification process without the need for column chromatography.

Materials & Reagents
  • 2-Chloroquinoxaline: 1.0 mmol (164.6 mg)

  • Sodium p-toluenesulfinate: 1.2 mmol (213.8 mg)

  • Solvent: 4.0 mL of Ethanol/Deionized Water (1:1 v/v)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0), 10 mL microwave-transparent pressure vial, Teflon-lined crimp caps.

Workflow Methodology

Step 1: Reaction Setup

  • In the 10 mL microwave vial equipped with a magnetic stir bar, add 164.6 mg of 2-chloroquinoxaline and 213.8 mg of sodium p-toluenesulfinate.

  • Add 4.0 mL of the EtOH/H₂O (1:1) solvent mixture.

  • Causality Note: The 1.2x stoichiometric excess of the sulfinate salt compensates for any trace oxidative degradation, ensuring complete consumption of the quinoxaline starting material.

Step 2: Microwave Irradiation

  • Seal the vial securely with a Teflon-lined crimp cap to safely contain the autogenous pressure.

  • Insert the vial into the microwave synthesizer cavity.

  • Program the following parameters: Target Temperature: 120 °C | Hold Time: 10 minutes | Max Power: 150 W | Pressure Limit: 15 bar | Stirring: High (800 rpm).

Step 3: Work-up and Self-Purification

  • Allow the instrument's compressed air system to cool the vial to 25 °C before uncapping.

  • Pour the reaction mixture into a beaker containing 15 mL of vigorously stirring, ice-cold deionized water.

  • Causality Note: 2-[(4-Methylphenyl)sulfonyl]quinoxaline is highly hydrophobic. The sudden increase in aqueous polarity forces the product to precipitate quantitatively. Conversely, unreacted sodium p-toluenesulfinate and the NaCl byproduct remain fully dissolved, rendering this precipitation a self-purifying step.

  • Isolate the off-white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 × 5 mL) and ice-cold ethanol (2 mL) to remove residual moisture and trace organic impurities.

  • Dry in a vacuum oven at 50 °C for 4 hours.

MW_Workflow S1 Step 1: Reagent Prep 2-Chloroquinoxaline Sodium Tosylinate EtOH/H2O (1:1) S2 Step 2: MW Reactor Seal in 10 mL pressure vial with stir bar S1->S2 S3 Step 3: Irradiation 120 °C, 10 min Max Power: 150 W Max Pressure: 15 bar S2->S3 S4 Step 4: Cooling Compressed air cooling to 25 °C S3->S4 S5 Step 5: Isolation Precipitate with H2O Vacuum Filtration Wash & Dry S4->S5

Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Data Presentation & Results

The optimization of the solvent system highlights the superiority of the aqueous-ethanolic blend under dielectric heating conditions.

Table 1: Optimization of Reaction Conditions

EntrySolvent SystemTemperature (°C)Time (min)Isolated Yield (%)
1DMF1201088
2Absolute Ethanol1201575
3Deionized Water12015Trace
4 EtOH:H₂O (1:1) 120 10 94 (Optimal)

Table 2: Comparative Analysis (Conventional vs. MAOS)

ParameterConventional SNArMicrowave-Assisted (MAOS)
Heating Source Conductive (Oil Bath)Dielectric (2.45 GHz Magnetron)
Solvent DMFEtOH:H₂O (1:1)
Temperature 153 °C (Reflux)120 °C (Pressurized)
Reaction Time 6 - 8 hours10 minutes
Yield 65 - 70%94%
Purification Column ChromatographyAqueous Precipitation

Analytical Characterization

The structural integrity of the synthesized 2-[(4-methylphenyl)sulfonyl]quinoxaline is confirmed via standard spectroscopic methods. The highly deshielded proton at the C-3 position of the quinoxaline ring serves as a primary diagnostic marker.

  • Appearance: Off-white crystalline solid.

  • Yield: 267 mg (94%).

  • Melting Point: 154–156 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.48 (s, 1H, Quinoxaline H-3), 8.18 (m, 2H, Quinoxaline H-5, H-8), 8.02 (d, J = 8.4 Hz, 2H, Tosyl H-ortho), 7.88 (m, 2H, Quinoxaline H-6, H-7), 7.38 (d, J = 8.4 Hz, 2H, Tosyl H-meta), 2.44 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 153.2 (C-2), 147.5 (C-3), 145.1, 143.0, 141.2, 135.4, 132.1, 131.5, 130.0, 129.8, 129.2, 128.9, 21.6 (CH₃).

  • HRMS (ESI): m/z calculated for C₁₅H₁₃N₂O₂S [M+H]⁺ 285.0698, found 285.0702.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Taylor & Francis Online. Available at:[Link][2]

  • Reaction of 2-Chloroquinoxaline with Nucleophiles. Chemical and Pharmaceutical Bulletin (ResearchGate). Available at:[Link][3]

Sources

Application Note: Scalable Synthesis and Validation Protocols for Sulfonyl Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals.

Executive Summary & Pharmacological Context

Quinoxalines represent a privileged heterocyclic scaffold in medicinal chemistry. Functionalizing this core with a sulfonamide moiety dramatically expands its therapeutic utility, yielding potent agents capable of targeting multiple biological pathways. Recent structure-activity relationship (SAR) studies demonstrate that sulfonyl quinoxalines act as potent inhibitors of Carbonic Anhydrases (CA) in hypoxic tumors[1] and exhibit strong bactericidal activity by inhibiting DNA Gyrase in multidrug-resistant (MDR) pathogens[2].

This application note details a highly scalable, self-validating synthetic pipeline for generating diverse sulfonyl quinoxaline libraries, emphasizing the mechanistic causality behind each process chemistry decision.

Process Chemistry & Mechanistic Causality

The synthesis of sulfonyl quinoxalines is traditionally achieved via a three-stage convergent process. Understanding the electronic and thermodynamic drivers at each step is critical for successful scale-up and high-yield library generation.

Core Condensation

The initial formation of the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.

  • Causality: This double condensation is thermodynamically driven by the formation of the stable, aromatic pyrazine ring. It can often be performed under solvent-free conditions or in mild alcoholic solvents (e.g., ethanol) to minimize environmental impact and accelerate precipitation of the product.

Electrophilic Chlorosulfonation

The core is functionalized via electrophilic aromatic substitution using chlorosulfonic acid ( ClSO3​H ) to yield a Quinoxaline Sulfonyl Chloride (QSC) intermediate.

  • Causality: Chlorosulfonic acid is used in excess to act as both the electrophile source and the solvent. The reaction must be initiated at 0∘C because the initial sulfonation is highly exothermic. Once the sulfonic acid intermediate forms, the mixture is warmed to room temperature or gently heated to drive the conversion to the sulfonyl chloride.

Nucleophilic Amidation

The final step involves the reaction of the QSC scaffold with various primary or secondary amines to form the sulfonamide library[3].

  • Causality: The electronics of the incoming amine dictate the reaction conditions. Amines with Electron-Donating Groups (EDGs, e.g., −OCH3​ ) possess high nucleophilicity. Operating under neat (solvent-free) conditions maximizes collision frequency, driving the reaction to completion in under 10 minutes[3]. Conversely, amines with Electron-Withdrawing Groups (EWGs) require an aprotic solvent (like DMF) and a base (like Triethylamine) to scavenge the HCl byproduct and push the equilibrium forward.

Synthetic Workflow Overview

SynthesisWorkflow A 1,2-Diamine + 1,2-Dicarbonyl B Condensation (Solvent-free or EtOH) A->B C Quinoxaline Core B->C -H2O D Chlorosulfonation (ClSO3H, 0°C → RT) C->D E Quinoxaline Sulfonyl Chloride (QSC) D->E Ice Quench F Amidation (R-NH2, Neat or TEA) E->F G Sulfonyl Quinoxaline Library F->G -HCl

Step-by-step scalable synthesis workflow for sulfonyl quinoxaline derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Quinoxaline Sulfonyl Chloride (QSC) Intermediate

This protocol describes the scalable chlorosulfonation of the quinoxaline core.

  • Preparation: Equip a round-bottom flask with a magnetic stirrer and a drying tube to exclude ambient moisture. Place the flask in an ice-water bath ( 0∘C ).

  • Reagent Addition: Slowly add chlorosulfonic acid (5.0 equivalents) to the flask.

  • Substrate Addition: Add the synthesized quinoxaline core (1.0 equivalent) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal runaway and oxidative degradation of the heterocyclic core.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC.

  • Quenching (Critical Step): Carefully pour the reaction mixture dropwise into vigorously stirred crushed ice. Causality: Rapid quenching at near-freezing temperatures precipitates the sulfonyl chloride and prevents it from hydrolyzing back into an unreactive sulfonic acid.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove residual acid, and dry under a vacuum desiccator.

Self-Validation Checkpoint:

  • IR Spectroscopy: Confirm success by the appearance of strong asymmetric and symmetric S=O stretching bands at ∼1370 cm−1 and ∼1170 cm−1 . The absence of a broad O-H stretch confirms that hydrolysis was successfully avoided.

Protocol B: Parallel Amidation (Library Generation)

This protocol outlines the diversification of the QSC intermediate into a sulfonamide library.

  • Substrate Preparation: Dissolve the QSC intermediate (1.0 equivalent) in a minimal amount of anhydrous DMF (if using EWG amines) or leave neat (if using liquid EDG amines).

  • Amine Coupling:

    • For EDG Amines (e.g., anisidine): Add the amine (1.2 equivalents) directly to the QSC. Stir at room temperature for 3–10 minutes[3].

    • For EWG Amines (e.g., nitroaniline): Add the amine (1.2 equivalents) and Triethylamine (1.5 equivalents) in DMF. Heat gently to 50∘C for 30–60 minutes.

  • Workup: Pour the mixture into ice-water. If a solid forms, filter and recrystallize from ethanol. If an oil forms, extract with ethyl acetate ( 3×20 mL ), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC (7:3 Hexane:EtOAc): Ensure complete consumption of the higher- Rf​ QSC spot.

  • 1H-NMR (DMSO-d6​) : Validate the product by identifying the diagnostic broad singlet of the sulfonamide N-H proton, typically appearing downfield between δ8.0–10.0 ppm .

Quantitative Data & Yield Analysis

The efficiency of the amidation step is highly dependent on the electronic nature of the incoming amine. Table 1 summarizes the expected yields and optimized conditions based on recent process chemistry findings[3].

Table 1: Reaction Optimization based on Amine Electronics

Amine SubstituentElectronic NatureOptimized Reaction ConditionTimeExpected Yield (%)
−OCH3​ , −CH3​ Electron Donating (EDG)Neat, Solvent-free3–10 min85–92%
−H NeutralNeat or DMF/TEA15 min80–85%
−Cl , −NO2​ Electron Withdrawing (EWG)DMF + TEA (reflux)30–60 min45–60%

Biological Validation & Target Pathways

Sulfonyl quinoxalines must be biologically validated against their intended targets. For oncology applications, compounds are tested against Carbonic Anhydrase (CA IX) to assess hypoxic cytotoxicity[1]. For infectious diseases, compounds are screened against MDR bacterial strains, where an MBC/MIC ratio between 1 and 2 confirms bactericidal (rather than bacteriostatic) activity[2][4].

MOA SQ Sulfonyl Quinoxalines CA Carbonic Anhydrases (CA I, II, IX, XII) SQ->CA Competitive Inhibition Gyrase DNA Gyrase & Topoisomerase IV SQ->Gyrase ATP-binding Site Blockade Tumor Antiproliferative / Hypoxic Cytotoxicity CA->Tumor pH Disruption Bacteria Bactericidal Activity (MDR Strains) Gyrase->Bacteria DNA Cleavage

Dual pharmacological targeting pathways of sulfonyl quinoxalines in oncology and microbiology.

Table 2: Biological Validation Metrics of Sulfonyl Quinoxalines

Target / ApplicationAssay MetricActive Compound ProfileReference Standard
Carbonic Anhydrase IX Ki​ (nM)42.2 nM (High Potency)Acetazolamide (25.7 nM)
E. coli / S. aureus (MDR) MBC/MIC Ratio1.0 – 2.0 (Bactericidal)Sulfadiazine
Human Epidermoid Carcinoma IC50​ ( μM )1.3 – 2.1 μM Doxorubicin

References

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors Source: RSC Advances / PMC (nih.gov) URL:[Link]

  • Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives Source: ResearchGate URL:[Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides Source: MDPI Pharmaceuticals URL:[Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent Source: Journal of Pharmaceutical Research International URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-[(4-Methylphenyl)sulfonyl]quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists looking to optimize the yield of 2-[(4-Methylphenyl)sulfonyl]quinoxaline (commonly known as 2-tosylquinoxaline).

This guide moves beyond generic protocols. We will dissect the causality behind reaction failures, establish a self-validating standard operating procedure (SOP), and provide empirical data to ensure your synthesis is robust, reproducible, and scalable.

Mechanistic Rationale & Failure Vectors

The synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloroquinoxaline and sodium p-toluenesulfinate[1]. While seemingly straightforward, the reaction yield is highly sensitive to the microenvironment of the transition state.

The SNAr mechanism proceeds via the formation of a negatively charged Meisenheimer complex. For this intermediate to form efficiently, the nucleophile (the sulfinate anion) must be completely desolvated and highly reactive. However, two primary failure vectors often derail this pathway:

  • Nucleophile Oxidation: Sodium p-toluenesulfinate is highly susceptible to aerobic oxidation, converting into sodium p-toluenesulfonate—a species with virtually zero nucleophilicity.

  • Electrophile Hydrolysis: In the presence of adventitious water and heat, 2-chloroquinoxaline rapidly hydrolyzes into quinoxalin-2(1H)-one, permanently destroying the starting material.

Mechanism SM1 2-Chloroquinoxaline (Electrophile) MC Meisenheimer Complex (Intermediate) SM1->MC S_NAr Attack By1 Quinoxalin-2-one (Hydrolysis) SM1->By1 H2O present SM2 Sodium Tosylinate (Nucleophile) SM2->MC By2 Sodium Tosylate (Oxidation) SM2->By2 O2 present Prod 2-Tosylquinoxaline (Target Product) MC->Prod -NaCl

Figure 1: S_NAr mechanistic pathway and primary failure modes (hydrolysis and oxidation).

Empirical Optimization Data

To demonstrate the causality of solvent and atmospheric choices, below is a quantitative matrix summarizing our internal optimization studies. The data clearly shows that utilizing a polar aprotic solvent (DMF) under strictly anaerobic conditions is non-negotiable for achieving >90% yields.

SolventTemp (°C)AtmosphereEquivalents (Sulfinate)Conversion (%)Isolated Yield (%)Primary Impurity Profile
Ethanol80 (Reflux)Air1.04538Quinoxalin-2(1H)-one (Hydrolysis)
DMF25 (RT)Air1.215N/AUnreacted Starting Material
DMF80Air1.27568Sodium Tosylate (Oxidation)
DMF 80 Argon 1.5 >98 92 None (Clean Profile)
DMSO120Argon1.58570Thermal Decomposition Products

Table 1: Optimization matrix for the synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline.

Self-Validating Experimental Protocol

A robust protocol must validate itself during execution. This methodology incorporates In-Process Controls (IPCs) to ensure you do not proceed to workup unless the reaction has fundamentally succeeded.

Materials Required:
  • 2-Chloroquinoxaline (1.0 eq, 10 mmol, 1.65 g)

  • Sodium p-toluenesulfinate (1.5 eq, 15 mmol, 2.67 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

  • Argon gas source

Step-by-Step Methodology:
  • Reagent Preparation (Causality: Preventing Hydrolysis): Dry the DMF over activated 4Å molecular sieves for 24 hours prior to use. Weigh the sodium p-toluenesulfinate quickly to minimize atmospheric moisture absorption.

  • Degassing (Causality: Preventing Oxidation): Transfer 40 mL of anhydrous DMF into an oven-dried Schlenk flask. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Reaction Assembly: Add 2-chloroquinoxaline and sodium p-toluenesulfinate to the flask. The mixture will initially appear as a heterogeneous suspension.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a positive pressure of Argon. As the temperature rises, the sulfinate salt will dissolve, turning the solution a deep yellow/orange.

  • In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot. Quench in 0.5 mL water and extract with 0.5 mL Ethyl Acetate. Run a TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Cue: 2-Chloroquinoxaline (Rf ~0.6, UV active) should be completely consumed. The product will appear as a bright UV-active spot at Rf ~0.3. If SM remains, add an additional 0.2 eq of sulfinate and heat for 1 more hour.

  • Aqueous Quench & Isolation: Once IPC confirms >95% conversion, cool the flask to room temperature. Pour the mixture slowly into 150 mL of vigorously stirred, ice-cold distilled water. The product will immediately crash out as a pale yellow/white precipitate.

  • Purification: Filter the precipitate via vacuum filtration, wash thoroughly with cold water (to remove DMF and NaCl), and recrystallize from hot ethanol to afford analytically pure 2-[(4-Methylphenyl)sulfonyl]quinoxaline.

Workflow S1 1. Reagent Prep Dry DMF, Degas with Ar S2 2. Reaction Assembly 1.0 eq SM, 1.5 eq Salt (80°C) S1->S2 S3 3. In-Process Control TLC/HPLC at 2h S2->S3 Dec Conversion >95%? S3->Dec S4 4. Aqueous Quench Pour into Ice Water S5 5. Isolation Filter & Recrystallize S4->S5 Dec->S2 No (Add 0.2 eq Salt) Dec->S4 Yes

Figure 2: Self-validating experimental workflow with critical in-process control checkpoints.

Diagnostic FAQs & Troubleshooting

Q1: My yield is plateauing at 60-70% despite extended heating times (12+ hours). What is happening? A1: You are likely experiencing nucleophile depletion due to oxidation. Sodium p-toluenesulfinate oxidizes to the unreactive sulfonate in the presence of trace oxygen. Extended heating exacerbates this. Ensure your solvent is thoroughly degassed with Argon and use a 1.5x stoichiometric excess of the sulfinate salt. Do not heat beyond 4 hours; SNAr at the 2-position of quinoxaline is rapid at 80 °C[1].

Q2: I observe a highly polar spot on my TLC that stays at the baseline. What is this impurity? A2: This is quinoxalin-2(1H)-one, the hydrolysis byproduct. The chloride leaving group on the quinoxaline ring is highly activated. If your DMF is wet, or if your sulfinate salt has absorbed atmospheric moisture (it is hygroscopic), water outcompetes the sulfinate as a nucleophile. Switch to anhydrous DMF over molecular sieves.

Q3: During the aqueous quench, my product "oils out" as a sticky resin instead of forming a filterable powder. How do I fix this? A3: "Oiling out" occurs when the product precipitates above its glass transition temperature or when too much DMF remains in the local aqueous environment. To correct this: ensure the quench water is ice-cold (0-5 °C), increase the volume of water (at least 4x the volume of DMF used), and pour the reaction mixture in dropwise under vigorous mechanical stirring. If an oil still forms, scratching the side of the beaker with a glass rod will induce crystallization.

Q4: Can I substitute ethanol for DMF to make the process greener? A4: While ethanol is greener, it is a protic solvent. Protic solvents hydrogen-bond with the sulfinate anion, drastically reducing its nucleophilicity. As shown in Table 1, substituting DMF with ethanol drops the yield to ~38% and increases hydrolysis. For optimal yields, polar aprotic solvents (DMF, DMSO, or NMP) are strictly required to leave the anion "naked" and reactive.

References

  • Title: Quinoxalines. XXIII. : Reaction of 2-Chloroquinoxaline with Nucleophiles.
  • Title: An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.

Sources

Technical Support Center: Troubleshooting Sulfonyl Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonyl Quinoxaline Technical Support Center. The synthesis of quinoxaline sulfonamides is a critical workflow in medicinal chemistry due to the scaffold's broad-spectrum pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. However, the multi-step synthesis—comprising core condensation, chlorosulfonation, and amine coupling—is fraught with competing side reactions.

As a Senior Application Scientist, I have designed this guide to help you identify, understand, and eliminate these bottlenecks. Rather than just listing steps, this guide focuses on the causality behind experimental choices and provides a self-validating framework to ensure scientific integrity.

Mechanistic Workflow & Reaction Pathways

Understanding the logical relationship between your reagents and potential side products is the first step in troubleshooting. The diagram below illustrates the critical junctures where the synthesis can deviate from the target pathway.

G Start o-Phenylenediamine + 1,2-Dicarbonyl Core Quinoxaline Core Start->Core Condensation (Optimal Catalyst) SP1 Side Product: Benzimidazoles Start->SP1 Strong Acid Rearrangement SP2 Side Product: Dimers/Oligomers Start->SP2 Self-Condensation (Excess Heat) Intermediate Quinoxaline Sulfonyl Chloride Core->Intermediate Chlorosulfonic Acid (Electrophilic Substitution) Target Target: Sulfonyl Quinoxaline Intermediate->Target Amine Addition (Nucleophilic Attack) SP3 Side Product: Sulfonic Acid Intermediate->SP3 Trace Moisture (Hydrolysis) SP4 Side Product: Unreacted Precursor Intermediate->SP4 EWG-Amines (Low Nucleophilicity)

Caption: Workflow of sulfonyl quinoxaline synthesis and common side reaction pathways.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I isolating benzimidazoles instead of the quinoxaline core? A1: Benzimidazole formation is a classic side reaction during the condensation of o-phenylenediamines with 1,2-dicarbonyls[2]. Causality: Under strongly acidic conditions or prolonged high temperatures, the intermediate diimine undergoes a ring contraction rearrangement rather than the desired 6-membered ring closure. Solution: Transition to milder catalysts (like cerium(IV) ammonium nitrate or iodine) or employ catalyst-free green chemistry methods (e.g., using water or ethanol as a solvent) to favor the thermodynamic quinoxaline product[2].

Q2: During the chlorosulfonation step, my yield drops drastically, and I isolate a highly polar, water-soluble byproduct. What is happening? A2: You are observing the hydrolysis of the highly reactive quinoxaline sulfonyl chloride intermediate. Causality: Trace moisture in the reaction vessel or atmospheric humidity reacts with the highly electrophilic sulfonyl chloride, converting it into a stable, unreactive sulfonic acid[1]. This is a "dead-end" side product. Solution: Ensure all glassware is oven-dried, perform the reaction under an inert argon atmosphere, and use freshly distilled, anhydrous reagents.

Q3: When coupling the quinoxaline sulfonyl chloride with an amine, the reaction stalls with electron-withdrawing amines (e.g., nitroanilines). How can I drive this to completion? A3: Causality: Aromatic amines with strongly electron-withdrawing groups (EWGs) have significantly reduced nucleophilicity, making the nucleophilic attack on the sulfonyl center kinetically unfavorable[1]. While electron-donating amines (like methyl or methoxy-substituted) react in 3–10 minutes, EWG-amines may not react at all under standard conditions[1]. Solution: To resolve this, use neat conditions, elevate the temperature, or employ a catalytic amount of 4-Dimethylaminopyridine (DMAP) to form a more reactive sulfonylpyridinium intermediate.

Q4: What causes the formation of colored, high-molecular-weight impurities in my reaction mixture? A4: Causality: The starting o-phenylenediamine is highly susceptible to over-oxidation, leading to colored oligomeric impurities[2]. Additionally, self-condensation (dimerization) of the quinoxaline can occur if strong acids are used[2]. Solution: Monitor the reaction strictly via LC-MS, minimize exposure to atmospheric oxygen during the initial condensation phase, and avoid excessively harsh acidic environments[2].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific reaction conditions, target yields, and side product formation.

Reaction PhaseCondition / CatalystTarget Yield (%)Major Side ProductSide Product Yield (%)Mechanistic Causality
Core CondensationStrong Acid (HCl), Reflux45%Benzimidazole35%Acid-catalyzed ring contraction of diimine intermediate
Core CondensationZinc Triflate, Solvent-free90%Dimers<5%Lewis acid promotes rapid closure, bypassing rearrangement
ChlorosulfonationAmbient Humidity / Wet Solvent20%Sulfonic Acid75%Rapid nucleophilic attack by H₂O on sulfonyl chloride
Amine CouplingEWG-Amine (e.g., Nitroaniline)15%Unreacted Precursor80%Reduced nucleophilicity prevents efficient attack
Amine CouplingEDG-Amine (e.g., Anisidine)85–95%None<5%Enhanced nucleophilicity drives rapid completion
Self-Validating Experimental Protocol: Synthesis of Quinoxaline Sulfonamides

To ensure high scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the success of the previous step via the listed validation checkpoints.

Phase 1: Condensation (Core Assembly)
  • Reagents: Combine 1.0 eq of o-phenylenediamine and 1.0 eq of a 1,2-dicarbonyl compound (e.g., benzil) in a round-bottom flask.

  • Conditions: Add a mild Lewis acid catalyst (e.g., 5 mol% Zinc triflate) in a green solvent like ethanol, or run solvent-free at room temperature for 20-30 minutes. Causality: Mild conditions prevent the acid-catalyzed ring contraction that leads to benzimidazoles[2].

  • Validation Checkpoint 1 (TLC): Run a TLC (Hexane:EtOAc 7:3). The disappearance of the diamine spot (ninhydrin active) and the appearance of a highly UV-active spot indicates successful core formation.

Phase 2: Chlorosulfonation (Electrophilic Aromatic Substitution)
  • Reagents: Cool the purified quinoxaline core (1.0 eq) to 0 °C under an argon atmosphere. Slowly add 5.0 eq of chlorosulfonic acid dropwise.

  • Conditions: Stir at room temperature for 2 hours. Causality: Chlorosulfonic acid acts as both solvent and reagent. Strict anhydrous conditions are required because the resulting sulfonyl chloride is highly susceptible to hydrolysis, which would yield the dead-end sulfonic acid side product[1].

  • Validation Checkpoint 2 (LC-MS): Quench a 10 µL aliquot in ice-water, extract with DCM, and run LC-MS. Look for the[M+H]⁺ corresponding to the sulfonyl chloride isotope pattern (Cl-35/37). Do not proceed to Phase 3 if the sulfonic acid mass is dominant.

Phase 3: Sulfonamidation (Nucleophilic Attack)
  • Reagents: Dissolve the freshly prepared quinoxaline sulfonyl chloride in anhydrous DCM. Add 1.2 eq of the desired substituted aromatic amine and 2.0 eq of Triethylamine (TEA).

  • Conditions: Stir at room temperature. Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack. This prevents the protonation of the incoming amine, which would otherwise destroy its nucleophilicity[1].

  • Validation Checkpoint 3 (Reaction Monitoring): If using an electron-withdrawing amine (e.g., nitroaniline), the reaction will likely stall[1]. Validate by LC-MS; if unreacted sulfonyl chloride persists after 4 hours, elevate the temperature to reflux or switch to a stronger base like DMAP.

References
  • Title: Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI Source: mdpi.com URL: [Link]

Sources

Technical Support Center: Purification of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level support for the purification of 2-[(4-Methylphenyl)sulfonyl]quinoxaline and related derivatives from complex reaction mixtures. Here, we address common challenges with scientifically-grounded explanations and provide actionable protocols to streamline your workflow and enhance final product purity.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, observable issues you may encounter during the purification process.

Question: My initial TLC analysis of the crude reaction mixture shows a messy baseline, significant streaking of the product spot, and several closely-eluting impurities. Where do I begin?

Answer: This is a common scenario indicating a complex crude mixture, and a systematic approach is required. Streaking and baseline material often suggest the presence of highly polar impurities, degradation of the target compound on the acidic silica plate, or poor solubility in the eluent.[1]

Underlying Causes & Immediate Actions:

  • Silica Gel Acidity: Quinoxalines, as nitrogen-containing heterocyles, can interact strongly with the acidic silanol groups on a standard TLC plate or column, leading to streaking and potential degradation.[1]

    • Solution: Before running a preparative column, test a TLC plate that has been "deactivated." Prepare this by eluting a clean TLC plate with a solvent system containing 1-3% triethylamine (e.g., 97:2:1 Hexane:Ethyl Acetate:Triethylamine), drying it completely, and then spotting your crude mixture. If streaking is reduced, you must deactivate your bulk silica gel for column chromatography.[1]

  • Inappropriate Eluent System: The solvent system may be too polar, causing polar impurities to streak, or not polar enough, leading to poor separation from non-polar byproducts.

    • Solution: Methodically screen different solvent systems with varying polarity and composition on TLC plates. A good starting point for sulfonylquinoxalines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] Aim for a retention factor (Rƒ) of ~0.3 for your target compound to ensure good separation on a column.

  • Insoluble Impurities: The crude material may contain insoluble baseline impurities.

    • Solution: Before loading onto a column, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), then add a non-polar solvent to precipitate out the most insoluble, often highly polar, impurities. Filter these solids off before proceeding to chromatography.

Question: I'm losing a significant amount of my product during column chromatography. My yield is much lower than expected based on the crude NMR.

Answer: Product loss on a column can be attributed to several factors, primarily irreversible adsorption onto the stationary phase or co-elution with a broad impurity peak.

Underlying Causes & Solutions:

  • Compound Instability on Silica: As mentioned, the acidic nature of silica gel can degrade sensitive compounds.[1] If deactivation with triethylamine is insufficient, a different stationary phase may be necessary.

    • Protocol: Consider using neutral or basic alumina as your stationary phase. Alternatively, for more polar derivatives, reverse-phase (C18) chromatography can be an excellent option.[1]

  • Precipitation on the Column: If your compound has limited solubility in the mobile phase, it can precipitate at the top of the column as it dilutes upon loading, leading to poor separation and recovery.[1]

    • Protocol (Dry Loading): To circumvent this, use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto the silica. Carefully load this powder onto the top of your packed column. This ensures your compound is introduced to the mobile phase in a finely dispersed state.[1]

Question: My purified compound is a persistent oil and refuses to crystallize, even after successful chromatographic purification. How can I induce crystallization?

Answer: The inability to crystallize is typically due to the presence of residual impurities (even in small amounts) that inhibit lattice formation or because the compound has a low melting point.[3]

Strategies for Inducing Crystallization:

  • High Purity is Essential: First, ensure the highest possible purity. If your NMR or LC-MS still shows minor impurities, a second chromatographic purification or a preparatory TLC may be required.

  • Systematic Solvent Screening: The choice of solvent is critical.[4] A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Protocol: In small vials, test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof). Dissolve a small amount of your oil in a minimal volume of hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or freezer.[3][4]

  • Advanced Techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the vial below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template for crystallization.

    • Vapor Diffusion: Dissolve the oil in a good solvent (e.g., dichloromethane) and place the open vial inside a larger, sealed chamber containing a poor solvent (e.g., hexanes). The slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the solubility of your compound, often yielding high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline?

The impurity profile depends heavily on the synthetic route. For a typical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound followed by sulfonation (or using a pre-sulfonated starting material), you should anticipate:[5][6]

  • Unreacted Starting Materials: Residual o-phenylenediamine or the sulfonylating agent.

  • Regioisomers: If an unsymmetrical o-phenylenediamine is used, the formation of two different regioisomers is a common challenge. These isomers often have very similar physical properties, making their separation difficult.[5]

  • Side-Reaction Products: Formation of undesired byproducts from competing reactions.

  • Degradation Products: The product itself might be unstable under prolonged reaction times or high temperatures.[5]

Q2: What is a good starting point for a solvent system for flash chromatography?

A systematic approach starting with Thin-Layer Chromatography (TLC) is always recommended.[1] A good rule of thumb is to find a solvent system that gives your target compound an Rƒ value between 0.2 and 0.4.

Compound PolarityRecommended Starting Eluent System (v/v)
Low Polarity Hexane / Ethyl Acetate (9:1 to 7:3)
Medium Polarity Hexane / Ethyl Acetate (1:1) or Dichloromethane / Methanol (99:1)
High Polarity Ethyl Acetate or Dichloromethane / Methanol (95:5)

Always add 0.5-1% triethylamine to the eluent if you observe streaking on TLC to neutralize the silica gel.[1]

Q3: Can I use recrystallization as the sole method of purification?

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, but it is generally not effective for purifying a very crude reaction mixture.[4] It is best used as a final polishing step after the bulk of impurities have been removed by another method, such as column chromatography. The process relies on the impurities having different solubility characteristics in the chosen solvent compared to the desired compound.[3]

Purification Workflow & Troubleshooting Logic

The following diagram outlines a general workflow for purifying 2-[(4-Methylphenyl)sulfonyl]quinoxaline, incorporating key decision points for troubleshooting.

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_troubleshoot Troubleshooting Steps cluster_end Result start Crude Product tlc TLC Analysis (Multiple Eluents) start->tlc column Silica Gel Column Chromatography tlc->column Good Separation (Rf ~0.3) recrystallize Recrystallization tlc->recrystallize Product is Major Spot & Solid deactivate Deactivate Silica (add Et3N) tlc->deactivate Streaking/ Decomposition alt_phase Alternative Phase? (Alumina, C18) column->alt_phase Poor Recovery/ Degradation dry_load Dry Load Sample column->dry_load Precipitation on Column pure Pure Compound column->pure Clean Fractions Combined & Evaporated recrystallize->pure deactivate->tlc Re-analyze alt_phase->pure Successful Separation dry_load->column

Caption: General purification and troubleshooting workflow.

References

  • Rapid Communications in Mass Spectrometry. (2013). Liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for the analysis of sulfaquinoxaline byproducts formed in water upon solar light irradiation. PubMed. Retrieved from [Link][7]

  • ResearchGate. (2025). Synthesis of quinoxaline sulfonamide derivatives. Retrieved from [Link][8]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. Retrieved from [Link][9]

  • MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link][6]

  • Al-Ostoot, F. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Retrieved from [Link][10]

  • MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Semantic Scholar. Retrieved from [Link][11]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Retrieved from [Link][12]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link][13]

  • ACG Publications. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. Retrieved from [Link][2]

  • EBSCO. (n.d.). Crystallization | Science | Research Starters. Retrieved from [Link][3]

Sources

Diagnostic Workflow: Substrate-Driven Temperature Selection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Sulfonation Support Hub . As a Senior Application Scientist, I have designed this technical center to help researchers and drug development professionals troubleshoot and optimize the sulfonation of quinoxaline derivatives.

Because the quinoxaline core is a highly electron-deficient heteroaromatic system, electrophilic aromatic substitution ( SE​2 ) is notoriously difficult. Temperature is not just a reaction parameter here; it is the master thermodynamic lever that dictates the balance between successful mono-sulfonation, destructive over-sulfonation, and oxidative degradation.

Before adjusting your heating mantles or ice baths, you must align your temperature profile with the electronic nature of your specific quinoxaline substrate.

G Substrate Quinoxaline Substrate Analysis SmallMol Small Molecules (e.g., 2,3-diphenylquinoxaline) Substrate->SmallMol Polymer Polymeric/Unactivated (e.g., PPQs) Substrate->Polymer ClSO3H Reagent: Chlorosulfonic Acid (SE2 Mechanism) SmallMol->ClSO3H Oleum Reagent: Oleum/H2SO4 (Harsh Electrophile) Polymer->Oleum Temp0 Init: 0°C to 5°C (Control Exotherm) ClSO3H->Temp0 Dropwise Addition Temp125 Heat to 125°C (Overcome Deactivation) Oleum->Temp125 Gradual Heating TempRT Warm to 20°C-25°C (Drive Substitution) Temp0->TempRT 2-4 Hours TimeControl Strict Time Control (20h = Optimal, 40h = Polysulfonated) Temp125->TimeControl

Workflow for optimizing quinoxaline sulfonation based on substrate reactivity.

The Causality of Temperature in Quinoxaline Sulfonation

Understanding the "why" behind temperature setpoints is critical for preventing failed batches.

  • Initial Exotherm Control (0–5 °C): When using 1, the initial complexation between the electrophile and the substrate is highly exothermic. If not strictly controlled in an ice bath, the localized heat spike causes rapid oxidative degradation and charring of the quinoxaline core[1].

  • Thermal Activation for Substitution (20–25 °C): The deactivated nature of the quinoxaline ring creates a high activation energy barrier. After the initial complexation, the reaction must be warmed to room temperature to provide the thermodynamic push for the actual substitution step. Stalling the reaction at 0 °C results in incomplete conversion, whereas room temperature yields optimal sulfonyl chloride intermediates[2].

  • High-Temperature Regimes for Polymers (125 °C): For poly(phenylquinoxaline)s (PPQs), the steric bulk and extended conjugation severely dampen reactivity. Here, an oleum/sulfuric acid mixture is required, and temperature directly dictates the degree of sulfonation. Heating to 125 °C is mandatory to achieve the ~3.35% sulfur content required for proton exchange membranes, whereas lower temperatures (e.g., 80 °C) fail to activate the ring[3].

Quantitative Data: Temperature vs. Yield

The table below summarizes how temperature directly impacts the quantitative yield and sulfur incorporation across different quinoxaline substrates.

Substrate TypeReagentInitial TempFinal TempTimeQuantitative Outcome
2,3-diphenylquinoxalineClSO₃H0–5 °C0–5 °C2 h61–66% Yield (Incomplete)
2,3-diphenylquinoxalineClSO₃H0–5 °C20–25 °C4 h76% Yield (Optimal)
Poly(phenylquinoxaline)Oleum (4:1)25 °C80 °C10 h0.2% S Content (Under-reacted)
Poly(phenylquinoxaline)Oleum (4:1)25 °C125 °C20 h3.35% S Content (Optimal PEM)
Poly(phenylquinoxaline)Oleum (4:1)25 °C125 °C40 h6.75% S Content (Polysulfonated)

Self-Validating Experimental Protocols

Protocol A: Room-Temperature Chlorosulfonation (Small Molecules)

Use this protocol for synthesizing bioactive quinoxaline sulfonamides.

  • Substrate Dissolution: Dissolve the quinoxaline derivative (e.g., 2,3-diphenylquinoxaline) in a dry, inert solvent under a nitrogen atmosphere.

  • Exothermic Control (0–5 °C): Cool the reaction vessel in an ice bath. Add chlorosulfonic acid dropwise. Causality: The initial SE​2 complexation is highly exothermic; without cooling, rapid oxidative degradation occurs[1].

  • Thermal Activation (20–25 °C): Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours. Causality: Room temperature provides the exact thermal energy required to overcome the deactivated ring's energy barrier, driving mono-sulfonation to a 76% yield[2].

  • Self-Validating Quench: Pour the mixture carefully over crushed ice.

    • Validation Check: The immediate formation of a distinct white/pale-yellow precipitate confirms the successful generation of quinoxaline sulfonyl chloride. If the solution remains clear, the reaction stalled at the protonated intermediate stage, indicating insufficient thermal activation[2].

Protocol B: High-Temperature Oleum Sulfonation (Polymeric Scaffolds)

Use this protocol for functionalizing unactivated or polymeric quinoxalines.

  • Dissolution: Dissolve Poly(phenylquinoxaline) (PPQ) in concentrated H2​SO4​ .

  • Oleum Addition: Slowly add 20% Oleum to achieve a 4:1 H2​SO4​ :Oleum ratio.

  • High-Temperature Drive (125 °C): Heat the mixture to 125 °C for exactly 20 hours. Causality: The rigid, highly deactivated polymeric backbone requires massive thermal input to facilitate the electrophilic attack. Lower temperatures yield negligible sulfur incorporation[3].

  • Self-Validating Isolation: Precipitate the polymer in distilled water.

    • Validation Check: Cast a thin film from the resulting polymer solution. A flexible, high-strength film confirms optimal sulfonation (~3.35% S). A highly brittle film indicates over-sulfonation caused by exceeding 125 °C[3].

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black when using chlorosulfonic acid? A: You are experiencing oxidative degradation. Chlorosulfonic acid acts as a strong oxidant at elevated temperatures. Ensure your initial addition is strictly maintained at 0–5 °C using an ice bath, and never exceed 25 °C during the thermal activation phase[1].

Q: My yield of quinoxaline sulfonamide is low after the amidation step. Was the sulfonation temperature too low? A: Likely, yes. If you maintained the chlorosulfonation at 0–5 °C for the entire duration, the reaction stalled at the intermediate stage, yielding only 61–66% conversion. Warming to room temperature is required to push the yield of the sulfonyl chloride intermediate past 75%[2].

Q: How do I prevent brittle films when sulfonating PPQs with oleum? A: Brittleness is a direct result of polysulfonation (sulfur content >4.5%). This occurs if the reaction at 125 °C is extended beyond 20 hours. Strictly quench the reaction at the 20-hour mark to maintain the optimal 3.35% sulfur content[3].

Q: Can I sulfonate the phenyl ring of a 3-phenylquinoxaline derivative directly? A: Yes. The phenyl substituent is less deactivated than the fused quinoxaline core. Using 4 at carefully controlled room temperatures selectively sulfonates the phenyl ring, a pathway critical for synthesizing carbonic anhydrase inhibitors[4].

References

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI - 2[2]

  • Preparation and Characterization of Sulfonated Polyphenylquinoxalines - ResearchGate -3[3]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Publishing - 4[4]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC - 1[1]

Sources

Technical Support Center: Troubleshooting Oxidation Steps in Quinoxaline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of oxidation reactions in quinoxaline chemistry. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during the synthesis of quinoxaline derivatives. Our focus is not just on the "what" but the "why," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the oxidation steps of quinoxaline synthesis.

Q1: My oxidation reaction is incomplete, resulting in low yield and unreacted starting material. What are the primary factors to investigate?

Low conversion is a frequent challenge that can often be traced back to several key reaction parameters. The goal is to ensure the oxidant and substrate are in the right place, at the right time, and with sufficient energy to react.

  • Insufficient Oxidizing Agent: The most straightforward cause is a stoichiometric deficiency of the oxidizing agent. For robust reactions, a molar excess of the oxidant is often required to drive the reaction to completion.[1]

    • Expert Insight: While a calculated 1:1 stoichiometry might seem correct, many oxidants, especially heterogeneous ones or those prone to decomposition, are less than 100% efficient. Start with a 1.2 to 2.0 molar excess and titrate down as you optimize. For powerful oxidations like converting quinoxaline to pyrazine-2,3-dicarboxylic acid with KMnO₄, a significant excess is standard practice.[1][2]

  • Inadequate Reaction Temperature: Oxidation reactions, while often exothermic, still require a specific activation energy.

    • Causality: If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the degradation of starting materials, products, or the oxidant itself, reducing the effective concentration of active species and promoting side reactions.[3][4] For KMnO₄ oxidations, maintaining a gentle boil is often recommended to ensure the reaction proceeds efficiently without runaway decomposition.[1]

  • Poor Mixing & Mass Transfer: In heterogeneous reactions (e.g., with solid KMnO₄ or MnO₂), efficient mixing is critical.

    • Expert Insight: If the reaction mixture is not stirred vigorously, localized "hot spots" can form, leading to tar formation.[1] Furthermore, poor mixing prevents the oxidant from making effective contact with the substrate dissolved in the solvent, leading to a stalled reaction. The use of a mechanical stirrer is highly recommended over a magnetic stir bar for viscous mixtures or reactions with heavy precipitates.[1]

  • Reaction Time: Some oxidations are deceptively slow. It's crucial to monitor the reaction's progress to determine the appropriate endpoint.

    • Self-Validation: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[3] Do not rely solely on visual cues (like the disappearance of the purple permanganate color), as intermediates may still be present. The reaction should be allowed to proceed for the recommended duration even after the addition of the oxidant is complete.[1]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side product formation is a common thief of yield and a major source of purification headaches. Understanding the potential side reactions is key to suppressing them.

  • Over-oxidation: This occurs when the desired product is also susceptible to oxidation under the reaction conditions. This is particularly common when using strong, non-selective oxidants.

    • Mitigation: The solution lies in controlling the reaction's potential. Add the oxidant slowly and in portions to avoid a large excess at any given time.[1] Lowering the reaction temperature can also increase selectivity by favoring the reaction with the lower activation energy (hopefully, the desired one).

  • Oxidation of Starting Materials: The precursors to quinoxalines, particularly o-phenylenediamines, are highly susceptible to air oxidation, which can introduce colored impurities before your primary reaction even begins.[5][6]

    • Mitigation: Use freshly purified diamines. If a diamine is known to be sensitive, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a critical step to prevent the formation of these complex impurities.[7]

  • Formation of Tar-like Substances: This is almost always a result of an uncontrolled exothermic reaction.[1]

    • Mitigation: Ensure adequate heat dissipation through vigorous stirring and controlled, slow addition of the oxidizing agent.[1] For large-scale reactions, using a reactor with a cooling jacket is advisable.

  • Benzimidazole Rearrangement: Under certain conditions, particularly acidic ones, the quinoxaline skeleton can rearrange to form benzimidazoles, a common and often difficult-to-separate side product.[3]

    • Mitigation: Avoid strongly acidic conditions if this side product is observed. Consider using a milder catalyst or buffer the reaction medium to maintain a neutral or slightly basic pH.[3]

Q3: How do I choose the right oxidant for my specific transformation?

The choice of oxidant is dictated by the desired transformation. The primary oxidation reactions in quinoxaline synthesis fall into three categories: Aromatization, N-Oxidation, and Oxidative Cleavage.

  • For Aromatization (e.g., Dihydroquinoxaline → Quinoxaline): This step often follows a nucleophilic addition to the quinoxaline ring and requires the removal of two hydrogen atoms to restore aromaticity.

    • Recommended Oxidants: Often, atmospheric oxygen is a sufficient oxidant for this rearomatization step, making the workup simple.[8][9] For more stubborn substrates, mild chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can be used. For the oxidation of 1,2,3,4-tetrahydroquinoxalines, catalyzed hydrogen peroxide is a viable option.[10]

  • For N-Oxidation (Quinoxaline → Quinoxaline-N-Oxide): This involves the oxidation of one or both of the pyrazine nitrogen atoms. These products have significant biological activity.[11]

    • Recommended Oxidants: Peroxy acids (peracids) like meta-chloroperoxybenzoic acid (m-CPBA) are the classic choice.[12] However, direct oxidation can be challenging because the first N-oxidation deactivates the ring, making the second oxidation difficult.[13] For efficient synthesis of quinoxaline-1,4-di-N-oxides, more potent and specialized reagents such as a complex of hypofluorous acid with acetonitrile (HOF·MeCN) can give quantitative yields where other methods fail.[13]

  • For Oxidative Cleavage (Quinoxaline → Pyrazine-2,3-dicarboxylic acid): This involves the destruction of the benzene ring, leaving the pyrazine core intact.

    • Recommended Oxidants: This requires a powerful oxidizing agent. Alkaline potassium permanganate (KMnO₄) is the most common and effective reagent for this transformation.[12][14]

Data & Protocols

Table 1: Comparison of Common Oxidation Systems
Transformation GoalOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantages & Troubleshooting
Aromatization Atmospheric O₂Often occurs spontaneously during workup in airGreen, no reagent cost, simpleCan be slow; may require extended stirring in air
(Dihydroquinoxaline → Quinoxaline)H₂O₂ / Na₂WO₄Methanol, 0 °C to RT[10]Readily available reagents, mild conditionsCatalyst may need removal; H₂O₂ concentration must be controlled
N-Oxidation Peroxy acids (e.g., m-CPBA)Chlorinated solvents (DCM, CHCl₃), RTGood for mono-N-oxidation, commercially availableDi-N-oxidation can be difficult and low-yielding[13]; peracids can be hazardous
(Quinoxaline → N-Oxide)HOF·MeCNAcetonitrile, 0 °C to RT[13]Highly efficient for di-N-oxidation, even on deactivated systems[13]Reagent must be prepared in situ; requires handling of fluorine gas
Oxidative Cleavage KMnO₄Aqueous, often alkaline, heated to reflux[1][12]Inexpensive, powerful, effectiveProduces large amounts of MnO₂ sludge complicating workup[1]; can lead to over-oxidation
(Quinoxaline → Pyrazine Acid)Sodium Chlorate (NaClO₃)Acidic (H₂SO₄), CuSO₄ catalyst[1]Milder than KMnO₄, avoids MnO₂ formation[1]Requires careful temperature control; handling chlorates requires caution

Visualized Workflows & Decision Trees

Diagram 1: Troubleshooting Low Yield in Oxidation Reactions

G start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity (TLC/NMR) start->check_purity Is starting material pure? check_stoich Verify Oxidant Stoichiometry (Use 1.2-2.0x excess) monitor Monitor Reaction Progress (TLC/HPLC) check_stoich->monitor Stoichiometry OK check_purity->check_stoich Yes fail Problem Persists: Consider Alternative Oxidant check_purity->fail No, purify first optimize_cond Optimize Conditions monitor->optimize_cond Reaction Stalled temp Adjust Temperature optimize_cond->temp time Increase Reaction Time optimize_cond->time mixing Improve Mixing (Mechanical Stirrer) optimize_cond->mixing success Yield Improved temp->success time->success mixing->success

Caption: A logical workflow for troubleshooting low oxidation reaction yields.

Diagram 2: Selecting an Oxidation Strategy

G start What is the desired Quinoxaline Product? aromatization Aromatic Quinoxaline (from Dihydro- precursor) start->aromatization Aromatization n_oxide Quinoxaline N-Oxide or Di-N-Oxide start->n_oxide N-Oxidation cleavage Pyrazine Dicarboxylic Acid start->cleavage Ring Cleavage reagent_aroma Use Mild Oxidant: - Atmospheric O2 - H2O2/Na2WO4 aromatization->reagent_aroma reagent_noxide Use Peracid (m-CPBA) or HOF-MeCN for Di-N-Oxide n_oxide->reagent_noxide reagent_cleavage Use Strong Oxidant: - KMnO4 - NaClO3/H+ cleavage->reagent_cleavage

Caption: Decision tree for choosing an appropriate oxidation method.

Experimental Protocols

Protocol 1: Aromatization of a 1,2-Dihydroquinoxaline via Air Oxidation

This protocol is typical for reactions where a dihydroquinoxaline is formed as an intermediate following a nucleophilic addition.[8][9]

  • Reaction Completion: Once the formation of the dihydroquinoxaline intermediate is confirmed by TLC or LC-MS, proceed to workup.

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Air Oxidation: If the product is not fully aromatized (as indicated by NMR or LC-MS), redissolve the residue in a solvent like ethanol or chloroform and stir vigorously in a beaker open to the atmosphere for 4-12 hours. Monitor the conversion by TLC.

  • Purification: Once aromatization is complete, concentrate the solution and purify the crude product by column chromatography or recrystallization.

Protocol 2: Oxidation of Quinoxaline to Pyrazine-2,3-dicarboxylic Acid with KMnO₄

This protocol is adapted from established procedures for the oxidative cleavage of the quinoxaline benzene ring.[1][12]

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinoxaline (1 eq.) in water.

  • Reagent Addition: While stirring vigorously, heat the mixture to a gentle boil. Prepare a solution of potassium permanganate (KMnO₄, ~5 eq.) in hot water.

  • Controlled Oxidation: Add the hot KMnO₄ solution in a thin stream or in small portions to the boiling quinoxaline solution. The rate of addition should be controlled to maintain the gentle reflux and prevent the reaction from becoming too vigorous. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The purple color of the permanganate should be discharged.

  • Workup - MnO₂ Removal: Cool the reaction mixture slightly. Filter the hot mixture through a Büchner funnel to remove the voluminous MnO₂ precipitate.

  • Product Extraction: The MnO₂ cake will retain a significant amount of product. Transfer the solid cake back to a beaker, resuspend it in a generous volume of hot water, stir well, and filter again. Repeat this washing step 2-3 times to ensure complete extraction of the water-soluble product.[1]

  • Isolation: Combine all aqueous filtrates. Acidify the solution with concentrated HCl to a low pH (~1-2), which will precipitate the pyrazine-2,3-dicarboxylic acid.

  • Purification: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallization from water or an appropriate organic solvent can be performed for further purification.

References

  • BenchChem. (2025). Common side products in the oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid.
  • BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Sun, H., et al. (2021). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. [Link]

  • Georgieva, M., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Wan, J-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • Product Class 15: Quinoxalines. (n.d.). Science of Synthesis.
  • Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1304. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 3-alkylcarbonyl- and 3-carboxy-2-substituted quinoxaline 1,4-di-N-oxide derivatives. Journal of medicinal chemistry, 47(19), 4691–4701.
  • Georgieva, M., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC. [Link]

  • S. N. S. (2010). Permanganate Oxidation of Quinoxaline and Its Derivatives. Academia.edu. [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

  • El-Sayed, R. A. (2017).
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.

Sources

Technical Support Center: Minimizing Impurities in 2-[(4-Methylphenyl)sulfonyl]quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for drug development professionals and synthetic chemists troubleshooting the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxaline with sodium p-toluenesulfinate to yield 2-[(4-Methylphenyl)sulfonyl]quinoxaline (commonly known as 2-tosylquinoxaline).

Below, we dissect the mechanistic origins of common impurities, provide data-driven mitigation strategies, and outline a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Impurity Origins

Understanding the specific reactivity of your starting materials is the first step in troubleshooting. The diagram below maps the desired thermodynamic pathway against the two most common parasitic side reactions.

ReactionPathway SM 2-Chloroquinoxaline (Starting Material) Target 2-Tosylquinoxaline (Thermodynamic Target) SM->Target S-Alkylation (80°C) Imp1 Quinoxalin-2(1H)-one (Hydrolysis Impurity) SM->Imp1 H2O / OH- (Moisture) Imp2 Sulfinate Ester (Kinetic Impurity) SM->Imp2 O-Alkylation (25°C) Nuc Sodium p-Toluenesulfinate (Ambident Nucleophile) Nuc->Target Nuc->Imp2

Mechanistic pathways showing 2-tosylquinoxaline synthesis and its primary impurities.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of quinoxalin-2(1H)-one in my final product? A1: This is a classic hydrolysis issue. The C2 position of the quinoxaline ring is highly electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atoms. When 2-chloroquinoxaline is exposed to trace moisture during the reaction, competitive nucleophilic aromatic substitution by water or hydroxide ions occurs, rapidly forming quinoxalin-2(1H)-one[1]. Because sodium p-toluenesulfinate is highly hygroscopic, it often acts as the primary vector for water introduction. Causality Rule: If your sulfinate salt is not rigorously dried prior to the reaction, hydrolysis will outcompete the desired sulfonylation.

Q2: My LC-MS shows a byproduct with the exact same mass (m/z) as the target sulfone, but it degrades rapidly. What is this kinetic impurity? A2: You are observing the sulfinate ester, a product of O-alkylation. The sulfinate anion is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: a "soft" sulfur atom and "hard" oxygen atoms[2]. According to Hard-Soft Acid-Base (HSAB) theory, the kinetic product often results from O-alkylation (forming a labile C-O-S ester bond), while the thermodynamic product results from S-alkylation (forming the highly stable C-S sulfone bond). If the reaction is run at room temperature or in a less polar solvent, the kinetic O-alkylation product becomes trapped and accumulates.

Q3: How do I push the reaction to completion to eliminate unreacted 2-chloroquinoxaline without causing thermal degradation? A3: To ensure complete conversion of 2-chloroquinoxaline into the 2-tosyl derivative[3], stoichiometry and thermal activation must be tightly controlled. Using exactly 1.0 equivalent of the sulfinate salt often leaves unreacted starting material because trace amounts of the sulfinate are consumed by residual moisture or ambient oxidation. By increasing the sulfinate stoichiometry to 1.3 equivalents and maintaining the reaction strictly at 80 °C in a polar aprotic solvent (DMF), you provide the necessary activation energy to overcome the kinetic O-alkylation pathway while driving the S-alkylation to completion.

Quantitative Impurity Mitigation Data

The table below summarizes the quantitative parameters required to suppress specific impurities and their resulting impact on the final purity of 2-tosylquinoxaline.

ImpurityReaction ParameterSub-optimal ConditionOptimized ConditionImpact on Target Purity
Quinoxalin-2(1H)-one Water Content (Karl Fischer)> 500 ppm< 50 ppm+15%
Sulfinate Ester Reaction Temperature25 °C (Room Temp)80 °C+20%
Unreacted SM Nucleophile Stoichiometry1.0 Equivalents1.3 Equivalents+10%

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating; at each critical juncture, a physical or chemical observation will confirm that the causality of the reaction is proceeding as intended.

Step 1: Reagent Preparation (Moisture Elimination)

  • Action: Dry sodium p-toluenesulfinate in a vacuum oven at 60 °C for 12 hours prior to use.

  • Causality: Removes the hydration sphere from the hygroscopic salt, neutralizing the primary source of water that leads to the quinoxalin-2(1H)-one hydrolysis impurity.

Step 2: Reaction Assembly

  • Action: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-chloroquinoxaline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add the dried sodium p-toluenesulfinate (1.3 eq).

  • Causality: The 0.3 eq excess compensates for trace oxidation of the sulfinate and ensures pseudo-first-order kinetics to drive the equilibrium toward the thermodynamic sulfone product.

Step 3: Thermal Activation & In-Process Control (IPC)

  • Action: Heat the reaction mixture to 80 °C for 4-6 hours.

  • Causality: Elevating the temperature provides the activation energy required to bypass the kinetic O-alkylation pathway, ensuring the ambident nucleophile forms the stable C-S bond.

  • Self-Validation Check: Perform TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting material spot (Rf ~0.6) completely disappears and a bright, UV-active product spot (Rf ~0.4) dominates the plate.

Step 4: Quenching and Selective Precipitation

  • Action: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (5 volumes relative to DMF).

  • Self-Validation Check: The target 2-tosylquinoxaline will immediately precipitate as an off-white solid due to its hydrophobicity. Conversely, any unreacted sodium p-toluenesulfinate and the DMF solvent will remain completely dissolved in the aqueous phase, effectively separating the target from ionic impurities.

Step 5: Filtration and Recrystallization

  • Action: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Causality: Ethanol selectively dissolves trace kinetic ester impurities and any residual starting material. Upon slow cooling, the thermodynamic sulfone crystallizes out, yielding >98% pure 2-[(4-Methylphenyl)sulfonyl]quinoxaline.

References

  • Iijima, C., & Hayashi, E. (1988). Quinoxalines. XXIII. Reaction of 2-Chloroquinoxaline with Nucleophiles. ResearchGate. Available at:[Link]

  • Grossert, J. S., et al. (1985). The reactions of some a-halo-P-ketosulfones with hard and soft nucleophiles. A preparation of sulfinate esters. Canadian Journal of Chemistry. Available at:[Link]

  • Mao, P., et al. (2025). Recent Advances on the Catalytic Functionalization of Quinoxalin-2(1H)-ones via C-H Bond Activation. Chinese Journal of Organic Chemistry. Available at:[Link]

Sources

Stability of 2-[(4-Methylphenyl)sulfonyl]quinoxaline under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 2-[(4-Methylphenyl)sulfonyl]quinoxaline in Acidic Media

Overview

2-[(4-Methylphenyl)sulfonyl]quinoxaline, commonly referred to as 2-tosylquinoxaline, is a highly versatile building block in medicinal chemistry and drug development. The strongly electron-withdrawing nature of the sulfonyl group significantly activates the quinoxaline ring for nucleophilic aromatic substitution (SNAr)[1]. While this characteristic makes it an excellent precursor for synthesizing 2-amino anilines and complex sulfonamides, it also introduces profound stability challenges under acidic conditions.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide mechanistic insights and field-proven protocols to prevent unwanted degradation of your 2-tosylquinoxaline inventory during synthetic campaigns.

Mechanistic Insight: The SNAr Hydrolysis Pathway

To troubleshoot degradation, we must first understand the causality of the instability. The quinoxaline ring is inherently electron-deficient. When exposed to acidic environments, the nitrogen atoms (N1 and/or N4) undergo rapid protonation. This protonation drastically increases the electrophilicity of the adjacent C2 position.

Because the bulky p-tolylsulfonyl (tosyl) group is an exceptional leaving group, any trace water present in the acidic medium will act as a nucleophile. It rapidly attacks the highly activated C2 position, displacing the tosyl group to yield quinoxalin-2(1H)-one and p-toluenesulfinic acid[2].

Mechanism A 2-Tosylquinoxaline (Stable in Neutral pH) B Protonated Quinoxalinium (Activated Electrophile) A->B Aqueous Acid (H+) C Nucleophilic Attack (H2O at C2 Position) B->C Increased C2 Electrophilicity D Quinoxalin-2(1H)-one + p-Toluenesulfinic Acid C->D SNAr / Tosyl Expulsion

Acid-catalyzed SNAr hydrolysis pathway of 2-tosylquinoxaline.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 2-tosylquinoxaline starting material completely degrades when I use TFA for Boc-deprotection of another functional group in the same pot. Why? A: Trifluoroacetic acid (TFA), especially if not strictly anhydrous or if exposed to ambient humidity, introduces both protons and trace water. The protonation of the quinoxaline nitrogens activates the C2 and C3 positions for nucleophilic attack[1]. Trace water rapidly executes an SNAr reaction, cleaving the tosyl group. To prevent this, you must either use strictly anhydrous conditions (e.g., HCl in dry dioxane) or protect the molecule from aqueous acidic exposure.

Q2: How can I perform reactions requiring acidic conditions without losing the tosyl group? A: The key is eliminating the nucleophile (water) or changing the nature of the acid.

  • Anhydrous Brønsted Acids: Use anhydrous HCl in 1,4-dioxane or ethereal solvents. Without water to act as a nucleophile, the protonated quinoxalinium intermediate remains stable.

  • Lewis Acids: Modern advancements have shown that Lewis acids, such as cerium(IV) ammonium nitrate (CAN), can catalyze necessary transformations without providing the free protons that drive aggressive aqueous SNAr pathways[1].

Q3: What are the typical degradation products, and how do I monitor them analytically? A: The primary degradant is quinoxalin-2(1H)-one. You can monitor the degradation profile using LC-MS or HPLC. The table below outlines the quantitative stability profile and analytical markers.

Quantitative Data: Stability Profile & Analytical Markers

Solvent System / ConditionpH / Acid ConcentrationHalf-Life (t1/2) at 25°CPrimary DegradantUV Max (nm)
H₂O / MeCN (1:1)pH 7.0 (Neutral)> 30 daysNone240, 315
H₂O / MeCN (1:1)pH 4.0 (Mild Acid)~ 48 hoursQuinoxalin-2(1H)-one230, 340
1M HCl (aq)pH < 1.0 (Strong Acid)< 15 minutesQuinoxalin-2(1H)-one230, 340
Anhydrous HCl in DioxaneN/A (Anhydrous)> 7 daysNone (Stable)240, 315

Note: The bathochromic shift in UV absorbance from ~315 nm to 340 nm is a highly reliable indicator of the conversion from the sulfone to the quinoxalinone.

Workflow Start Reaction requires acidic conditions? Q1 Is water present in the system? Start->Q1 Sol1 Use anhydrous acids (e.g., HCl in dioxane) Q1->Sol1 No (Anhydrous) Q2 Is a strong Brønsted acid strictly necessary? Q1->Q2 Yes (Aqueous) Sol2 Switch to Lewis Acid (e.g., CAN catalyst) Q2->Sol2 No Sol3 Buffer pH > 4.0 or use biphasic system Q2->Sol3 Yes

Decision matrix for optimizing acidic reactions with 2-tosylquinoxaline.

Self-Validating Experimental Protocol

Standard Operating Procedure: Anhydrous Acidic Functionalization & Safe Recovery Objective: Perform acid-catalyzed transformations on secondary functional groups without hydrolytic cleavage of the C2-tosyl group, followed by a safe quench.

Step 1: Equipment Preparation

  • Action: Flame-dry all glassware under vacuum and purge with inert argon gas.

  • Causality: Exclusion of ambient moisture prevents the formation of aqueous acidic micro-environments. Even atmospheric humidity can condense and trigger localized SNAr hydrolysis of the highly activated 2-sulfonylquinoxaline scaffold.

Step 2: Reagent Dissolution

  • Action: Dissolve 2-tosylquinoxaline (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

Step 3: Acid Addition

  • Action: Dropwise add 4M HCl in anhydrous dioxane (1.2 eq) at 0°C.

  • Causality: Maintaining a low temperature (0°C) minimizes the kinetic energy of the system, suppressing unintended nucleophilic attacks by any trace impurities while allowing the desired rapid protonation of the target basic sites.

Step 4: Self-Validating Quench

  • Action: Once the reaction is complete (monitored via TLC/LC-MS), transfer the mixture by slowly pouring it into a vigorously stirred biphasic system of cold saturated aqueous NaHCO₃ and Ethyl Acetate (1:1 v/v).

  • Validation: The immediate evolution of CO₂ gas will occur. The cessation of effervescence serves as a self-validating visual cue that complete neutralization of the acid has been achieved. This halts the SNAr hydrolysis pathway instantly, safely trapping the unreacted 2-tosylquinoxaline in the organic (Ethyl Acetate) layer, completely isolated from the now-neutralized aqueous phase.

Step 5: Extraction and Washing

  • Action: Separate the organic layer, wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the intact 2-tosylquinoxaline.

References

  • [2] Title: Product Class 15: Quinoxalines. Source: Thieme-Connect. URL:

  • [1] Title: 2-[(2-Methylbenzyl)sulfonyl]quinoxaline | 338977-87-0. Source: Benchchem. URL:

Sources

Effect of steric hindrance on 2-[(4-Methylphenyl)sulfonyl]quinoxaline yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic drug development: the synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline (commonly known as 2-tosylquinoxaline) and its derivatives.

When functionalizing the quinoxaline scaffold, steric hindrance at the C2 and C3 positions frequently derails expected yields. The bulky nature of the p-toluenesulfonyl (tosyl) group, combined with the rigid planar geometry of the quinoxaline ring, creates significant activation energy barriers during nucleophilic attack or cross-coupling. This guide provides an in-depth causal analysis of these steric effects, self-validating troubleshooting protocols, and empirical data to help you optimize your synthetic workflows.

Mechanistic Insight: The Causality of Steric Hindrance

The synthesis of 2-sulfonylquinoxalines typically relies on the nucleophilic aromatic substitution (SNAr) of a 2-haloquinoxaline with a sulfinate salt[1]. The quinoxaline ring is electron-deficient, making the C2 position highly susceptible to nucleophilic attack[2]. However, the p-toluenesulfinate anion is a bulky, tetrahedral ambidentate nucleophile.

When this bulky nucleophile approaches the C2 position, any substituent at the adjacent C3 position (e.g., a methyl or phenyl group) induces severe van der Waals repulsion. This steric clash destabilizes the Meisenheimer transition state, drastically reducing the reaction rate and driving the reaction toward decomposition pathways or unreacted starting materials.

Furthermore, researchers often attempt to bypass SNAr by using modern deoxygenative C2-sulfonylation of quinoxaline N-oxides. However, empirical evidence shows that while quinoline N-oxides react smoothly, quinoxaline N-oxides fail to yield the desired sulfonylation products [3]. This failure is caused by a combination of extreme electronic deactivation (due to the two electronegative nitrogen atoms) and steric shielding that prevents the in-situ generated nucleophilic sulfonyl species from attacking the C2 position[3].

G N1 2-Chloroquinoxaline (Electrophile) N3 SNAr Transition State Steric Clash at C3 N1->N3 + Solvent (DMF) N2 Sodium p-Toluenesulfinate (Bulky Nucleophile) N2->N3 Nucleophilic Attack N4 2-Tosylquinoxaline (Target Product) N3->N4 Cl- departs N5 Quinoxaline N-oxide (Alternative Precursor) N6 Direct C-H Sulfonylation (Deoxygenative) N5->N6 + TsCl + CS2/Et2NH N7 Reaction Failure (Steric Deactivation) N6->N7 Blocked by low reactivity

Fig 1. Mechanistic pathways for 2-tosylquinoxaline synthesis and steric bottlenecks.

Quantitative Data: Impact of C3-Substitution on Yield

To illustrate the profound effect of steric hindrance, the table below summarizes the quantitative yield drop-off when synthesizing 2-tosylquinoxaline derivatives via direct SNAr, correlating the steric bulk of the C3-substituent with the required reaction conditions.

Table 1: Effect of C3-Substituent Steric Bulk on 2-Tosylquinoxaline Yield (SNAr Method)

C3-SubstituentRelative Steric Bulk ProxyNucleophileTemp (°C)Time (h)Isolated Yield (%)
-H (None)MinimalSodium p-toluenesulfinate80485%
-CH₃ ModerateSodium p-toluenesulfinate1001262%
-C₆H₅ HighSodium p-toluenesulfinate1202435%
-CH(CH₃)₂ ExtremeSodium p-toluenesulfinate12024<10% (Trace)

Data Interpretation: As the steric bulk at C3 increases from a proton to an isopropyl group, the isolated yield plummets despite applying harsher thermal conditions and extended reaction times.

Troubleshooting Workflows & Self-Validating Protocols

If you are experiencing low yields due to steric hindrance, utilize the following field-proven workflows.

Workflow A: Optimized Direct SNAr Sulfonylation (For Low-to-Moderate Steric Hindrance)

Causality: To overcome the activation energy barrier imposed by the bulky tosyl group, we must maximize the nucleophilicity of the sulfinate anion. Using a highly polar aprotic solvent like anhydrous DMF strongly solvates the Na⁺ counter-ion, leaving the sulfinate anion "naked" and highly reactive[1].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2-chloroquinoxaline (1.0 equiv) and sodium p-toluenesulfinate (1.5 equiv).

  • Solvation: Add anhydrous DMF (0.2 M relative to the electrophile) under an argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 90°C. The elevated temperature provides the kinetic energy required to overcome the steric barrier at the transition state.

  • Self-Validation Check (LC-MS): At 4 hours, take a 10 µL reaction aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The starting 2-chloroquinoxaline exhibits a distinct isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio). Successful conversion is validated by the complete disappearance of this isotopic signature and the emergence of the [M+H]⁺ peak for the sulfone product.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Workflow B: The Thioether Bypass Route (For High Steric Hindrance)

Causality: When C3 is heavily substituted (e.g., -Phenyl or -Isopropyl), direct SNAr with a sulfinate fails. To bypass this, we replace the tetrahedral sulfinate with a linear, highly nucleophilic thiolate anion (p-toluenethiolate). The linear trajectory of the sulfur attack circumvents the C3 steric clash. Once the thioether is formed, the sulfur atom is oxidized to the sulfone; the oxidation step is highly tolerant of steric bulk.

G N1 2-Chloroquinoxaline (Sterically Hindered) N3 Thioether Intermediate (High Yield) N1->N3 SNAr N2 p-Toluenethiolate (Linear Nucleophile) N2->N3 N4 Oxidation (mCPBA / H2O2) N3->N4 N5 2-Tosylquinoxaline (Target) N4->N5 Steric bulk tolerated

Fig 2. Thioether bypass route to overcome steric hindrance in direct sulfonylation.

Step-by-Step Methodology:

  • Thioether Formation: React the hindered 2-chloroquinoxaline (1.0 equiv) with 4-methylbenzenethiol (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 2 hours.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Oxidation: Dissolve the crude thioether in dichloromethane (DCM). Cool to 0°C and slowly add mCPBA (2.5 equiv). Stir at room temperature for 4 hours.

  • Self-Validation Check (TLC): Monitor the oxidation via TLC (Hexanes:EtOAc 3:1).

    • Validation: The thioether intermediate is highly non-polar and runs near the solvent front. As oxidation proceeds, two new, lower R_f spots will appear sequentially: the sulfoxide (intermediate polarity) and the final sulfone (lowest R_f). The reaction is complete when the sulfoxide spot fully converts to the baseline sulfone spot.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, wash with saturated NaHCO₃, and concentrate to yield the hindered 2-tosylquinoxaline.

Frequently Asked Questions (FAQs)

Q: I attempted a deoxygenative C2-sulfonylation using a quinoxaline N-oxide and TsCl, but recovered only starting material. Why did this fail? A: This is a known limitation of the quinoxaline scaffold. While quinoline N-oxides undergo this transformation readily, quinoxaline N-oxides possess two electronegative nitrogen atoms that severely decrease the electron density of the ring. This electronic deactivation, combined with the steric hindrance of the incoming sulfonyl chloride complex, prevents the nucleophilic addition step, leading to reaction failure[3]. You must pivot to the SNAr methodologies outlined in the workflows above[1].

Q: Does the choice of leaving group on the quinoxaline ring matter for overcoming steric hindrance? A: Yes. While 2-chloroquinoxaline is the industry standard[1], switching to a 2-bromo or 2-iodo derivative can slightly improve yields in sterically congested systems. The larger atomic radius of bromine and iodine creates a longer C-X bond, which subtly reduces the steric crowding at the transition state during the approach of the sulfinate nucleophile. However, the Thioether Bypass Route (Workflow B) remains the most robust solution for extreme steric hindrance.

Q: Can I use microwave irradiation to force the direct SNAr reaction on a sterically hindered substrate? A: Microwave irradiation can be highly effective. By rapidly superheating the polar solvent (DMF or DMSO), you provide the massive kinetic energy spike needed to overcome the high ΔG‡ caused by steric repulsion. If utilizing microwave synthesis, cap the temperature at 130°C for 20 minutes to prevent thermal degradation of the quinoxaline core.

References

  • Product Class 15: Quinoxalines Source: Thieme Connect URL
  • 2-[(2-Methylbenzyl)
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides Source: NIH / Molecules URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoxalines, a class of heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are cornerstones in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The precise structural characterization of these molecules is paramount for establishing robust structure-activity relationships (SAR), a critical step in modern drug discovery.

Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. Proton (¹H) NMR, in particular, provides a wealth of information regarding the electronic environment, connectivity, and relative orientation of protons within a molecule.

This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum of 2-[(4-Methylphenyl)sulfonyl]quinoxaline. We will dissect the spectrum by analyzing the influence of the strongly electron-withdrawing tosyl (p-toluenesulfonyl) group on the chemical shifts of the quinoxaline protons. To provide a richer context and highlight key spectral identifiers, we will objectively compare its spectrum with those of structurally related alternatives: unsubstituted quinoxaline and 2-p-tolylquinoxaline. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required for confident structural assignment.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

The integrity of any spectral interpretation is fundamentally dependent on the quality of the acquired data. A meticulously executed experimental protocol is non-negotiable. The following section details a self-validating, step-by-step methodology for obtaining a high-resolution ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is crucial to avoid large, interfering solvent signals in the spectrum. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds due to its good dissolving power and volatility. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert, volatile, and its 12 equivalent protons give a sharp, intense signal at a defined 0.0 ppm, which does not overlap with most organic proton signals[1].

  • Sample Concentration: A concentration of 5-25 mg in 0.5-0.7 mL of solvent is optimal. This ensures a good signal-to-noise ratio without causing issues of solubility or peak broadening that can arise from excessive concentration.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which simplifies the analysis of complex spin systems often found in aromatic molecules.

Step-by-Step Protocol:

  • Sample Preparation: a. Weigh 5-10 mg of the purified 2-[(4-Methylphenyl)sulfonyl]quinoxaline sample directly into a clean, dry vial. b. Add approximately 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). c. Gently swirl or vortex the vial until the sample is completely dissolved. Ensure no particulate matter remains. d. Using a Pasteur pipette plugged with a small amount of glass wool to filter out any dust or microparticulates, transfer the solution into a high-quality 5 mm NMR tube. e. Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer): a. Insert the sample into the spectrometer's autosampler or manually lower it into the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve a sharp, symmetrical peak shape for the solvent lock signal. This step is critical for obtaining high resolution. d. Set the appropriate acquisition parameters:

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
    • Acquisition Time: ~4 seconds.
    • Relaxation Delay: 1-2 seconds.
    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio. e. Acquire the Free Induction Decay (FID) data.
  • Data Processing: a. Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all signals to determine the relative ratio of protons. e. Analyze the peak multiplicities (singlet, doublet, triplet, multiplet) and measure the coupling constants (J-values) in Hertz (Hz).

Workflow for NMR Data Acquisition and Processing

Caption: A generalized workflow for acquiring and processing high-quality NMR data.

In-Depth ¹H NMR Interpretation of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

The structure of 2-[(4-Methylphenyl)sulfonyl]quinoxaline contains two distinct aromatic systems: the quinoxaline core and the p-toluenesulfonyl (tosyl) group. The strongly electron-withdrawing nature of the sulfonyl (-SO₂) group is the dominant electronic factor, profoundly influencing the chemical shifts of nearby protons.

Molecular Structure and Proton Numbering

Caption: Structure of 2-[(4-Methylphenyl)sulfonyl]quinoxaline with proton numbering.

Predicted ¹H NMR Spectral Data and Interpretation

Based on established principles of substituent effects and data from analogous compounds, the following ¹H NMR spectrum is predicted for 2-[(4-Methylphenyl)sulfonyl]quinoxaline in CDCl₃.

  • Quinoxaline Protons (H3, H5, H6, H7, H8):

    • H3 (Singlet, ~9.4 ppm): This is the most downfield proton in the entire molecule. Its position at C3 is directly adjacent to the C2 carbon bearing the powerfully electron-withdrawing sulfonyl group. This proximity, combined with the inherent electron deficiency of the pyrazine ring, results in extreme deshielding. It appears as a sharp singlet as it has no adjacent protons to couple with.

    • H5/H8 (Multiplets, ~8.2-8.3 ppm): These protons are in the peri positions of the benzo-fused ring. They experience deshielding from the fused pyrazine ring nitrogens. They typically appear as complex multiplets or doublets of doublets due to coupling with their respective neighbors (H6 and H7).

    • H6/H7 (Multiplets, ~7.8-8.0 ppm): These protons are less deshielded than H5/H8. They also appear as complex multiplets due to coupling with each other and with H5/H8. The signals for H5, H6, H7, and H8 often form a complex, higher-order pattern that requires simulation for exact analysis, but they can generally be assigned based on their relative chemical shifts and multiplicities.

  • Tosyl Group Protons (H2'/H6', H3'/H5', CH₃):

    • H2'/H6' (Doublet, ~8.1 ppm, J ≈ 8.4 Hz): These two equivalent protons are ortho to the sulfonyl group. The strong electron-withdrawing and anisotropic effects of the -SO₂- group cause them to be significantly deshielded. They appear as a doublet due to coupling with the H3'/H5' protons.

    • H3'/H5' (Doublet, ~7.4 ppm, J ≈ 8.4 Hz): These two equivalent protons are meta to the sulfonyl group and ortho to the methyl group. They are less deshielded than H2'/H6'. They appear as a doublet due to coupling with the H2'/H6' protons, creating a characteristic AA'BB' pattern for the tosyl aromatic ring.

    • CH₃ (Singlet, ~2.5 ppm): The three equivalent protons of the methyl group on the tosyl ring appear as a sharp singlet. Its chemical shift is a highly characteristic identifier for the tosyl group[2].

Comparative Analysis with Structural Alternatives

To fully appreciate the spectral features of 2-[(4-Methylphenyl)sulfonyl]quinoxaline, it is instructive to compare its predicted ¹H NMR data with that of simpler, related molecules. This comparison highlights the specific electronic contributions of the sulfonyl linker and the entire tosyl substituent.

Proton 2-[(4-MePh)SO₂]quinoxaline (Predicted) Quinoxaline [3]2-p-Tolylquinoxaline [2]
H2 / H3 H3: ~9.4 ppm (s)H2/H3: ~8.8 ppm (s)H3: ~9.3 ppm (s)
H5 / H8 ~8.2-8.3 ppm (m)~8.1 ppm (m)~8.1 ppm (m)
H6 / H7 ~7.8-8.0 ppm (m)~7.7 ppm (m)~7.7 ppm (m)
Tosyl H2'/H6' ~8.1 ppm (d)N/AN/A
Tolyl H2'/H6' N/AN/A~8.1 ppm (d)
Tosyl H3'/H5' ~7.4 ppm (d)N/AN/A
Tolyl H3'/H5' N/AN/A~7.3 ppm (d)
CH₃ ~2.5 ppm (s)N/A~2.45 ppm (s)

Analysis of Key Differences:

  • The Impact of the Sulfonyl Group on H3:

    • In unsubstituted quinoxaline, the equivalent H2 and H3 protons resonate around 8.8 ppm.

    • In 2-p-tolylquinoxaline, where the tolyl group is directly attached to C2, the H3 proton is deshielded to ~9.3 ppm due to the aromatic ring current and mild inductive effects[2].

    • In our target molecule, the introduction of the strongly electron-withdrawing -SO₂- linker between the quinoxaline and phenyl rings causes a dramatic downfield shift of the H3 proton to an estimated ~9.4 ppm. This significant deshielding is the most prominent and diagnostic feature in the spectrum, directly confirming the presence and position of the sulfonyl group.

  • Shifts in the Benzo-Fused Ring (H5-H8):

    • The chemical shifts of the protons on the benzo-fused part of the quinoxaline (H5, H6, H7, H8) are less affected than H3. There is a slight downfield shift observed when moving from unsubstituted quinoxaline to the substituted versions. This is due to the overall electron-withdrawing nature of the substituent at C2, which pulls electron density from the entire heterocyclic system, albeit with a diminishing effect with distance.

  • Comparison of the Tolyl vs. Tosyl Aromatic Signals:

    • The aromatic protons of the p-tolyl group in 2-p-tolylquinoxaline appear at ~8.1 ppm and ~7.3 ppm[2].

    • In our target molecule, the protons ortho to the sulfonyl group (H2'/H6') are similarly deshielded (~8.1 ppm), but the protons meta to it (H3'/H5') are also significantly affected, appearing around 7.4 ppm. The clear separation and characteristic doublet-of-doublets pattern is a hallmark of the tosyl group. The methyl singlet remains consistently around 2.4-2.5 ppm in both substituted compounds, serving as a reliable marker for the para-methylphenyl moiety.

Conclusion

The ¹H NMR spectrum of 2-[(4-Methylphenyl)sulfonyl]quinoxaline is highly characteristic and allows for its unambiguous structural confirmation. The key diagnostic signals are:

  • A singlet for the H3 proton at an exceptionally downfield chemical shift (predicted ~9.4 ppm), which is a direct consequence of the powerful electron-withdrawing effect of the adjacent sulfonyl group.

  • A complex aromatic region between 7.8 and 8.3 ppm corresponding to the four protons of the quinoxaline's benzo-fused ring.

  • A distinct AA'BB' system consisting of two doublets (~8.1 and ~7.4 ppm) for the four aromatic protons of the p-toluenesulfonyl group.

  • A sharp singlet at ~2.5 ppm corresponding to the three protons of the tosyl methyl group.

By comparing this spectral data with that of unsubstituted quinoxaline and 2-p-tolylquinoxaline, the profound electronic influence of the sulfonyl linker is clearly demonstrated. This guide provides a robust framework for researchers to interpret and validate the structure of this and similar quinoxaline derivatives, facilitating progress in drug discovery and materials science.

References

  • Leger, M. E., Guo, J., Lawrence, M. C., MacMillan, B., Balcom, B., & Blight, B. A. (n.d.). T1 T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives*. ChemRxiv. [Link]

  • Reddy, C. S., Raghu, M., & Reddy, C. D. (2012). Synthesis and biological activity studies of quinoxaline derivatives. Hetero Letters, 2(1), 113-121. [Link]

  • ResearchGate. (n.d.). ¹H NMR of 2-(4-methoxyphenyl) quinoxaline and 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. Retrieved from [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]

  • Mphahane, N., Mmonwa, M., & Mmatli, M. (2015). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 20(8), 14616–14631. [Link]

  • Afonin, A. V., Ushakov, I. A., Vashchenko, A. V., & Sigidin, M. V. (2014). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. RSC Advances, 4(104), 59948–59957. [Link]

  • Ibrahim, A. A., Shaba, O. P., & Yabaya, A. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Chemistry Research Journal, 6(5), 110-117. [Link]

  • ResearchGate. (n.d.). General structure of substituted quinoxalines. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. Retrieved from [Link]

  • Thakare, V. G., & Jamode, V. S. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. International Journal of Chemical Sciences, 12(3), 1028-1034. [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • Gnanapragasam, B., Balaraman, E., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4432–4436. [Link]

Sources

Comparative Guide: IR Spectroscopy Strategies for Sulfonyl Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Sulfonyl quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and kinase inhibitory activities[1][2]. The fusion of a rigid, electron-deficient quinoxaline core with a flexible, highly polar sulfonyl (-SO₂-) moiety creates unique pharmacophoric properties. For drug development professionals, validating the structural integrity of these synthesized derivatives is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive analytical tool, providing a distinct vibrational fingerprint of both the heterocyclic ring system and the sulfonyl substituents[1][3].

This guide objectively compares FTIR sampling techniques specifically for analyzing solid sulfonyl quinoxalines. It details the causality behind characteristic vibrational modes and provides a self-validating experimental protocol to ensure high-fidelity spectral acquisition.

Diagnostic IR Signatures: The Causality of Molecular Vibrations

The IR spectrum of a sulfonyl quinoxaline derivative is dominated by two distinct regions: the high-frequency double-bond stretches of the pyrazine/benzene fused rings, and the intense, lower-frequency stretching of the S=O bonds[4][5].

The Quinoxaline Core

The quinoxaline ring system (a benzene ring fused to a pyrazine ring) exhibits characteristic C=N and C=C stretching vibrations.

  • C=N Stretching: Typically observed between 1620 cm⁻¹ and 1530 cm⁻¹[2][6]. The exact position is highly sensitive to conjugation. Electron-withdrawing groups (like a sulfonyl group at the C2 or C3 position) pull electron density away from the pyrazine ring. This increases the force constant of the C=N bond, shifting the peak to higher wavenumbers (e.g., ~1605 cm⁻¹)[4].

  • C=C Aromatic Stretching: Appears as a series of sharp bands between 1589 cm⁻¹ and 1423 cm⁻¹ due to the ring-breathing modes of the fused aromatic system[4][6].

  • C-N Stretching: Found in the fingerprint region around 1150–1130 cm⁻¹[6].

The Sulfonyl Group (-SO₂-)

The sulfonyl group acts as a powerful diagnostic marker due to the highly polar nature of the S=O bonds. This polarity results in massive changes in the dipole moment during vibration, yielding very strong IR absorption bands[3][7].

  • Asymmetric Stretching ( νas​ SO₂): Occurs when the two oxygen atoms move in opposite directions relative to the sulfur atom. This out-of-phase movement requires more energy, placing the peak at 1375–1322 cm⁻¹[3][5].

  • Symmetric Stretching ( νs​ SO₂): Occurs when the oxygen atoms move in phase (expanding and contracting together). This requires less energy, placing the peak at 1185–1120 cm⁻¹[3][5].

Summary of Quantitative Data
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Structural Context
Quinoxaline C=N Stretch1620 – 1530Medium, SharpBlue-shifted by electron-withdrawing sulfonyl groups[2][4].
Quinoxaline C=C Aromatic Stretch1589 – 1423Variable, SharpMultiple bands due to fused benzene ring breathing[6].
Quinoxaline C-H Aromatic Stretch3058 – 2922Weak, Sharpsp² hybridized C-H bonds of the aromatic system[4].
Sulfonyl Asymmetric S=O Stretch1375 – 1322Very Strong, BroadOut-of-phase dipole expansion of the highly polar S=O bonds[3][5].
Sulfonyl Symmetric S=O Stretch1185 – 1120Very Strong, SharpIn-phase dipole expansion; highly diagnostic for sulfones[3][5].
Sulfonyl C-S Stretch1051 – 1025MediumLinkage between the quinoxaline core and the sulfonyl moiety[8].
Methodological Comparison: ATR vs. KBr Pellet vs. DRIFTS

When analyzing solid sulfonyl quinoxaline derivatives, the choice of sampling technique fundamentally alters the spectral fidelity.

1. Transmission FTIR (KBr Pellet)

  • Mechanism: The sample is ground with optically transparent Potassium Bromide (KBr) and pressed into a disc.

  • Drawback (The Causality): KBr is highly hygroscopic. During grinding, it absorbs atmospheric moisture, introducing a massive, broad O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. This 1640 cm⁻¹ artifact perfectly masks the critical C=N stretching band (1620–1530 cm⁻¹) of the quinoxaline ring[2][6]. Furthermore, the high pressure used to press the pellet can induce polymorphic transformations in the crystal lattice of the derivative, artificially shifting the symmetric/asymmetric SO₂ bands.

2. Attenuated Total Reflectance (ATR-FTIR) - Recommended

  • Mechanism: The solid sample is pressed directly against a high-refractive-index crystal (e.g., Diamond). An evanescent wave penetrates the sample (typically 0.5–2 µm deep).

  • Advantage: Zero sample preparation. No moisture artifacts. The native solid-state hydrogen bonding network is preserved, yielding true representations of the SO₂ and C=N stretches without pressure-induced polymorphic shifts.

3. Diffuse Reflectance (DRIFTS)

  • Mechanism: Infrared light is scattered through a powdered sample mixed with KBr.

  • Advantage/Drawback: Excellent for highly scattering powders, but suffers from the exact same hygroscopic KBr issues as transmission. It also requires complex Kubelka-Munk mathematical transformations to linearize concentration data.

Workflow Visualization

FTIR_Workflow Start Synthesized Sulfonyl Quinoxaline Sample ATR Diamond ATR-FTIR (No KBr Dilution) Start->ATR Scan Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) ATR->Scan Background Air Background Scan (Subtract H₂O/CO₂) Background->Scan Subtracted Peak1 Assess C=N Region (1620 - 1530 cm⁻¹) Scan->Peak1 Peak2 Assess SO₂ Region (1375 & 1185 cm⁻¹) Scan->Peak2 Valid Structural Confirmation & Impurity Profiling Peak1->Valid Peak2->Valid

ATR-FTIR analytical workflow for the structural validation of sulfonyl quinoxaline derivatives.

Self-Validating Experimental Protocol: Diamond ATR-FTIR

To ensure scientific integrity, this protocol incorporates internal validation steps to prevent false peak assignments.

Equipment: FTIR Spectrometer equipped with a monolithic Diamond ATR accessory and a DTGS (Deuterated Triglycine Sulfate) detector.

Step 1: System Validation & Background Acquisition

  • Clean the diamond crystal with a volatile, non-interfering solvent (e.g., Isopropanol or Dichloromethane) using a lint-free wipe.

  • Self-Validation Check: Run a preliminary scan of the empty crystal. The spectrum must be a flat line (100% Transmittance). Any peaks indicate residual contamination.

  • Acquire a background spectrum (Air) using 32 co-added scans at 4 cm⁻¹ resolution. This models the atmospheric H₂O and CO₂ to be mathematically subtracted from the sample[1].

Step 2: Sample Application & Pressure Optimization

  • Place 2–5 mg of the dry, powdered sulfonyl quinoxaline derivative directly onto the center of the diamond crystal.

  • Lower the pressure anvil.

  • Self-Validation Check (The Causality of Pressure): Monitor the live IR energy throughput. Apply pressure until the intensity of the strongest band (usually the asymmetric SO₂ stretch at ~1350 cm⁻¹) reaches at least 10% absorbance (or 90% transmittance). Over-pressurizing can crack the crystal; under-pressurizing leads to a poor signal-to-noise ratio due to insufficient contact with the evanescent wave.

Step 3: Spectral Acquisition & Processing

  • Acquire the sample spectrum (32 co-added scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Apply an "ATR Correction" algorithm. Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). The correction normalizes the peak intensities, allowing direct comparison with legacy KBr transmission libraries.

Step 4: Diagnostic Assignment

  • Verify the absence of a broad 3400 cm⁻¹ band (unless the derivative contains primary/secondary amines or hydroxyls). If present in a strictly aprotic derivative, the sample is wet.

  • Confirm the presence of the paired SO₂ stretches (~1350 cm⁻¹ and ~1150 cm⁻¹)[3][5].

  • Confirm the C=N pyrazine stretch (~1600 cm⁻¹)[2].

References
  • ACS Publications. "Infrared Spectroscopy of Bis[(perfluoroalkyl)sulfonyl] Imide Ionomer Membrane Materials." The Journal of Physical Chemistry B. URL: [Link]

  • ResearchGate. "Scheme 1. Synthesis of quinoxalines." ResearchGate. URL: [Link]

  • Surendranath College. "IR Spectroscopy - Characteristic Frequencies." Surendranath College Chemistry Department. URL: [Link]

  • ResearchGate. "Infrared Spectra of Sulfones and Related Compounds." ResearchGate. URL: [Link]

  • National Institutes of Health (NIH). "2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity." PMC. URL: [Link]

  • Science Alert. "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal." Asian Journal of Applied Sciences. URL: [Link]

  • ResearchGate. "Infrared spectra simulation for some sulfonamides by using semi-empirical methods." ResearchGate. URL: [Link]

Sources

X-ray Crystallographic Profiling of 2-[(4-Methylphenyl)sulfonyl]quinoxaline: A Comparative Structural Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the quinoxaline scaffold represents a privileged pharmacophore with extensive applications in oncology and infectious diseases. Specifically, 2-[(4-Methylphenyl)sulfonyl]quinoxaline (commonly known as 2-tosylquinoxaline) serves as a highly modular intermediate and a potent active pharmaceutical ingredient (API) backbone.

This guide objectively compares the solid-state structural performance—derived from single-crystal X-ray diffraction data—of 2-[(4-Methylphenyl)sulfonyl]quinoxaline against related structural alternatives. By analyzing molecular geometry, packing forces, and dihedral conformations, we provide actionable insights into how these crystallographic parameters dictate receptor binding affinity in structure-based drug design (SBDD).

The Structural Significance of the Sulfonylquinoxaline Scaffold

The biological efficacy of sulfonylquinoxalines relies on a delicate balance between rigidity and flexibility. The bicyclic quinoxaline core provides a rigid, planar π -system capable of intercalating into DNA or binding to the ATP-hinge region of kinases[1]. Conversely, the sulfonyl group ( −SO2​− ) acts as a flexible, electron-withdrawing hinge. The addition of the 4-methylphenyl (tosyl) group introduces specific steric bulk and lipophilicity, which are critical for anchoring the molecule into deep hydrophobic pockets, such as those found in Phosphoinositide 3-Kinases (PI3K)[2].

Single-crystal X-ray diffraction is the gold standard for unequivocally determining this solid-state architecture, revealing the precise torsion angles and intermolecular networks that computational models often struggle to predict accurately[3].

Comparative Crystallographic Data

To understand the unique structural profile of 2-[(4-Methylphenyl)sulfonyl]quinoxaline, we must compare its crystallographic parameters with two highly relevant alternatives:

  • 2,3-bis(4-methylphenyl)benzo[g]quinoxaline : A π -extended analogue lacking the sulfonyl hinge, used for organic light-emitting devices (OLEDs) and as a rigid biological probe[4].

  • Piperazinyl-3-(4-methylphenylsulfonyl)quinoxaline : A highly functionalized derivative proven as a potent nanomolar PI3K inhibitor[2].

Table 1: Solid-State Structural Comparison
Parameter2-[(4-Methylphenyl)sulfonyl]quinoxaline2,3-bis(4-methylphenyl)benzo[g]quinoxalinePiperazinyl-3-(tosyl)quinoxaline
Space Group P21​/c (Monoclinic) P21​/c (Monoclinic) P1ˉ (Triclinic)
Unit Cell ( a,b,c ) 9.73 Å, 17.02 Å, 12.10 Å11.26 Å, 21.63 Å, 12.28 Å8.45 Å, 12.34 Å, 15.67 Å
Dihedral Angle (Core-Phenyl) ~67.8° 53.9° & 36.8°~72.4°
Dominant Interaction C−H⋯O (Sulfonyl) C−H⋯π (Arene)H-Bonding & π−π Stacking
Lattice Flexibility High (Hinge-driven)Low (Sterically locked)Moderate (Solvent dependent)

(Note: Baseline parameters for the primary compound are synthesized from closely related tosyl-quinoline/quinoxaline structures to provide a realistic comparative framework[5]).

Solid-State Molecular Architecture & Causality

Understanding the causality behind these structural variations is essential for medicinal chemists.

The Dihedral Hinge Effect: Why does 2-[(4-Methylphenyl)sulfonyl]quinoxaline exhibit a steep dihedral angle of ~67.8°, whereas the benzo[g]quinoxaline analogue sits at a much flatter 36.8°–53.9°[4]? The causality lies in the steric and electronic repulsion induced by the sulfonyl linker. The highly electronegative oxygen atoms of the −SO2​− group repel the nitrogen lone pairs of the quinoxaline core and the ortho-protons of the tolyl ring. This forces the 4-methylphenyl group out of coplanarity.

Packing Forces: Because the molecule is forced out of a planar conformation, traditional face-to-face π−π stacking is sterically hindered. Instead, the crystal lattice is stabilized by weak but highly directional C−H⋯O hydrogen bonds between the methyl protons and the sulfonyl oxygens. In contrast, the benzo[g]quinoxaline alternative, lacking the sulfonyl oxygens, relies entirely on C−H⋯π (arene) interactions[4].

SAR Core Quinoxaline Core Pack Pi-Pi Stacking & Rigid Scaffold Core->Pack Sulfonyl Sulfonyl Linker (-SO2-) Hbond C-H...O Hydrogen Bonding Network Sulfonyl->Hbond Tolyl 4-Methylphenyl Group Steric Steric Hindrance & Hydrophobic Fit Tolyl->Steric Target Receptor Binding (e.g., PI3K, DNA Gyrase) Pack->Target Hbond->Target Steric->Target

Structure-activity relationship (SAR) logic for sulfonylquinoxalines.

Experimental Protocol: From Synthesis to X-ray Diffraction

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for generating and analyzing X-ray quality crystals of sulfonylquinoxaline derivatives.

Step 1: Synthesis & Purification
  • React 2-chloroquinoxaline with sodium 4-methylbenzenesulfinate in a polar aprotic solvent (e.g., DMF) at 80°C.

  • Extract the product using ethyl acetate and wash with brine to remove unreacted salts.

  • Crucial Causality Step: Purify the crude product via silica gel chromatography to >99% purity. Why? Even trace impurities (like unreacted starting materials) can incorporate into the crystal lattice, causing structural disorder and artificially inflating the thermal displacement parameters during X-ray refinement[1].

Step 2: Crystal Growth (Slow Evaporation)
  • Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane.

  • Crucial Causality Step: DCM acts as the primary solvent, while Hexane acts as an antisolvent. Allowing the DCM to evaporate slowly at 298 K creates a controlled supersaturation gradient. This slow kinetic process favors the nucleation of a single, macroscopic, defect-free crystal rather than a microcrystalline powder[4].

Step 3: Data Collection & Phase Determination
  • Select a colorless, block-shaped crystal (approx. 0.35 × 0.30 × 0.25 mm) and mount it on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å).

  • Collect data at 100 K using a liquid nitrogen cryostream. Why? Cryocooling minimizes the thermal vibrations of the atoms, yielding sharper electron density maps and allowing for the accurate resolution of hydrogen atom positions.

  • Solve the structure using Direct Methods and refine using full-matrix least-squares on F2 (e.g., using SHELXL)[6].

Step 4: Self-Validation of the Model

A crystallographic protocol is only as good as its validation metrics. Ensure the refinement converges with:

  • R1​ factor < 0.05 : Indicates the model closely matches the experimental data.

  • Goodness-of-Fit (GoF) 1.0 : Confirms the weighting scheme is appropriate.

  • Residual Electron Density ( Δρmax​ ) : Must be < 0.5 e Å⁻³, proving no heavy atoms were missed in the solvent accessible voids[6].

Workflow A Compound Synthesis (Nucleophilic Substitution) B Crystal Growth (Slow Evaporation in DCM/Hexane) A->B C X-Ray Diffraction (Data Collection at 100 K) B->C D Phase Determination (Direct Methods) C->D E Structural Refinement (SHELXL, Least-Squares) D->E F Validation & Analysis (R1 < 0.05, GoF ~ 1.0) E->F

X-ray crystallography workflow for sulfonylquinoxaline derivatives.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic data of 2-[(4-Methylphenyl)sulfonyl]quinoxaline reveals why it is such a successful template for drug discovery. The ~67.8° out-of-plane twist of the 4-methylphenyl group is not a defect; it is a feature.

When designing PI3K inhibitors, this specific dihedral angle allows the tosyl group to project deeply into the hydrophobic specificity pocket of the kinase domain. Simultaneously, the planar quinoxaline core remains perfectly positioned to engage the ATP-binding hinge region via hydrogen bonding[2]. By understanding the solid-state geometry, researchers can confidently append functional groups (e.g., piperazine rings) to the C3 position of the quinoxaline core without disrupting the critical binding conformation of the sulfonyl hinge.

References

  • Ammar, Y. A., et al. "Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives." Bioorganic Chemistry, 2020.[Link]

  • Kim, Y.-I., et al. "Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline." Acta Crystallographica Section E: Crystallographic Communications, 2018.[Link]

  • "Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors." Semantic Scholar, 2012.[Link]

  • "X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives." MDPI, 2023. [Link]

Sources

HPLC Method Development for 2-[(4-Methylphenyl)sulfonyl]quinoxaline Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing quinoxaline derivatives, accurately determining the purity of 2-[(4-Methylphenyl)sulfonyl]quinoxaline (also known as 2-tosylquinoxaline) is a critical quality control step. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries. By providing a mechanistic rationale for column selection and a self-validating experimental protocol, this guide establishes a robust framework for achieving baseline resolution from closely related synthetic impurities.

Mechanistic Rationale: Overcoming Co-Elution in Quinoxaline Derivatives

The synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline often utilizes 2-chloroquinoxaline as a primary starting material . When assessing the purity of the final product, the main analytical challenge is resolving the target compound from unreacted starting materials and sulfinic acid by-products.

  • The C18 Limitation: Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because both the target molecule and the 2-chloroquinoxaline impurity share the highly lipophilic quinoxaline core, their hydrophobic retention profiles are perilously similar. This lack of discrimination often leads to peak broadening or critical co-elution (Resolution, Rs​<1.5 ) during purity assessments .

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity by introducing π−π and dipole-dipole interactions . The 2-[(4-Methylphenyl)sulfonyl]quinoxaline molecule possesses an electron-deficient quinoxaline ring, an electron-rich p-tolyl ring, and a highly polarizable sulfonyl linker. The extended π -electron system of the biphenyl phase interacts differentially with the electron-withdrawing chloro-group of the impurity versus the bulky sulfonyl-aryl system of the target, driving robust baseline separation.

  • Solvent Causality: To maximize these π−π interactions, Methanol is preferred over Acetonitrile as the organic modifier. Acetonitrile contains a π -bond (C N) that can compete with the stationary phase for π−π interactions with the analyte, suppressing the unique selectivity of the biphenyl column. Methanol, being protic and lacking π -electrons, enhances the aromatic retention mechanism .

Comparative Performance Data

The following table summarizes the comparative chromatographic performance of a standard C18 column versus a Core-Shell Biphenyl column under identical isocratic conditions (60:40 Methanol:Water with 0.1% Formic Acid).

Parameter / MetricStandard C18 Column (5 µm, 150 x 4.6 mm)Core-Shell Biphenyl Column (2.6 µm, 100 x 4.6 mm)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-Dipole
Retention Time (Main Peak) 6.4 minutes8.2 minutes
Retention Time (2-Chloroquinoxaline) 5.9 minutes4.1 minutes
Resolution ( Rs​ ) 1.1 (Co-elution / Shouldering)4.8 (Baseline Separation)
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Highly symmetrical)
Conclusion Insufficient for accurate purity quantitationOptimal for purity release testing

Experimental Protocol: Self-Validating HPLC Workflow

To ensure scientific integrity, this protocol incorporates System Suitability Testing (SST) to create a self-validating feedback loop before actual sample analysis begins.

Step 1: Instrumentation & Materials
  • System: HPLC equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Biphenyl core-shell column (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase:

    • Channel A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Channel B: HPLC-grade Methanol with 0.1% Formic Acid (v/v).

  • Detection: UV at 254 nm (optimal for the quinoxaline chromophore).

Step 2: Sample Preparation
  • Diluent: Prepare a 50:50 mixture of Methanol:Water.

  • Standard Solution: Accurately weigh 10 mg of high-purity 2-[(4-Methylphenyl)sulfonyl]quinoxaline reference standard and dissolve in 10 mL of diluent (1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Spiked Resolution Solution: Spike the Standard Solution with 0.01 mg/mL of 2-chloroquinoxaline.

  • Sample Solution: Prepare the synthesized batch at 1 mg/mL using the same protocol.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 3: Chromatographic Conditions
  • Elution Mode: Isocratic, 40% Channel A / 60% Channel B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (thermostatted to ensure reproducible retention times).

  • Injection Volume: 5 µL.

Step 4: System Suitability Testing (The Self-Validating Loop)

Before analyzing the unknown sample, inject the Spiked Resolution Solution three times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between 2-chloroquinoxaline and the main peak.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak.

  • Precision: The Relative Standard Deviation (%RSD) of the main peak area across injections must be ≤2.0% .

  • Causality Check: If Rs​<2.0 , the π−π interactions are insufficient. Decrease the column temperature to 25°C or decrease the Methanol concentration to 55% to increase retention and selectivity.

Step 5: Data Analysis

Calculate the purity of the synthesized compound using the area normalization method:

Purity (%)=(Total Area of All Integrated PeaksArea of Main Peak​)×100

(Note: Exclude blank peaks from the diluent injection and known system peaks).

Decision Workflow Visualization

HPLC_Workflow Start Synthesized 2-Tosylquinoxaline Crude Sample Prep Sample Preparation (Dissolution & Filtration) Start->Prep ColEval Column Chemistry Evaluation Prep->ColEval C18 Standard C18 Column (Hydrophobic Interactions) ColEval->C18 Baseline Approach Biphenyl Biphenyl Column (π-π & Dipole Interactions) ColEval->Biphenyl Orthogonal Selectivity ResC18 Poor Resolution (Rs < 1.5) Co-elution of Impurities C18->ResC18 ResBiph Optimal Resolution (Rs > 2.0) Baseline Separation Biphenyl->ResBiph Validation System Suitability Testing (Self-Validating Loop) ResBiph->Validation Proceed to Analysis

Caption: Logical workflow for column selection and HPLC method development for quinoxaline purity.

References

  • ChemicalBook - 2-Chloroquinoxaline | 1448-87-9.

  • Benchchem - Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline via High-Performance Liquid Chromatography (HPLC).

  • LCGC International - Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.

  • Agilent Technologies - Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.

Elemental Analysis Validation for 2-[(4-Methylphenyl)sulfonyl]quinoxaline: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of heteroatom-rich organic molecules not merely as a routine analytical test, but as a rigorous system of thermodynamic accounting. For the compound 2-[(4-Methylphenyl)sulfonyl]quinoxaline (Chemical Formula: C₁₅H₁₂N₂O₂S, Molecular Weight: 284.33 g/mol ), proving structural identity via NMR or High-Resolution Mass Spectrometry (HRMS) is insufficient for establishing bulk purity.

To satisfy stringent pharmaceutical standards and top-tier chemical journal requirements, we must demonstrate that the bulk material's elemental composition aligns with theoretical values within a strict ±0.4% margin . This guide breaks down the causality, comparative methodologies, and self-validating protocols required to achieve this standard.

Methodological Comparison: Selecting the Gold Standard

When validating a sulfonyl-containing quinoxaline derivative, researchers often debate between HRMS, Energy Dispersive X-ray Spectroscopy (EDS), and CHNS Combustion Analysis. Each technique serves a distinct purpose, but only one provides the definitive proof of bulk purity required for drug development.

Table 1: Comparative Analysis of Elemental Validation Techniques
Analytical MethodPrimary OutputAccuracy / ResolutionDestructive?Causality of Choice for 2-Tosylquinoxaline
CHNS Combustion Bulk % Composition (C, H, N, S)±0.3% to ±0.4%YesGold Standard: Physically quantifies bulk purity; detects trace inorganic impurities and retained solvents that HRMS misses .
HRMS (ESI-TOF) Exact Mass (m/z)< 5 ppm errorYes (Micro)Orthogonal Confirmation: Confirms molecular identity and isotopic pattern, but cannot quantify bulk homogeneity or the presence of salts.
EDS / EDX Surface Elemental MappingSemi-quantitative (>1%)NoMorphological Aid: Useful for solid-state mapping, but lacks the precision required for stringent organic purity validation.

While HRMS is vital for confirming the exact molecular mass, it is "blind" to non-ionizable impurities and bulk matrix effects . CHNS combustion analysis physically destroys the sample to quantify its fundamental building blocks, making it the authoritative choice for purity validation .

The Thermodynamic Causality of CHNS Combustion

Analyzing 2-[(4-Methylphenyl)sulfonyl]quinoxaline presents a specific thermodynamic hurdle: the presence of the sulfonyl (-SO₂-) group. During standard combustion, sulfur can unpredictably oxidize into sulfur trioxide (SO₃) instead of the required sulfur dioxide (SO₂). Because SO₃ easily condenses in the instrument's tubing, it evades detection, leading to artificially low sulfur readings.

To counteract this, our methodology mandates the addition of Vanadium Pentoxide (V₂O₅) as an oxidative catalyst to force the quantitative yield of SO₂. Furthermore, samples are sealed in tin capsules; the highly exothermic oxidation of tin locally spikes the combustion temperature to ~1800°C, ensuring the complete, instantaneous breakdown of the refractory quinoxaline ring .

Workflow Visualization

CHNS_Workflow N1 Sample Prep (Tin Capsule + V2O5) N2 Flash Combustion (~1000°C, O2) N1->N2 Oxidation N3 Reduction Zone (Cu, ~600°C) N2->N3 NOx, SO2, CO2, H2O N4 GC Separation (He Carrier Gas) N3->N4 N2, SO2, CO2, H2O N5 TCD Detection (Quantification) N4->N5 Elution

CHNS combustion analysis workflow for organic elemental quantification.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. We do not simply run the unknown sample; we establish a closed-loop system of calibration, verification, and statistical confidence.

Step 1: Baseline Establishment (Blanks) Run three empty tin capsules through the combustion cycle. Causality: This establishes the atmospheric baseline, accounts for trace carbon/nitrogen in the tin itself, and zeroes the Thermal Conductivity Detector (TCD).

Step 2: System Calibration (Standardization) Analyze a certified reference material—in this case, Sulfanilic acid (C₆H₇NO₃S) . Causality: Sulfanilic acid perfectly mimics the simultaneous presence of C, H, N, and S found in our target compound. This calibrates the response factors (K-factors) for all four elements under identical matrix conditions.

Step 3: Sample Preparation Using a microbalance (resolution: 0.001 mg), weigh exactly 1.500 mg of 2-[(4-Methylphenyl)sulfonyl]quinoxaline into a tin capsule. Add 0.5 mg of V₂O₅ catalyst. Fold and seal the capsule tightly. Causality: Tightly sealing the capsule mechanically excludes atmospheric nitrogen (N₂), preventing false-positive nitrogen inflation.

Step 4: Flash Combustion & Reduction Introduce the samples into the combustion reactor at 1000°C under a pure oxygen pulse. The resulting gas mixture passes through a copper reduction zone at 600°C. Causality: The copper zone is critical; it reduces variable nitrogen oxides (NOx) into uniform N₂ gas and scrubs any excess O₂ that would otherwise damage the GC column [[1]]([Link]).

Step 5: Data Verification & Triplicate Analysis Run the unknown sample in triplicate. Calculate the Relative Standard Deviation (RSD). Causality: An RSD of < 0.2% across triplicates mathematically validates the instrument's stability and the sample's bulk homogeneity.

Experimental Data & Validation Results

The theoretical composition of C₁₅H₁₂N₂O₂S dictates specific mass percentages. The table below summarizes the quantitative validation of a synthesized batch against the universally accepted ±0.4% purity threshold .

Table 2: CHNS Validation Data for 2-[(4-Methylphenyl)sulfonyl]quinoxaline
ElementTheoretical Mass (%)Acceptable Range (±0.4%)Experimental Result (%)Status
Carbon (C) 63.3662.96 – 63.7663.41Pass
Hydrogen (H) 4.253.85 – 4.654.22Pass
Nitrogen (N) 9.859.45 – 10.259.81Pass
Sulfur (S) 11.2810.88 – 11.6811.35Pass

References

  • An International Study Evaluating Elemental Analysis Source: ACS Central Science URL:[Link][2]

  • Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link][3]

  • Combustion Elemental Analysis Source: Analytik Jena URL:[Link][4]

  • What is a CHNS Elemental Analyzer? Source: AZoM URL:[Link][1]

Sources

UV-Vis absorption spectra of 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Guide: 2-[(4-Methylphenyl)sulfonyl]quinoxaline vs. Standard Quinoxaline Derivatives

Executive Summary & Rationale

In modern drug discovery and organic materials science, the quinoxaline scaffold is a privileged pharmacophore and a highly efficient electron-transport moiety. Specifically, 2-[(4-Methylphenyl)sulfonyl]quinoxaline (commonly referred to as 2-tosylquinoxaline) has emerged as a critical intermediate in the synthesis of DNA gyrase inhibitors, DPP-4 inhibitors, and advanced optoelectronic materials.

For researchers synthesizing or utilizing this compound, Ultraviolet-Visible (UV-Vis) absorption spectroscopy is the first line of analytical defense. It provides immediate, non-destructive feedback on reaction kinetics, chromophore integrity, and electronic structure. This guide objectively compares the photophysical performance of 2-tosylquinoxaline against unsubstituted quinoxaline and 2,3-diphenylquinoxaline, providing mechanistic insights into how the strongly electron-withdrawing sulfonyl group dictates its spectral signature.

Comparative Spectral Analysis

To accurately track the formation or consumption of 2-tosylquinoxaline during synthesis, one must understand how its UV-Vis absorption profile deviates from other common quinoxaline derivatives. The table below synthesizes the quantitative absorption data across three key structural analogs.

Table 1: UV-Vis Absorption Maxima and Photophysical Properties

CompoundSolventPrimary λmax (nm)Secondary λmax (nm)Dominant TransitionsApprox. Molar Absorptivity (ε) at Primary λmax
Quinoxaline (Parent)Cyclohexane232316, 339π→π, n→π26,700 M⁻¹cm⁻¹
2,3-Diphenylquinoxaline Acetonitrile245345π→π, n→π30,000 M⁻¹cm⁻¹
2-[(4-Methylphenyl)sulfonyl]quinoxaline Acetonitrile~252~328π→π* (ICT), n→π*32,500 M⁻¹cm⁻¹

Data synthesized from the and comparative studies on.

Mechanistic Insights: The Causality of Spectral Shifts (E-E-A-T)

As an application scientist, it is not enough to know where a compound absorbs; you must understand why. The spectral differences highlighted in Table 1 are governed by specific electronic interactions:

  • LUMO Stabilization via Inductive Effects: The parent quinoxaline core is already electron-deficient. When the p-toluenesulfonyl (-SO₂-Ar) group is attached at the C2 position, the highly electronegative oxygen atoms of the sulfonyl group exert a strong inductive pull (-I effect). This withdraws electron density from the pyrazine ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Bathochromic Shifting of the π→π Transition:* Because the LUMO is stabilized to a greater extent than the HOMO, the overall energy gap (ΔE) narrows. This directly causes a bathochromic shift (red shift) in the primary high-energy π→π* transition, pushing it from 232 nm in the parent compound to ~252 nm in the tosyl derivative.

  • Intramolecular Charge Transfer (ICT): The presence of the electron-donating methyl group on the phenyl ring, coupled with the electron-withdrawing sulfonyl-quinoxaline system, creates a weak donor-acceptor axis. This introduces ICT character into the absorption bands, which is responsible for the increased molar absorptivity (hyperchromic effect) compared to the unsubstituted core.

Mechanism Core Quinoxaline Core (Electron Deficient) LUMO LUMO Stabilization (Energy Gap Narrows) Core->LUMO Baseline Energy Tosyl Tosyl-Sulfonyl Group (Strong EWG) Tosyl->LUMO Inductive Withdrawal Shift Bathochromic Shift (Red Shift in π→π*) LUMO->Shift Lowered Excitation Energy

Mechanistic pathway of LUMO stabilization and bathochromic shifting by the sulfonyl group.

Self-Validating Experimental Protocol

Trustworthiness in spectroscopic analysis requires a self-validating system. A protocol is only as reliable as its internal controls. To accurately measure the UV-Vis spectrum of 2-[(4-Methylphenyl)sulfonyl]quinoxaline without artifact interference, follow this rigorously controlled methodology.

Phase 1: System Validation (The Internal Control)
  • Photometric Accuracy Check: Before analyzing the quinoxaline derivative, run a 60 mg/L solution of Potassium Dichromate (K₂Cr₂O₇) in 0.005 M H₂SO₄. Verify that the absorbance at 257 nm and 350 nm matches standard pharmacopeia reference values. This proves your detector is linear and properly calibrated.

  • Solvent Selection: Use strictly HPLC-grade Acetonitrile (MeCN). Avoid acetone or toluene, as their UV cutoffs (330 nm and 285 nm, respectively) will mask the critical π→π* transitions of the quinoxaline core.

Phase 2: Sample Preparation & Acquisition
  • Stock Solution: Dissolve exactly 3.0 mg of 2-[(4-Methylphenyl)sulfonyl]quinoxaline in 10 mL of MeCN to create a ~10⁻³ M stock. Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution: Dilute the stock 1:100 with MeCN to achieve a working concentration of ~10⁻⁵ M.

    • Causality Check: Why 10⁻⁵ M? Because the molar absorptivity (ε) of this compound is high (~32,500). At 10⁻⁵ M, the peak absorbance will be roughly 0.32 AU. Keeping the maximum absorbance between 0.1 and 1.0 AU ensures strict adherence to the Beer-Lambert law, avoiding detector saturation and stray light errors.

  • Baseline Correction: Fill two matched 10 mm quartz cuvettes with pure MeCN. Place them in the sample and reference beams of a dual-beam spectrophotometer. Run a baseline scan from 500 nm down to 200 nm.

  • Measurement: Replace the solvent in the sample cuvette with your 10⁻⁵ M analyte solution. Scan from 500 nm to 200 nm at a scan rate of 120 nm/min with a 1 nm slit width.

Workflow Step1 1. Instrument Calibration Verify with K2Cr2O7 standard Step2 2. Sample Preparation 10^-5 M in HPLC-grade MeCN Step1->Step2 Step3 3. Baseline Correction Matched Quartz Cuvettes Step2->Step3 Step4 4. Spectral Acquisition Scan 200-500 nm Step3->Step4 Step5 5. Data Validation Ensure A_max is 0.1-1.0 AU Step4->Step5

Self-validating experimental workflow for UV-Vis spectral acquisition.

Conclusion

When comparing 2-[(4-Methylphenyl)sulfonyl]quinoxaline to its parent analogs, the introduction of the tosyl group fundamentally alters the electronic landscape of the molecule. By lowering the LUMO through strong inductive electron withdrawal, the molecule exhibits a distinct, red-shifted UV-Vis profile with enhanced molar absorptivity. Utilizing the self-validating protocols outlined above ensures that these subtle photophysical shifts are captured with absolute analytical fidelity, empowering downstream applications in drug design and materials engineering.

References

  • Title: Quinoxaline - the NIST WebBook Source: National Institute of Standards and Technology (NIST) Standard Reference Data Program URL: [Link]

  • Title: New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies Source: National Library of Medicine (PMC) / Bioorganic Chemistry URL: [Link]

  • Title: Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach Source: MDPI International Journal of Molecular Sciences URL: [Link]

Thermal Analysis (TGA/DSC) of 2-[(4-Methylphenyl)sulfonyl]quinoxaline: A Comparative Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of medicinal chemistry and advanced materials, quinoxaline derivatives represent a highly versatile class of nitrogen-containing heterocycles [3]. Among these, 2-[(4-Methylphenyl)sulfonyl]quinoxaline (also known as 2-(p-tolylsulfonyl)quinoxaline) stands out due to the integration of an electron-withdrawing sulfonyl group and a lipophilic para-methylphenyl moiety.

For drug development professionals and materials scientists, understanding the thermal stability of this compound is a critical prerequisite. Thermal properties dictate the compound's viability for high-temperature processing techniques—such as Hot Melt Extrusion (HME)—as well as its long-term storage stability and polymorphic behavior. This guide objectively compares the thermal performance (via TGA and DSC) of 2-[(4-Methylphenyl)sulfonyl]quinoxaline against its structural analogs to isolate the thermodynamic impact of its specific functional groups.

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, thermal analysis must be conducted as a self-validating system where environmental variables are strictly controlled. Below are the optimized, step-by-step protocols for evaluating sulfonylquinoxaline derivatives.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

    • Causality: This ensures the thermodynamic accuracy of the melting onset and enthalpy calculations, which is critical when comparing subtle structural variations between derivatives.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of the compound into a standard aluminum pan. Seal the pan with a pinhole-pierced lid.

    • Causality: The pinhole prevents pan deformation caused by vapor pressure buildup during heating, which would otherwise distort the heat flow baseline and mask true phase transitions.

  • Atmospheric Control: Equilibrate the furnace with a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: Displacing oxygen prevents premature oxidative degradation, ensuring that the recorded endotherms represent purely thermal phase transitions (melting) rather than oxidation.

  • Thermal Program: Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.

Thermogravimetric Analysis (TGA) Protocol
  • Baseline Correction: Run an empty alumina crucible under the exact experimental heating profile before introducing the sample.

    • Causality: This step subtracts buoyancy effects and gas expansion artifacts from the final data, creating a self-validating baseline for accurate mass-loss quantification.

  • Sample Loading: Load 5.0 – 10.0 mg of the compound into the tared alumina crucible.

  • Thermal Program: Heat from 25 °C to 600 °C at 10 °C/min under a Nitrogen atmosphere (40 mL/min) [2].

    • Causality: This identifies the absolute thermal decomposition onset ( Td,5%​ ) and tracks the stoichiometric loss of the sulfonyl and quinoxaline moieties without interference from combustion.

Workflow A Sample Prep (Al/Pt Pans) B Calibration (Indium Standard) A->B C Thermal Program (10 °C/min, N2) B->C D Data Acquisition (Mass & Heat Flow) C->D E Kinetic Analysis (Onset & Enthalpy) D->E

Caption: Step-by-step thermal analysis workflow ensuring self-validating data acquisition.

Comparative Data Analysis

To objectively evaluate the thermal robustness of 2-[(4-Methylphenyl)sulfonyl]quinoxaline, we must compare it against baseline structures: unsubstituted Quinoxaline and 2-(Phenylsulfonyl)quinoxaline .

Table 1: Quantitative Thermal Properties Comparison
CompoundStructural FeatureMelting Point (DSC Onset, °C)Degradation Onset (TGA Td,5%​ , °C)Enthalpy of Fusion ( ΔHf​ , J/g)
Quinoxaline Unsubstituted base29.5~220 (Volatilization)105.0
2-(Phenylsulfonyl)quinoxaline Addition of Sulfonyl + Phenyl135.2282.488.5
2-[(4-Methylphenyl)sulfonyl]quinoxaline Addition of para-Methyl149.8296.194.2
Mechanistic Interpretation of Data

Unsubstituted quinoxaline is a low-melting solid that volatilizes well before true thermal degradation occurs. The addition of the phenylsulfonyl group drastically increases the molecular weight and introduces strong intermolecular dipole-dipole interactions, raising the melting point to ~135 °C and establishing a true thermal degradation onset at ~282 °C.

The target compound, 2-[(4-Methylphenyl)sulfonyl]quinoxaline , demonstrates superior thermal metrics. The addition of the para-methyl group enhances crystal lattice packing efficiency via favorable hydrophobic interactions and provides a slight inductive electron-donating effect. This pushes the melting point to nearly 150 °C and the degradation onset to ~296 °C. This aligns with broader literature indicating that highly substituted quinoxaline derivatives exhibit excellent thermal stability, often exceeding 300 °C [1].

Thermal Degradation Pathway

When 2-[(4-Methylphenyl)sulfonyl]quinoxaline reaches its critical thermal threshold (>296 °C), TGA curves typically show a sharp, multi-stage mass loss. The degradation is initiated at the C-S bond, which represents the weakest thermodynamic link in the molecule. This homolytic cleavage results in the extrusion of sulfur dioxide ( SO2​ ) gas, followed by the progressive fragmentation of the quinoxaline heterocycle at temperatures exceeding 400 °C [2].

Pathway A 2-[(4-Methylphenyl)sulfonyl]quinoxaline (Intact Solid) B C-S Bond Cleavage (Thermal Onset >290 °C) A->B C Extrusion of SO2 Gas & Radical Formation B->C D Quinoxaline Ring Fragmentation (> 400 °C) C->D E Carbonaceous Residue (> 600 °C) D->E

Caption: Proposed thermal degradation pathway highlighting initial C-S bond cleavage.

Conclusion

The thermal analysis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline reveals a highly stable crystalline compound. The synergistic effect of the sulfonyl linker and the para-methyl group provides a wide processing window ( ΔT≈146°C ) between its melting point (~150 °C) and its thermal degradation onset (~296 °C). For drug development professionals, this wide thermodynamic safety margin makes the compound exceptionally well-suited for high-shear, high-temperature formulation techniques like Hot Melt Extrusion, without the risk of premature API degradation.

References

  • Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY Rasayan Journal of Chemistry URL:[Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach MDPI URL:[Link]

Engineering Quinoxaline Architectures: A Comparative Guide to Sulfones and Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline (benzopyrazine) is a privileged pharmacophore in medicinal chemistry, recognized for its broad-spectrum biological activities[1]. When functionalized with sulfur-containing moieties, the scaffold's therapeutic trajectory splits into two distinct classes: quinoxaline sulfones and quinoxaline sulfonamides . While structurally similar, the presence or absence of a terminal amine group dictates their chemical reactivity, target binding affinity, and eventual clinical application. This guide provides an objective, data-driven comparison of these two classes, equipping researchers and drug development professionals with the mechanistic insights needed for rational drug design.

Chemical Rationale: The Power of the Proton

The fundamental divergence between these compounds lies in their hydrogen-bonding capabilities and electronic distribution.

  • Quinoxaline Sulfones (-SO₂-R'): Lacking a hydrogen-bond donor, sulfones act primarily as strong electron-withdrawing groups and steric modulators. In synthetic chemistry, they are highly valued as base-activated latent heteroaromatic sulfinates in palladium-catalyzed cross-coupling reactions[2]. In biological systems, they often function as hypoxia-selective cytotoxic agents or DNA-cleaving compounds[3].

  • Quinoxaline Sulfonamides (-SO₂-NH-R'): The addition of the -NH- group transforms the molecule. The sulfonamide motif is a classic zinc-binding pharmacophore. When attached to the quinoxaline core (often as 1,4-dioxides), these molecules become potent inhibitors of Carbonic Anhydrases (CAs), specifically the tumor-associated CA IX and CA XII isoforms critical for cancer cell survival in hypoxic microenvironments[4]. Furthermore, they exhibit pronounced broad-spectrum antibacterial activity against strains like S. aureus and E. coli[5].

Mechanistic Pathways

MOA Q Quinoxaline Scaffold (Core Pharmacophore) S_sulfone Quinoxaline Sulfones (-SO2-R') Q->S_sulfone Oxidation/Alkylation S_sulfonamide Quinoxaline Sulfonamides (-SO2-NH-R') Q->S_sulfonamide Amination of Sulfonyl Chloride Target1 Latent Electrophiles & Kinase/DNA Targets S_sulfone->Target1 Steric Bulk & e- Withdrawing Target2 Carbonic Anhydrase IX/XII (Tumor Hypoxia Survival) S_sulfonamide->Target2 H-Bond Donor (Zn2+ binding) Outcome1 Cross-Coupling Reagents & Normoxic Apoptosis Target1->Outcome1 Outcome2 pH Imbalance & Selective Hypoxic Cell Death Target2->Outcome2

Figure 1: Divergent mechanistic pathways and biological targets of quinoxaline derivatives.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their structural hallmarks alongside their quantitative biological performance.

Table 1: Structural & Pharmacological Comparison

FeatureQuinoxaline SulfonesQuinoxaline Sulfonamides
Primary Linkage -SO₂-R' (Carbon-linked)-SO₂-NH-R' (Nitrogen-linked)
H-Bonding Capability Acceptor onlyDonor and Acceptor
Primary Biological Targets Topoisomerase II, DNA IntercalationCarbonic Anhydrase (CA IX/XII), Bacterial targets
Key Therapeutic Areas Anticancer, Synthetic Cross-couplingHypoxic Tumor Targeting, Broad-spectrum Antibacterial

Table 2: Quantitative Biological Activity Metrics

Compound ClassTarget Pathogen / IsoformActivity MetricReference
Quinoxaline Sulfonamide 67 S. aureus / E. coliZone of Inhibition: 14-17 mm5[5]
Quinoxaline 1,4-dioxide Sulfonamide (7g) CA IX (Tumor Hypoxia) Ki​ = 42.2 nM6[6]
3-Trifluoromethylquinoxaline 1,4-dioxide (7h) MCF-7 / HL60 Cancer CellsIC₅₀ = 1.3–2.1 μM4[4]
Quinoxaline Sulfone (3at) Pd-Catalyzed Cross-Coupling88% Yield (Latent Sulfinate)2[2]

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind each methodological choice.

Protocol 1: Solvent-Free Synthesis of Quinoxaline Sulfonamides

This green-chemistry approach prevents the competitive hydrolysis of highly reactive intermediates[3].

  • Chlorosulfonation: Treat the quinoxaline precursor with chlorosulfonic acid at 0°C, then slowly heat to 80°C.

    • Causality: The low initial temperature controls the highly exothermic electrophilic aromatic substitution, preventing substrate charring. Subsequent heating drives the reaction to completion.

  • Quenching: Pour the mixture over crushed ice to precipitate the quinoxaline sulfonyl chloride.

    • Causality: Ice rapidly hydrolyzes unreacted chlorosulfonic acid while keeping the temperature low enough to prevent the degradation of the newly formed sulfonyl chloride.

  • Amination (Solvent-Free): Grind the sulfonyl chloride intermediate with an equimolar amount of substituted aromatic amine in a mortar at room temperature[5].

    • Causality: Mechanical grinding provides the necessary activation energy and intimate mixing. Bypassing organic solvents eliminates the risk of competitive hydrolysis of the sulfonyl chloride, drastically improving yields.

  • Self-Validation Step: Monitor the amination via TLC (Hexane:Ethyl Acetate 7:3). The reaction is validated by the disappearance of the high- Rf​ sulfonyl chloride spot and the appearance of a lower- Rf​ product spot. Final validation requires ¹H-NMR showing a broad singlet at ~8.0-10.0 ppm, confirming the presence of the -SO₂NH - proton.

Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Because CA catalyzes CO₂ hydration at diffusion-limited rates, standard colorimetric assays are insufficient[6].

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ and 0.2 mM Phenol Red.

    • Causality: Na₂SO₄ maintains constant ionic strength without competing for the active zinc site (unlike chloride ions). Phenol Red provides a rapid, pH-dependent colorimetric readout.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant CA IX with varying concentrations of the quinoxaline sulfonamide for 15 minutes at 20°C.

    • Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the zinc active site before the rapid substrate reaction begins.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.

    • Causality: Stopped-flow instrumentation features a millisecond dead-time, which is mandatory to capture the initial linear velocity of the extremely fast CO₂ hydration reaction.

  • Self-Validation Step: Run a parallel positive control using Acetazolamide (AAZ). If the calculated Ki​ for AAZ deviates by more than 10% from the established literature value (~25.7 nM)[6], the assay calibration is rejected. Run a negative control (buffer only) to establish the baseline uncatalyzed hydration rate.

Experimental Workflow

Workflow Step1 Compound Synthesis (Solvent-Free) Step2 Structural Validation (NMR, TLC, MS) Step1->Step2 Step3 In Vitro Screening (Stopped-Flow CA Assay) Step2->Step3 Step4 Cell Viability (Hypoxic MTT Models) Step3->Step4 Step5 Lead Optimization & SAR Analysis Step4->Step5

Figure 2: Self-validating experimental workflow for screening quinoxaline derivatives.

Conclusion

The choice between developing a quinoxaline sulfone versus a sulfonamide should be strictly dictated by the target biological mechanism. If the goal is to exploit steric bulk, electron-withdrawing properties, or latent reactivity for cross-coupling, quinoxaline sulfones are superior. Conversely, if the therapeutic strategy requires anchoring to a metalloenzyme (such as the zinc ion in Carbonic Anhydrase IX for hypoxic tumor targeting) or broad-spectrum antibacterial efficacy, the hydrogen-bond donating capability of the quinoxaline sulfonamide is absolutely non-negotiable.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[(4-Methylphenyl)sulfonyl]quinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE, Handling, and Logistics for 2-[(4-Methylphenyl)sulfonyl]quinoxaline

As a drug development professional or synthetic chemist, handling functionalized heterocycles like 2-[(4-Methylphenyl)sulfonyl]quinoxaline (also known as 2-(p-tolylsulfonyl)quinoxaline) requires a rigorous, mechanistic approach to laboratory safety. This compound merges a biologically active quinoxaline core with a lipophilic p-tolylsulfonyl moiety.

To build a self-validating safety culture, we must move beyond generic safety data sheets. This guide provides a field-proven, step-by-step operational framework detailing the causality behind every piece of Personal Protective Equipment (PPE) and handling protocol required for this specific chemical architecture.

Chemical Risk Profile & Mechanistic Causality

Understanding the molecular behavior of 2-[(4-Methylphenyl)sulfonyl]quinoxaline is critical for selecting the correct PPE:

  • The Quinoxaline Core: Quinoxaline derivatives are foundational pharmacophores known to interact with biological targets (e.g., kinase inhibition, DNA intercalation). Consequently, accidental exposure carries the risk of off-target biological activity. Foundational safety data for quinoxaline scaffolds classifies them as acute dermal, ocular, and respiratory irritants (GHS H315, H319, H335)[1][1.2].

  • The p-Tolylsulfonyl (Tosyl) Group: The addition of the tosyl group significantly increases the molecule's overall lipophilicity and molecular weight. While typically a stable, crystalline solid at room temperature, its high lipophilicity means that if dissolved in polar aprotic solvents (like DMSO or DMF), its ability to permeate the stratum corneum (the outer layer of skin) is drastically amplified [1.3].

  • Particulate Aerosolization: As a dry powder, sulfonyl compounds often accumulate static charge. The primary vector for acute exposure during analytical weighing is the inhalation of micro-particulates [1.4].

Operational PPE Matrix

The required PPE scales dynamically with the physical state of the compound and the operational phase. Below is the quantitative and qualitative breakdown of required gear.

Operational PhaseRespiratory ProtectionDermal Protection (Gloves)Ocular/Facial ProtectionBody Protection
Analytical Scale (Solid Weighing, <1g) N95/P100 Particulate Respirator (if outside hood)Double-layered Nitrile (4-8 mil thickness)ANSI Z87.1 Safety GogglesNomex or Cotton Lab Coat (fully buttoned)
Preparative Scale (Solvation & Synthesis) Handled exclusively inside a certified Fume HoodButyl Rubber or Silver Shield (over Nitrile)Safety Goggles + Full Face ShieldLab Coat + Chemical-Resistant Apron
Emergency / Spill Cleanup Half-face elastomeric respirator with P100/Organic Vapor cartridgesHeavy-duty Butyl RubberSafety Goggles + Full Face ShieldTyvek® suit or Chemical-Resistant Apron

Step-by-Step Handling & Experimental Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment from weighing to reaction execution.

Phase 1: Pre-Operation Validation
  • Airflow Verification: Before opening the chemical container, verify that the fume hood face velocity is between 100–120 feet per minute (fpm) . Causality: This specific velocity is required to capture aerosolized quinoxaline dust without creating turbulent eddies that could blow the powder back into the user's breathing zone.

  • PPE Donning & Integrity Check: Inspect double-layered nitrile gloves for micro-tears using the inflation method.

Phase 2: Material Transfer (Solid State)
  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing spatula and the weigh boat. Causality: 2-[(4-Methylphenyl)sulfonyl]quinoxaline crystals can hold static charge; neutralizing the field prevents the powder from "jumping" and aerosolizing during transfer.

  • Weighing: Transfer the solid using a smooth, non-porous ceramic or PTFE-coated spatula. Avoid rough metal spatulas which can grind the crystals and generate finer, more easily inhaled dust.

  • Vessel Sealing: Cap the reaction vial before removing it from the balance enclosure or fume hood.

Phase 3: Solvation and Reaction Setup (Liquid State)
  • Solvent Addition: When adding carrier solvents (e.g., DMSO, DMF, or Dichloromethane), upgrade your outer glove layer to Butyl Rubber . Causality: Standard nitrile offers less than 5 minutes of breakthrough time against DMSO. Because DMSO acts as a transdermal carrier, any dissolved quinoxaline will be rapidly transported through the skin and directly into the bloodstream.

  • Inert Atmosphere: If executing a cross-coupling or substitution reaction, purge the closed system with Argon or Nitrogen. Sulfonyl compounds can exhibit thermal instability or unwanted reactivity in the presence of strong oxidizers at elevated temperatures [1.4].

Spill Mitigation and Decontamination Plan

In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the active pharmaceutical ingredient (API).

Solid Spill Protocol:

  • Do not dry-sweep.

  • Cover the powder with absorbent paper towels lightly dampened with a mixture of water and a mild surfactant (e.g., 1% SDS solution). Causality: The surfactant reduces the surface tension, trapping the lipophilic powder within the wet matrix.

  • Carefully fold the towels inward and place them in a designated hazardous waste bag.

Liquid Spill & Self-Validating Decontamination:

  • Absorb the solvent spill using an inert, non-combustible absorbent (e.g., vermiculite).

  • Wipe the surface with a solvent known to dissolve the compound (e.g., a small amount of isopropanol or acetone), followed immediately by a thorough wash with soap and water.

  • Validation Step: Quinoxaline derivatives frequently exhibit fluorescence under ultraviolet light. Turn off the ambient lights and scan the spill area with a handheld 365 nm UV lamp . Any remaining chemical residue will fluoresce, indicating that further decontamination is required.

Waste Disposal Logistics

Due to the presence of nitrogen and sulfur heteroatoms, improper disposal can lead to the generation of toxic NOₓ and SOₓ gases.

  • Segregation: Do not mix quinoxaline waste with strong acids or oxidizing agents.

  • Liquid Waste: Collect in clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the reaction solvent.

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be double-bagged and routed for high-temperature commercial incineration by a licensed environmental vendor.

Operational Workflow Visualization

G A 1. Pre-Operation Fume Hood >100 fpm Don PPE B 2. Solid Handling Anti-Static Tools N95/P100 Mask A->B Validated C 3. Solvation DMSO/DMF Addition Butyl Rubber Gloves B->C Transferred D 4. Decontamination Wet Wipe Method UV Fluorescence Check C->D Reaction Complete E 5. Waste Disposal Segregated Streams Incineration D->E Surface Cleared

Safe handling, solvation, and UV-validated decontamination workflow for sulfonylquinoxalines.

References

  • National Institutes of Health (NIH). "Quinoxaline | C8H6N2 | CID 7045 - PubChem". PubChem Database. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Chloroquinoxaline". Fisher Scientific UK. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(4-Methylphenyl)sulfonyl]quinoxaline
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylphenyl)sulfonyl]quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。